Etopophos
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C29H33O16P |
|---|---|
分子量 |
668.5 g/mol |
IUPAC名 |
[4-[(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate |
InChI |
InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11?,15-,20?,21+,22-,23?,24?,25+,27?,29?/m0/s1 |
InChIキー |
LIQODXNTTZAGID-GDAYZDJCSA-N |
異性体SMILES |
CC1OCC2C(O1)C(C(C(O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |
正規SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |
ピクトグラム |
Flammable; Irritant; Health Hazard |
製品の起源 |
United States |
Foundational & Exploratory
Etopophos mechanism of action in vitro
An In-depth Technical Guide to the In Vitro Mechanism of Action of Etopophos
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a water-soluble prodrug of etoposide (B1684455), a potent anti-neoplastic agent widely employed in cancer chemotherapy.[1][2] Its primary mechanism of action hinges on its enzymatic conversion to etoposide, which subsequently targets DNA topoisomerase II, a critical enzyme in maintaining DNA topology.[3][4] By stabilizing a ternary complex between the enzyme and DNA, etoposide induces persistent double-strand breaks (DSBs), triggering a cascade of cellular events including cell cycle arrest and apoptosis.[4][5] This guide provides a detailed examination of the in vitro mechanism of this compound, from its activation to its ultimate cytotoxic effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Conversion of this compound to Etoposide
This compound, or etoposide phosphate (B84403), is designed for enhanced solubility and is inactive in its initial form.[2][6] In vitro, as in vivo, it undergoes rapid and complete conversion to its active moiety, etoposide, through dephosphorylation by endogenous phosphatases present in plasma and cellular environments.[6][7][8] This conversion is a critical prerequisite for its cytotoxic activity, as etoposide phosphate itself has significantly less in vitro cytotoxicity.[6] Studies have shown that following intravenous administration, etoposide phosphate is completely converted to etoposide in plasma.[1]
Caption: Conversion of the prodrug this compound to its active form, Etoposide.
Core Mechanism: Topoisomerase II Inhibition
The primary molecular target of etoposide is DNA topoisomerase II (Topo II). This essential enzyme modifies DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA, a process vital for relieving torsional strain during DNA replication and transcription.[4]
Etoposide exerts its effect not by inhibiting the enzyme's catalytic activity directly at low concentrations, but by acting as an "interfacial poison".[9][10] It binds to the Topo II-DNA complex, stabilizing it in a state where the DNA is cleaved but not yet religated.[4] This action prevents the resealing of the DNA strands, leading to an accumulation of stable, protein-linked DNA double-strand breaks.[3][4] This effect is most pronounced during the late S and G2 phases of the cell cycle, when Topo II activity is highest.[11][12]
Downstream Cellular Consequences
The accumulation of DNA double-strand breaks triggers a robust DNA Damage Response (DDR), which dictates the cell's fate.
DNA Damage Response and Repair
The presence of DSBs activates a network of sensors and mediators.[13] Key events include:
-
ATM Kinase Activation : The ATM (Ataxia-Telangiectasia Mutated) kinase is a primary sensor of DSBs and is activated in response to etoposide-induced damage.[13][14]
-
H2AX Phosphorylation : Activated ATM phosphorylates the histone variant H2AX at serine 139, creating γH2AX.[13] The formation of γH2AX foci serves as a key indicator of DSBs.[14]
-
DNA Repair Pathways : The cell attempts to repair the damage, primarily through the Non-Homologous End Joining (NHEJ) pathway.[13] Cells deficient in NHEJ components, such as Ku70 or DNA ligase IV, show extreme sensitivity to etoposide.[13]
Cell Cycle Arrest
Etoposide-induced DNA damage leads to cell cycle arrest, predominantly at the G2/M transition.[4][7][12] This checkpoint provides time for the cell to attempt DNA repair before proceeding into mitosis. At low concentrations (0.3 to 10 µg/mL), etoposide inhibits cells from entering prophase, while at high concentrations (≥10 µg/mL), it causes lysis of cells that are entering mitosis.[6][7]
Induction of Apoptosis
If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. Etoposide can induce apoptosis through multiple pathways:
-
p53-Dependent Pathway : DNA damage can stabilize and activate the tumor suppressor p53, which in turn transcriptionally activates pro-apoptotic genes.[3]
-
Fas/FasL Pathway : Etoposide treatment can trigger the Fas ligand (FasL) to bind its receptor (FasR), leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[13]
-
Caspase Activation : Both extrinsic (via caspase-8) and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.[13][15] It has been noted that Hsp70 can act as a protective chaperone by binding and inhibiting caspase-3, thereby reducing etoposide's apoptotic effect.[15][16]
Caption: Downstream signaling pathways activated by Etoposide-induced DNA damage.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of etoposide is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and assay conditions.
| Cell Line | Assay Duration | IC50 Value | Reference |
| Raw 264.7 (Mouse Macrophage) | 48 hours | 5.40 µg/mL | [17] |
| KELLY (Human Neuroblastoma) | Not Specified | 1.0 µg/mL | [18] |
| Topo II Enzyme Activity | Not Applicable | 0.34 mM | [19] |
Experimental Protocols
Topoisomerase II In Vitro DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the Topo II-DNA cleavage complex, resulting in the linearization of plasmid DNA.
Materials:
-
Purified human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 10 mM ATP, 50 mM DTT)
-
Etoposide (as positive control) dissolved in DMSO
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (10 mg/mL)
-
DNA Loading Dye
-
1% Agarose (B213101) Gel with Ethidium Bromide
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing: 2 µL of 10x Topo II Reaction Buffer, 250 ng of plasmid DNA, and sterile water.
-
Compound Addition: Add 1 µL of Etoposide (or test compound) at various concentrations. Include a DMSO-only vehicle control.
-
Enzyme Initiation: Add 1-2 units of Topoisomerase IIα enzyme to each reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Trap Cleavage Complex: Terminate the reaction and trap the covalent complex by adding 2 µL of 10% SDS.
-
Protein Digestion: Add 2 µL of Proteinase K and incubate at 37°C for an additional 30 minutes to digest the bound enzyme.[9][20]
-
Gel Electrophoresis: Add loading dye and load the entire sample onto a 1% agarose gel.
-
Visualization: Run the gel until adequate separation is achieved. Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA indicates stabilization of the cleavage complex.[20]
Caption: Experimental workflow for the in vitro Topoisomerase II DNA cleavage assay.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
Etoposide (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.[20]
Conclusion
The in vitro mechanism of action of this compound is a well-defined, multi-step process initiated by its conversion to etoposide. The core action of etoposide is the poisoning of DNA topoisomerase II, leading to the formation of cytotoxic DNA double-strand breaks. This primary insult activates the DNA damage response, culminating in cell cycle arrest and, ultimately, apoptotic cell death. A thorough understanding of these pathways and the availability of robust in vitro assays are crucial for the continued development and optimization of Topo II inhibitors in oncology.
References
- 1. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. Predominant role for DNA damage in etoposide-induced cytotoxicity and cell cycle perturbation in human SV40-transformed fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. bms.com [bms.com]
- 8. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. topogen.com [topogen.com]
- 10. topogen.com [topogen.com]
- 11. youtube.com [youtube.com]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Etopophos to Etoposide Conversion Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etopophos, a water-soluble prodrug of the widely used anticancer agent etoposide (B1684455), offers significant pharmaceutical advantages, primarily due to its enhanced solubility and ease of administration.[1][2][3] The therapeutic efficacy of this compound is entirely dependent on its rapid and complete conversion to the active moiety, etoposide.[1][2][4][5][6][7] This technical guide provides a comprehensive overview of the kinetics of this critical conversion process, compiling quantitative data, detailing experimental methodologies, and illustrating the underlying biochemical pathways. Understanding these kinetics is paramount for optimizing drug delivery, predicting therapeutic outcomes, and designing future formulations.
Introduction
Etoposide is a potent topoisomerase II inhibitor used in the treatment of various malignancies, including small cell lung cancer and testicular cancer.[8][9] However, its poor water solubility presents challenges in formulation and administration, leading to variable bioavailability.[3][10][11] this compound (etoposide phosphate) was developed to overcome these limitations.[1][2][3][10][11] As a phosphate (B84403) ester, this compound is readily soluble in aqueous solutions, allowing for more convenient and reliable intravenous administration.[1][2] The conversion of this compound to etoposide is a dephosphorylation reaction catalyzed primarily by phosphatases present in the body.[12][13] This guide delves into the pharmacokinetics of this conversion, providing a detailed analysis for researchers and professionals in the field of drug development.
In Vivo Conversion Kinetics
Following intravenous administration, this compound is rapidly and completely converted to etoposide in the plasma.[2][4][5][7] This biotransformation is so efficient that etoposide phosphate is often undetectable in plasma shortly after infusion.[7]
Key Pharmacokinetic Parameters:
Studies have consistently demonstrated that the pharmacokinetic profile of etoposide, when administered as this compound, is bioequivalent to the administration of etoposide itself.[1][2][4][5][6][14]
| Parameter | Value | Reference |
| Conversion to Etoposide | Rapid and complete | [1][2][4][5][6][7] |
| Etoposide Phosphate Detectability in Plasma | Undetectable 15-60 minutes post-infusion | [7] |
| Etoposide Half-Life (from this compound) | 5.5 to 9.3 hours | [7] |
| Bioavailability of Etoposide from this compound | ~103% (Cmax), ~107% (AUC) relative to VePesid | [5] |
In Vitro Conversion Kinetics
In vitro studies have been instrumental in elucidating the specific factors that govern the conversion of this compound to etoposide, particularly in the context of oral administration.
Influence of pH and Biological Fluids
The conversion of this compound is significantly influenced by the pH of the surrounding medium and the presence of enzymes in biological fluids.
| Biological Fluid | pH | This compound Concentration | Conversion to Etoposide (after 60 min) | Reference |
| Gastric Juice | - | - | Negligible | [10][11][15] |
| Bile | 7 | 0.1 mg/mL | 22% | [10][11][15] |
| Bile | 7 | 0.5 mg/mL | 10% | [10][11][15] |
| Bile | 8 | 0.1 mg/mL | 78 +/- 18% | [10][11][15] |
| Bile | 8 | 0.5 mg/mL | 36 +/- 26% | [10][11][15] |
These findings highlight the crucial role of alkaline phosphatase in bile in mediating the conversion, suggesting that after oral administration, significant conversion can occur in the intestinal lumen.[10][11][15]
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited in this guide.
In Vitro Conversion in Gastric Juice and Bile
Objective: To investigate the conversion of this compound to etoposide in human gastric juice and bile.
Methodology:
-
This compound was dissolved in water to prepare solutions of 0.1 mg/mL and 0.5 mg/mL.
-
These solutions were then incubated with human gastric juice or human bile in vitro.
-
Samples were collected at various time points over a 150-minute period.
-
The concentration of etoposide in the samples was determined using high-performance liquid chromatography (HPLC).
-
To confirm the role of alkaline phosphatase, the experiment was repeated with bile in which the enzyme was inactivated by overnight heating at 65°C or by the addition of disodium (B8443419) edetate.[10][11][15]
In Vivo Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of etoposide following intravenous administration of this compound.
Methodology:
-
Patients with solid tumors were administered this compound intravenously.
-
Blood samples were collected at predetermined time intervals.
-
Plasma concentrations of both this compound and etoposide were quantified using a validated HPLC assay.[5]
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), half-life (t1/2), and clearance were calculated using non-compartmental methods.[5][16]
Mechanism of Action and Cellular Pathway
This compound itself is a prodrug and does not possess cytotoxic activity.[8] Its therapeutic effect is realized after its conversion to etoposide. Etoposide targets the enzyme topoisomerase II, which is crucial for DNA replication and repair.[8][9][17] By stabilizing the topoisomerase II-DNA complex, etoposide leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death).[8][9][17] The p53 pathway is a key signaling cascade activated in response to this DNA damage, further promoting apoptosis.[8][9]
Caption: Biochemical conversion of this compound and mechanism of action of etoposide.
Experimental and Analytical Workflow
The analysis of this compound conversion to etoposide typically follows a standardized workflow, from sample preparation to data analysis.
Caption: General workflow for the analysis of this compound to etoposide conversion.
Conclusion
The conversion of this compound to its active form, etoposide, is a rapid and efficient process, both in vivo and under specific in vitro conditions. The kinetics of this conversion are well-characterized, demonstrating the bioequivalence of this compound and etoposide formulations. This technical guide provides a consolidated resource for understanding the critical kinetic parameters, the methodologies used for their determination, and the underlying biochemical pathways. This knowledge is essential for the continued development and clinical application of this important chemotherapeutic agent.
References
- 1. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 4. bms.com [bms.com]
- 5. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of etoposide phosphate (this compound) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 9. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 10. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic evaluation of high-dose etoposide phosphate after a 2-hour infusion in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (Etoposide Phosphate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Bioequivalence assessment of etoposide phosphate and etoposide using pharmacodynamic and traditional pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I and pharmacokinetic study of etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
Etopophos and Topoisomerase II: An In-Depth Technical Guide to Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etopophos, a water-soluble phosphate (B84403) ester of etoposide, is a pivotal chemotherapeutic agent employed in the treatment of various malignancies, including testicular and small cell lung cancer.[1][2][3] Its cytotoxic effects are primarily mediated through the inhibition of human topoisomerase II, an essential nuclear enzyme that modulates DNA topology during replication, transcription, and chromosome segregation.[4][5] this compound itself is a prodrug, rapidly converted in vivo to its active form, etoposide.[4][6] Etoposide functions as a topoisomerase II "poison," stabilizing the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which subsequently trigger cell cycle arrest and apoptosis.[7][8]
This technical guide provides an in-depth overview of the core in vitro assays used to characterize the inhibitory activity of this compound (etoposide) on topoisomerase II. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II enzymes resolve topological problems in DNA by creating transient double-strand breaks, allowing for the passage of another DNA segment through the break before re-ligating the strands.[9] Etoposide interferes with this catalytic cycle by binding to the topoisomerase II-DNA complex, thereby stabilizing the cleavage intermediate.[4][9] This action transforms the essential enzyme into a potent cellular toxin that generates persistent DNA double-strand breaks.[8] The accumulation of these breaks activates downstream DNA damage response (DDR) pathways, leading to cell cycle arrest, typically at the G2/M phase, and ultimately, programmed cell death (apoptosis).[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. inspiralis.com [inspiralis.com]
- 7. inspiralis.com [inspiralis.com]
- 8. topogen.com [topogen.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. topogen.com [topogen.com]
Etopophos-Induced DNA Damage Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etopophos, a water-soluble prodrug of the topoisomerase II inhibitor etoposide (B1684455), is a widely used chemotherapeutic agent in the treatment of various malignancies.[1][2] Its cytotoxic effects are primarily mediated through the induction of DNA damage, which triggers a complex network of cellular responses culminating in cell cycle arrest and apoptosis.[2][3] This technical guide provides an in-depth overview of the core molecular pathways activated by this compound-induced DNA damage, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.
Core Mechanism of Action
This compound is rapidly converted in vivo to its active form, etoposide. Etoposide targets DNA topoisomerase II, an essential enzyme involved in resolving topological DNA structures during replication, transcription, and chromosome segregation.[4][5] The drug stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1][4] This results in the accumulation of protein-linked single and double-strand DNA breaks (DSBs), which are the primary lesions initiating the downstream signaling cascades.[1][6]
Quantitative Analysis of this compound-Induced Cellular Effects
The cellular response to this compound is dose-dependent, affecting cell viability, cell cycle progression, and the induction of apoptosis. The following tables summarize quantitative data from various studies investigating these effects.
Table 1: Dose-Dependent Induction of Apoptosis by Etoposide
| Cell Line | Etoposide Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Sub-G1) | Citation |
| Mouse Embryonic Fibroblasts (MEFs) | 1.5 | 18 | ~15% | [4] |
| 15 | 18 | ~25% | [4] | |
| 150 | 18 | ~40% | [4] | |
| HL-60 | 0.3 | 96 | Increased from <5% to ~40% | [7] |
| CEM | 0.3 | 96 | Increased from <5% to ~35% | [7] |
Table 2: Dose-Dependent Induction of DNA Strand Breaks (Comet Assay)
| Cell Line | Etoposide Concentration (µg/mL) | Treatment Duration | Mean % DNA in Tail | Citation |
| Chinese Hamster Ovary (CHO) | 1.5 | Not specified | 18.86 | [8] |
| 3.0 | Not specified | 32.92 | [8] | |
| 6.0 | Not specified | 45.34 | [8] |
Table 3: Dose-Dependent Effects of Etoposide on Cell Cycle Distribution in L929 Cells (24-hour treatment)
| Etoposide Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase | Citation |
| 0 (Control) | ~55% | ~25% | ~20% | [8] |
| 0.1 | No significant change | No significant change | No significant change | [8] |
| 0.5 | Decreased | Decreased | Increased | [8] |
| 1.0 | Significantly Decreased | Significantly Decreased | Significantly Increased (~70%) | [8] |
| 5.0 | Significantly Decreased | Significantly Decreased | Maximally Increased (~80%) | [8] |
| 10.0 | Significantly Decreased | Significantly Decreased | Maximally Increased (~80%) | [8] |
Signaling Pathways of this compound-Induced DNA Damage Response
The DNA double-strand breaks induced by etoposide activate a sophisticated signaling network known as the DNA Damage Response (DDR). The primary kinases responsible for initiating this cascade are Ataxia Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and DNA-dependent Protein Kinase (DNA-PK).
ATM/ATR-Chk1/Chk2-p53 Signaling Pathway
Upon sensing DSBs, the MRN complex (Mre11-Rad50-Nbs1) recruits and activates ATM.[9] ATM then phosphorylates a plethora of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[10][11] Chk2 phosphorylation at Threonine 68 (Thr68) and Chk1 phosphorylation at Serine 345 (Ser345) are key activation events.[10][11] Activated Chk1 and Chk2 mediate cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[11][12]
The tumor suppressor p53 is a critical downstream effector of the ATM/ATR pathway.[9] Phosphorylation of p53, for instance at Serine 15, stabilizes the protein and enhances its transcriptional activity.[13] Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Bax).[4][13]
Caption: this compound-induced DNA damage response pathway.
Apoptosis Induction
Etoposide-induced apoptosis can proceed through both intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often initiated by p53-mediated upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[4][14]
Caption: Intrinsic pathway of etoposide-induced apoptosis.
Experimental Protocols
Alkaline Comet Assay for DNA Strand Break Detection
This protocol is adapted from established methods for detecting single and double-strand DNA breaks.[1][6][15]
Materials:
-
Frosted microscope slides
-
Normal melting point agarose (B213101) (1% in PBS)
-
Low melting point agarose (0.5% in PBS)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I or propidium (B1200493) iodide)
-
Coverslips
-
Horizontal gel electrophoresis unit
-
Power supply
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% normal melting point agarose and let it solidify.
-
Cell Preparation: Treat cells with desired concentrations of etoposide for the specified duration. Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with 0.5% low melting point agarose at 37°C at a 1:10 (v/v) ratio. Pipette 75 µL of this mixture onto the pre-coated slides and cover with a coverslip.
-
Lysis: Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis unit filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently remove the slides from the electrophoresis unit and wash them three times with neutralization buffer for 5 minutes each. Stain the slides with a DNA staining solution.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[7][16]
Materials:
-
Cell culture slides or coverslips
-
4% Paraformaldehyde in PBS (Fixation solution)
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on slides or coverslips and treat with etoposide.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilization: Wash the cells with PBS and incubate with permeabilization solution for 2 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Washing and Mounting: Wash the cells with PBS to remove unincorporated nucleotides. Mount the coverslips with a mounting medium, optionally containing a nuclear counterstain like DAPI.
-
Analysis: Analyze the slides under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Western Blotting for Phosphorylated ATM and Chk2
This protocol outlines the detection of key phosphorylated proteins in the DNA damage response pathway.[3][9][17][18]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-Chk2 (Thr68), anti-Chk2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with etoposide, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein levels as a loading control.
Experimental and Logical Workflow
A typical workflow for investigating this compound-induced DNA damage involves a multi-faceted approach to assess the molecular and cellular consequences.
Caption: General experimental workflow for studying this compound-induced DNA damage.
Conclusion
This compound, through its active metabolite etoposide, is a potent inducer of DNA double-strand breaks, which trigger a robust DNA damage response. This response is orchestrated by a complex signaling network, primarily the ATM/ATR-Chk1/Chk2-p53 pathway, leading to cell cycle arrest and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and exploit the mechanisms of this compound-induced cytotoxicity. A thorough understanding of these pathways is crucial for optimizing therapeutic strategies and developing novel anticancer agents that target the DNA damage response.
References
- 1. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.elabscience.com [file.elabscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Cell Cycle and Oncogene Activity upon Topoisomerase IIα Expression and Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-response modeling of etoposide-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Etopophos-Induced G2/M Phase Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etopophos, a phosphate (B84403) ester prodrug of the topoisomerase II inhibitor etoposide (B1684455), is a widely used chemotherapeutic agent. Its primary mechanism of action involves the induction of DNA double-strand breaks, which subsequently triggers a robust DNA damage response (DDR) culminating in cell cycle arrest, predominantly at the G2/M transition, and in some cases, apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced G2/M arrest, offering detailed signaling pathway diagrams, consolidated quantitative data from various studies, and comprehensive experimental protocols for researchers investigating this critical cellular process.
Core Mechanism of Action
This compound is dephosphorylated in vivo to its active form, etoposide. Etoposide targets topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By stabilizing the transient covalent complex between topoisomerase II and DNA, etoposide prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks (DSBs).[1][2][3] This accumulation of DNA damage is the primary trigger for the activation of downstream signaling cascades that enforce a G2/M cell cycle checkpoint.[2][3]
Signaling Pathways in this compound-Induced G2/M Arrest
The cellular response to this compound-induced DNA damage is orchestrated by a complex network of signaling pathways. The primary pathways that converge to enforce the G2/M checkpoint are the ATM-p53 and ATR-Chk1 pathways. Additionally, the mTOR and ERK1/2 pathways have been implicated in modulating this response.
ATM-p53 and ATR-Chk1 Pathways
Upon the formation of DSBs by etoposide, the Ataxia Telangiectasia Mutated (ATM) kinase is rapidly recruited to the sites of damage and activated through autophosphorylation.[4] Activated ATM then phosphorylates a multitude of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase Chk2.[4]
Simultaneously, the processing of DSBs can lead to the generation of single-stranded DNA (ssDNA) regions, which activate the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates the checkpoint kinase Chk1.
Both Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases (Cdc25A, B, and C). Inactivated Cdc25 is unable to remove the inhibitory phosphorylation on Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2). The persistence of inhibitory phosphorylation on CDK1 prevents its association with Cyclin B1, thereby blocking the activation of the CDK1/Cyclin B1 complex, which is the master regulator of entry into mitosis. This ultimately leads to cell cycle arrest in the G2 phase.[5]
Furthermore, activated p53 can contribute to G2/M arrest by transcriptionally upregulating p21 (CDKN1A), a potent CDK inhibitor that can directly inhibit the CDK1/Cyclin B1 complex.[1]
Role of mTOR and ERK1/2 Signaling
Recent studies have indicated that the mTOR (mammalian target of rapamycin) and ERK1/2 (extracellular signal-regulated kinase 1/2) pathways also play a role in the response to topoisomerase II inhibitors. Etoposide treatment has been shown to induce mTOR activity, and inhibition of mTOR can prevent etoposide-induced S and G2/M arrest, suggesting a role for mTOR in promoting cell survival and cell cycle arrest following DNA damage.[6] Similarly, the activation of ERK1/2 signaling has been implicated in the activation of the G2/M checkpoint in response to topoisomerase II poisons. Inhibition of ERK1/2 can attenuate the G2/M arrest and enhance apoptosis.
Quantitative Data on this compound-Induced G2/M Arrest
The extent of G2/M arrest induced by this compound is dependent on the cell line, drug concentration, and duration of treatment. The following tables summarize quantitative data from various studies.
Table 1: Dose-Dependent G2/M Arrest in L929 Cells (24h Treatment)
| Etoposide Concentration (µM) | % of Cells in G2/M |
| 0 (Control) | ~15% |
| 0.1 | ~20% |
| 0.5 | ~40% |
| 1.0 | ~70% |
| 5.0 | ~80% |
| 10.0 | ~80% |
Data synthesized from flow cytometry analysis in L929 cells.[3]
Table 2: Dose-Dependent Effects of Etoposide on Cell Cycle Progression in K562 Cells
| Etoposide Concentration | Effect on Cell Cycle |
| 5 µM | Cells progress into G2 phase by 24 hours. |
| 100 µM | Rapid inhibition of DNA synthesis within 6 hours, with most cells remaining in their initial phase. |
Data from a study on chronic myelogenous leukemia K562 cells.[1]
Table 3: Etoposide-Induced Cell Cycle Arrest in Small-Cell Lung Cancer (SCLC) Cells (p53 mutant)
| Etoposide (VP-16) Concentration | Observation |
| Up to 0.25 µM | Cells arrested in G2 by 24 hours. |
| 0.25 - 2 µM | G2 arrest preceded by a dose-dependent early S-phase delay. |
Data from a study on a p53-mutant SCLC cell line.[2]
Experimental Protocols
Flow Cytometry for Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound for the desired time points. Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
-
References
- 1. Concentration-dependent variable effects of etoposide on the cell cycle of CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New alternative phosphorylation sites on the cyclin dependent kinase 1/cyclin a complex in p53-deficient human cells treated with etoposide: possible association with etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
Etopophos Stability in Cell Culture Media: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of Etopophos (etoposide phosphate) in commonly used cell culture media. Understanding the stability and conversion kinetics of this water-soluble prodrug is critical for the accurate design and interpretation of in vitro studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways.
Executive Summary
This compound is a water-soluble prodrug of the widely used anticancer agent etoposide (B1684455). Its stability in aqueous solutions is generally high; however, in the context of cell culture, its fate is intrinsically linked to the components of the media. The primary determinant of this compound stability in complete cell culture medium is its enzymatic conversion to the active drug, etoposide. This conversion is primarily mediated by alkaline phosphatases present in fetal bovine serum (FBS), a common supplement in cell culture.
Once converted, the resulting etoposide is subject to degradation, primarily through pH-dependent isomerization. This guide will detail the kinetics of these processes, provide protocols for their analysis, and illustrate the downstream cellular consequences of etoposide action.
This compound to Etoposide Conversion in Cell Culture
This compound itself is relatively stable in simple aqueous solutions. However, in complete cell culture media supplemented with FBS, it undergoes rapid enzymatic conversion to etoposide.[1][2][3]
-
Enzymatic Activity: Fetal bovine serum is known to contain various enzymes, including alkaline phosphatases.[4] These enzymes catalyze the hydrolysis of the phosphate (B84403) group from this compound, releasing the active etoposide.
-
Rapid Conversion: Studies in biological fluids like plasma demonstrate that this conversion is rapid and extensive. Following intravenous administration, this compound is often undetectable in plasma within 15 to 60 minutes, indicating a swift conversion to etoposide.[5] While direct kinetic studies in cell culture media are not extensively published, a similar rapid conversion is expected due to the presence of phosphatases in FBS.
The logical workflow for the fate of this compound in serum-containing cell culture media is depicted below.
Stability of Etoposide in Cell Culture Media
Once this compound is converted to etoposide, the stability of etoposide itself becomes the critical factor for maintaining an active drug concentration in the cell culture environment. The primary degradation pathway for etoposide in cell culture conditions is the isomerization from the active trans-lactone to the inactive cis-lactone.[1]
Quantitative Stability Data
The stability of etoposide is significantly influenced by pH and temperature. Standard cell culture conditions (pH 7.4, 37°C) are not optimal for etoposide stability.
| Medium | pH | Temperature (°C) | Half-life | Key Findings | Reference |
| DMEM | 7.4 | 37 | ~2 days | Isomerization to the inactive cis-etoposide (B601099) is the main degradation route, leading to a 90% loss of the active drug within one week. Degradation is not significantly affected by bovine serum albumin or amino acids. | [1] |
Experimental Protocols
Protocol for Stability Testing of this compound and Etoposide in Cell Culture Media
This protocol outlines a general method for assessing the stability of this compound and its conversion to etoposide in a typical cell culture medium.
Materials:
-
This compound and Etoposide analytical standards
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filters
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Spike the this compound stock solution into pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS) to achieve the desired final concentration.
-
Prepare a parallel set of solutions with etoposide as a control for its degradation.
-
-
Incubation:
-
Incubate the test solutions in a standard cell culture incubator at 37°C and 5% CO₂.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the medium.
-
-
Sample Preparation for HPLC Analysis:
-
For analysis of supernatant, centrifuge the collected aliquot to remove any cells or debris.
-
To precipitate proteins, add a 3-fold excess of cold acetonitrile or methanol to the supernatant.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Perform chromatographic separation using a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
Monitor the elution of this compound and etoposide using a UV detector at an appropriate wavelength (e.g., 285 nm).
-
Quantify the concentrations of this compound and etoposide by comparing their peak areas to a standard curve.
-
The workflow for this experimental protocol is illustrated below.
Etoposide's Mechanism of Action and Signaling Pathways
Etoposide exerts its cytotoxic effects by targeting DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. By stabilizing the transient covalent complex between topoisomerase II and DNA, etoposide leads to the accumulation of double-strand breaks (DSBs). These DSBs trigger a complex DNA damage response (DDR) and can ultimately lead to apoptosis.
DNA Damage Response Pathway
The induction of DSBs by etoposide activates a signaling cascade primarily initiated by the ATM (Ataxia-Telangiectasia Mutated) kinase.
Apoptotic Signaling Cascade
If the DNA damage is too extensive to be repaired, the p53-mediated pathway, along with other signals, will initiate apoptosis. This often involves the mitochondrial (intrinsic) pathway of apoptosis.
References
- 1. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of etoposide phosphate (this compound) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Etopophos: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Etopophos, a phosphate (B84403) ester prodrug of the potent anti-cancer agent etoposide (B1684455), offers a significant clinical advantage due to its enhanced water solubility. This attribute facilitates easier formulation and administration compared to its parent compound. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, catering to researchers, scientists, and professionals involved in drug development.
Synthesis of this compound
The synthesis of this compound primarily follows two strategic routes: the direct phosphorylation of etoposide and the convergent synthesis involving the coupling of a phosphorylated aglycone with a protected sugar moiety.
Method 1: Phosphorylation of Etoposide
This approach involves the direct phosphorylation of the phenolic hydroxyl group of etoposide. To prevent unwanted side reactions with the hydroxyl groups on the sugar moiety, a protection strategy is often employed.
A common method involves the protection of the hydroxyl groups on the glucose unit of etoposide with halogenoacetyl groups, such as dichloroacetyl groups. The protected etoposide is then phosphorylated at the 4'-position using a phosphorylating agent like phosphorus oxychloride in the presence of a base such as triethylamine. The final step involves the selective removal of the halogenoacetyl protecting groups under mild conditions, for instance, using an amine, to yield this compound. This process is advantageous as it can lead to high yields and is suitable for industrial-scale production.[1]
Another variation of this method utilizes diphenyl chlorophosphate as the phosphorylating agent, followed by the removal of the phenyl protecting groups via hydrogenation.[2]
Method 2: Convergent Synthesis via Coupling Reaction
An efficient and widely employed strategy for this compound synthesis involves the coupling of a pre-phosphorylated aglycone with a protected glucose derivative. A key intermediate in this process is dibenzyl 4'-demethyl-4-epipodophyllotoxin-4'-phosphate. This compound is coupled with a protected sugar, such as 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucopyranose, in the presence of a Lewis acid catalyst like boron trifluoride etherate.[2]
This coupling reaction typically yields a mixture of anomers. However, the desired C-1''-β anomer can be selectively crystallized from the reaction mixture. The final step involves the simultaneous removal of the benzyl (B1604629) protecting groups from both the phosphate and the sugar moieties by hydrogenation, resulting in the formation of this compound in high yields.[2] This method is noted for its efficiency and the ease of purification of the intermediate.
Quantitative Data on this compound Synthesis
The following table summarizes key quantitative data associated with the described synthesis methods.
| Synthesis Method | Key Reagents | Catalyst/Conditions | Reported Yield | Purity | Reference |
| Phosphorylation of Protected Etoposide | Etoposide, Dichloroacetyl chloride, Phosphorus oxychloride, Triethylamine | Protection, Phosphorylation, Deprotection | High | Suitable for industrial mass-production | [1] |
| Convergent Synthesis (Coupling Reaction) | Dibenzyl 4'-demethyl-4-epipodophyllotoxin-4'-phosphate, 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucopyranose | Boron trifluoride etherate, Hydrogenation | High | Substantially pure C-1''-β form after crystallization | [2] |
Purification of this compound
The purification of this compound and its protected intermediates is predominantly achieved through crystallization and recrystallization techniques. The choice of solvent is critical for obtaining high purity and yield of the desired product.
Crystallization of Protected Intermediates
In the convergent synthesis method, the tetra-benzyl protected this compound intermediate can be effectively purified by crystallization. This intermediate can be recrystallized from methanol (B129727) or directly crystallized from the reaction medium (acetonitrile) by the addition of methanol. This process allows for the efficient separation of the desired C-1''-β anomer from the α-anomer, often in a single crystallization step.[2]
Final Product Purification
The final this compound product, after deprotection, is a solid that can be purified by precipitation and washing. For instance, after deprotection of the halogenoacetylated intermediate, the reaction mixture can be neutralized and the product precipitated by the addition of a non-polar solvent like n-hexane. The resulting solid is then collected by filtration and washed to remove residual impurities.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Phosphorylation of Protected Etoposide (Adapted from[1])
-
Protection of Etoposide: React etoposide with a halogenoacetylating agent (e.g., dichloroacetyl chloride) in a suitable solvent to protect the hydroxyl groups on the saccharide moiety.
-
Phosphorylation: Dissolve the protected etoposide in a dry solvent (e.g., tetrahydrofuran) and cool the solution. Add a base (e.g., triethylamine) followed by the dropwise addition of a phosphorylating agent (e.g., phosphorus oxychloride) while maintaining a low temperature.
-
Hydrolysis: After the reaction is complete, carefully add water to hydrolyze the intermediate.
-
Deprotection: Remove the halogenoacetyl protecting groups by treating the phosphorylated intermediate with an amine (e.g., triethylamine) in a solvent like methanol.
-
Purification: Neutralize the reaction mixture and precipitate this compound by adding a non-polar solvent (e.g., n-hexane). Collect the solid by filtration and wash it to obtain the purified product.
Protocol 2: Synthesis of this compound via Convergent Coupling (Adapted from[2])
-
Coupling Reaction: Dissolve dibenzyl 4'-demethyl-4-epipodophyllotoxin-4'-phosphate and 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucopyranose in a dry solvent (e.g., acetonitrile) and cool the mixture. Add a Lewis acid catalyst (e.g., boron trifluoride etherate) dropwise.
-
Crystallization of Intermediate: Upon completion of the reaction, add methanol to the reaction mixture to induce the crystallization of the tetra-benzyl protected this compound (C-1''-β anomer).
-
Isolation of Intermediate: Collect the crystals by filtration and wash them with a cold solvent.
-
Deprotection (Hydrogenation): Dissolve the purified intermediate in a suitable solvent and subject it to hydrogenation in the presence of a catalyst (e.g., palladium on carbon) to remove all benzyl protecting groups.
-
Isolation of this compound: After the reaction is complete, filter off the catalyst and isolate the this compound product, which can be further purified if necessary.
Visualizations
Signaling Pathway of Etoposide (Active Metabolite of this compound)
This compound is a prodrug that is rapidly and completely converted to its active form, etoposide, in vivo. Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks. The accumulation of these breaks triggers a DNA damage response, often involving the activation of the p53 tumor suppressor protein, which in turn can lead to cell cycle arrest and apoptosis (programmed cell death).[3][4]
Experimental Workflow for this compound Synthesis and Purification
The following diagram illustrates a general experimental workflow for the synthesis of this compound via the convergent coupling method, followed by purification.
References
- 1. US5637680A - Process for the preparation of etoposide phosphate and intermediate thereof - Google Patents [patents.google.com]
- 2. US5688926A - Process of preparing etoposide phosphate and etoposide - Google Patents [patents.google.com]
- 3. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 4. spring8.or.jp [spring8.or.jp]
Etopophos: A Technical Guide to Solubility, Formulation, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etopophos® (etoposide phosphate) is a water-soluble prodrug of etoposide (B1684455), a potent topoisomerase II inhibitor widely used in cancer chemotherapy.[1] Its enhanced solubility overcomes the formulation challenges associated with the poorly water-soluble parent drug, etoposide, making it a valuable tool in both clinical and research settings.[2][3][4] This technical guide provides an in-depth overview of the solubility, formulation, and experimental application of this compound for research purposes, with a focus on providing practical data and protocols for laboratory use.
This compound is rapidly and completely converted to its active form, etoposide, in plasma by endogenous phosphatases.[5][6][7][8] The cytotoxic mechanism of etoposide involves the stabilization of the covalent complex between topoisomerase II and DNA, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[9][10][11][12]
Solubility Data
The primary advantage of this compound is its high aqueous solubility, which contrasts sharply with the poor solubility of its active metabolite, etoposide.[3][13][14][15] This property simplifies the preparation of formulations for both in vitro and in vivo studies.
Table 1: Solubility of this compound and Etoposide
| Compound | Solvent | Solubility |
| This compound | Water | >100 mg/mL |
| Etoposide | Water | Poorly soluble (~20-50 µM) |
| DMSO | ~10-25 mg/mL | |
| Dimethylformamide | ~0.5 mg/mL | |
| Ethanol | Very poorly soluble | |
| DMSO:PBS (pH 7.2) (1:5) | ~0.1 mg/mL |
Data compiled from multiple sources.[9][10][11]
Formulation and Stability
Parenteral Formulation for Research
For research purposes, this compound is typically supplied as a lyophilized powder.[2][5][16] Reconstitution and dilution for parenteral administration in preclinical models should be performed under aseptic conditions.
Table 2: Reconstitution and Dilution of this compound for Parenteral Use
| Reconstitution Diluent | Final Concentration (Etoposide Equivalent) | Stability of Reconstituted Solution |
| Sterile Water for Injection, USP | 10 mg/mL or 20 mg/mL | 7 days at 2-8°C; 24 hours at 20-25°C |
| 5% Dextrose Injection, USP | 10 mg/mL or 20 mg/mL | 7 days at 2-8°C; 24 hours at 20-25°C |
| 0.9% Sodium Chloride Injection, USP | 10 mg/mL or 20 mg/mL | 7 days at 2-8°C; 24 hours at 20-25°C |
| Bacteriostatic Water for Injection (with Benzyl Alcohol) | 10 mg/mL or 20 mg/mL | 48 hours at 20-25°C |
Following reconstitution, this compound can be further diluted to a final concentration as low as 0.1 mg/mL with 5% Dextrose Injection or 0.9% Sodium Chloride Injection. Diluted solutions are stable for at least 24 hours at 2-8°C or 20-25°C.[2][5][7][17][18]
Formulation of Etoposide for Research
Due to its poor aqueous solubility, etoposide requires specific formulation strategies for research applications, particularly for oral administration or high-concentration stock solutions.
Table 3: Formulation Strategies for Etoposide
| Application | Formulation Approach |
| In Vitro Stock Solution | Dissolve in DMSO to create a concentrated stock (e.g., 50 mM).[10][11] This stock can then be diluted in cell culture media to the desired final concentration. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. |
| Oral Administration (Research) | For preclinical oral dosing, etoposide can be formulated as a suspension or in a lipid-based delivery system to enhance bioavailability.[5][12] Novel formulations such as amorphous nanopowders have also been explored to improve oral absorption.[5][12] |
Stability Considerations
This compound solutions are generally stable, as detailed in Table 2. However, the active form, etoposide, can be unstable in aqueous solutions, particularly under in vitro cell culture conditions. The degradation of etoposide is pH-dependent.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound (which will convert to etoposide in culture) or etoposide on a cancer cell line.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[19][20]
-
Compound Preparation:
-
This compound: Prepare a stock solution in sterile water or PBS. Further dilute in cell culture medium to achieve the desired final concentrations.
-
Etoposide: Prepare a concentrated stock solution in DMSO (e.g., 50 mM).[11] Serially dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include appropriate vehicle controls (e.g., medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC₅₀ value.
Quantification of Etoposide in Plasma by HPLC
This protocol outlines a method for the determination of etoposide concentrations in plasma samples.
Protocol:
-
Sample Preparation:
-
To 0.5 mL of plasma, add an internal standard (e.g., teniposide).[9]
-
Add 3 mL of chloroform (B151607) and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the lower organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.[9]
-
-
HPLC Conditions:
-
Column: Phenyl µBondapak column (30 cm x 4 mm).[9]
-
Mobile Phase: 10 µM ammonium (B1175870) acetate (B1210297) (pH 5.5) in methanol:water:acetonitrile (50:45:5, v/v/v).[9]
-
Flow Rate: 2 mL/min.[9]
-
Detection: UV at 230 nm.[9]
-
Injection Volume: 50 µL.
-
-
Quantification: Generate a standard curve using known concentrations of etoposide in plasma. Determine the concentration of etoposide in the unknown samples by comparing their peak areas (normalized to the internal standard) to the standard curve.
In Vivo Administration in a Mouse Model
This protocol provides a general guideline for the intravenous administration of this compound in a mouse tumor model.
Protocol:
-
Animal Model: Utilize an appropriate mouse strain with a xenograft or syngeneic tumor model (e.g., Swiss albino mice).
-
Drug Preparation:
-
Reconstitute a vial of lyophilized this compound with sterile 0.9% Sodium Chloride Injection to a stock concentration of 10 mg/mL (etoposide equivalent).
-
Further dilute the stock solution with 0.9% Sodium Chloride Injection to the final desired concentration for injection.
-
-
Dosing:
-
Doses can range from 5 to 20 mg/kg body weight, administered intraperitoneally or intravenously.
-
The dosing schedule can vary, for example, daily for 5 consecutive days.[17]
-
-
Administration:
-
Administer the prepared this compound solution via intravenous injection (e.g., tail vein) or intraperitoneal injection.
-
The injection volume should be appropriate for the size of the mouse (e.g., 100-200 µL).
-
-
Monitoring: Monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior) and measure tumor volume regularly to assess treatment efficacy.
Signaling Pathways and Experimental Workflows
This compound Conversion and Action
This compound acts as a prodrug, being enzymatically converted to the active drug, etoposide.
Caption: Conversion of this compound to Etoposide.
Experimental Workflow for In Vitro Cytotoxicity
A typical workflow for assessing the cytotoxic potential of this compound in a research setting.
Caption: In Vitro Cytotoxicity Workflow.
Etoposide-Induced Apoptosis Signaling Pathway
Etoposide induces apoptosis primarily through the DNA damage response pathway.
Caption: Etoposide Apoptosis Pathway.
References
- 1. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Development and validation of a robust analytical method to quantify both etoposide and prodigiosin in polymeric nanoparticles by reverse-phase high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Etoposide | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. eijppr.com [eijppr.com]
- 13. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ec.europa.eu [ec.europa.eu]
- 15. bms.com [bms.com]
- 16. researchgate.net [researchgate.net]
- 17. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publications.ashp.org [publications.ashp.org]
- 19. Etoposide (VP-16): cytogenetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Etopophos: Molecular Characteristics, Mechanism of Action, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etopophos (etoposide phosphate), a water-soluble prodrug of the potent topoisomerase II inhibitor etoposide (B1684455), is a critical component in various chemotherapy regimens.[1][2] Its enhanced solubility overcomes formulation challenges associated with etoposide, allowing for higher concentration preparations and more flexible administration protocols.[3] This technical guide provides a comprehensive overview of the molecular weight and chemical properties of this compound, its mechanism of action through the DNA damage response pathway, and detailed experimental protocols for its analysis and characterization.
Chemical and Physical Properties
This compound is a phosphate (B84403) ester of etoposide, a semi-synthetic derivative of podophyllotoxin.[4] The addition of the phosphate group significantly increases its aqueous solubility compared to etoposide.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C29H33O16P | [5] |
| Molecular Weight | 668.54 g/mol | [6] |
| CAS Number | 117091-64-2 | [6] |
| IUPAC Name | [4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[7]benzofuro[5,6-f][1]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate | [8] |
| Appearance | White to off-white lyophilized powder | [9] |
| Solubility | Soluble in water. | [10] |
| Storage (unopened vials) | 2°C to 8°C (Refrigerate) | [7] |
Mechanism of Action and Signaling Pathways
This compound is a prodrug that is rapidly and completely converted to its active moiety, etoposide, by dephosphorylation in vivo.[2] Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[11]
The primary mechanism involves the stabilization of the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks.[5][11] These DNA lesions trigger a complex DNA Damage Response (DDR) signaling cascade, ultimately leading to cell cycle arrest and apoptosis.[12]
DNA Damage Response Pathway
The presence of double-strand breaks activates sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase.[11] In some contexts, particularly in response to replication stress, the ATR (Ataxia-Telangiectasia and Rad3-related) kinase is also involved.[11]
Activated ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2 .[13] These kinases, in turn, phosphorylate and inactivate phosphatases such as Cdc25, which are necessary for cell cycle progression.[14] This leads to cell cycle arrest, predominantly at the G2/M checkpoint, providing time for DNA repair.[1]
p53-Mediated Apoptosis
A critical downstream effector of the DNA damage response is the tumor suppressor protein p53 .[11] Phosphorylation by ATM and ATR stabilizes p53, allowing it to accumulate in the nucleus and act as a transcription factor.[15] p53 upregulates the expression of pro-apoptotic proteins, such as PUMA and Bax , which promote the mitochondrial pathway of apoptosis.[1] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death.[2]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
This method is suitable for determining the purity of this compound and for monitoring its stability in solution.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (pH 4.5) in a 55:45 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 283 nm.[4]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 0.05–50 µg/mL).[4]
-
Sample Preparation: Reconstitute the this compound sample in a suitable diluent (e.g., sterile water, 0.9% NaCl, or 5% dextrose) to a known concentration.[1] Further dilute with the mobile phase to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the peak area of this compound in the chromatograms. Calculate the concentration of this compound in the samples using the calibration curve.
Mass Spectrometry (MS) for Identification and Quantification
LC-MS/MS provides high sensitivity and specificity for the detection and quantification of this compound and its metabolite, etoposide, in biological matrices.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).[16]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[17]
-
Ionization Mode: Positive electrospray ionization (+ESI).[17]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Etoposide: m/z 606.2 → 229.3[17]
-
Procedure:
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add an internal standard (e.g., etoposide-d3).[16]
-
Perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE) or a mixture of MTBE and dichloromethane.[16][17]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Analysis: Inject the prepared samples onto the LC-MS/MS system.
-
Quantification: Monitor the specified MRM transitions for the analyte and internal standard. Construct a calibration curve and determine the concentration of etoposide in the samples.
Topoisomerase II Inhibition Assay
This in vitro assay measures the ability of this compound (after conversion to etoposide) to inhibit the decatenation activity of topoisomerase II.
Materials:
-
Purified human Topoisomerase IIα enzyme.
-
Kinetoplast DNA (kDNA) as the substrate.
-
10x Topoisomerase II assay buffer.
-
ATP solution.
-
Stop buffer/loading dye.
-
Agarose (B213101) gel and electrophoresis equipment.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the 10x assay buffer, ATP, and kDNA.
-
Compound Addition: Add varying concentrations of etoposide (prepared from this compound). Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add Topoisomerase IIα to all tubes except the no-enzyme control.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[1]
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize under UV light. The inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.[1]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest.
-
96-well cell culture plates.
-
This compound solution at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 48 or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Read the absorbance at a wavelength of 540-590 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the this compound molecule and to confirm its structure.
Procedure:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample.
-
Analysis: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as the phosphate group, hydroxyl groups, carbonyl group of the lactone ring, and aromatic rings.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ³¹P NMR are powerful techniques for the structural elucidation of this compound.
¹H NMR Spectroscopy:
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[7]
-
Procedure: Dissolve the this compound sample in the deuterated solvent and acquire the ¹H NMR spectrum.
-
Interpretation: The spectrum will show characteristic signals for the protons in the etoposide backbone and the sugar moiety.
³¹P NMR Spectroscopy:
-
Procedure: Acquire the ³¹P NMR spectrum of the this compound sample.
-
Interpretation: A signal corresponding to the phosphate group will be observed, confirming the presence of the phosphate ester.[19]
Conclusion
This compound represents a significant advancement in the formulation of etoposide, offering improved solubility and clinical utility. A thorough understanding of its chemical properties, mechanism of action, and the analytical methods for its characterization is essential for researchers and drug development professionals. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for the continued study and application of this important chemotherapeutic agent.
References
- 1. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 3. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Etoposide Phosphate - LKT Labs [lktlabs.com]
- 11. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular processing pathways contribute to the activation of etoposide-induced DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hematopoietic cytokines enhance Chk1-dependent G2/M checkpoint activation by etoposide through the Akt/GSK3 pathway to inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Etoposide induced NMI promotes cell apoptosis by activating the ARF-p53 signaling pathway in lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 31Phosphorus NMR [chem.ch.huji.ac.il]
Methodological & Application
Application Notes and Protocols for Etopophos Treatment of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etopophos (etoposide phosphate) is a water-soluble prodrug of etoposide (B1684455), a topoisomerase II inhibitor widely used in cancer chemotherapy.[1][2] In the cellular environment, this compound is rapidly and completely converted to its active form, etoposide.[3] Etoposide exerts its cytotoxic effects by forming a stable complex with topoisomerase II and DNA, which prevents the re-ligation of double-strand DNA breaks.[4][5] This accumulation of DNA damage triggers cell cycle arrest and apoptosis, making it an effective agent against rapidly proliferating cancer cells.[4][5]
These application notes provide detailed protocols for the in vitro use of this compound to treat cancer cell lines, including methods for assessing cell viability, apoptosis, and the induction of the DNA damage response pathway.
Data Presentation
Table 1: IC50 Values of Etoposide in Various Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of etoposide, the active form of this compound, in a range of cancer cell lines. These values can serve as a starting point for determining the effective concentration range for specific experimental needs.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 72 | 3.49 |
| HeLa | Cervical Adenocarcinoma | Not Specified | 209.90 ± 13.42 |
| BGC-823 | Gastric Cancer | Not Specified | 43.74 ± 5.13 |
| T24 | Bladder Carcinoma | Not Specified | Not Specified |
| MCF-7 | Breast Adenocarcinoma | 72 | Not Specified |
| SK-N-AS | Neuroblastoma | 48 | ~50 |
| U937 | Histiocytic Lymphoma | 24 | High dose: 50, Low dose: 0.5 |
| Raw 264.7 | Monocyte Macrophage | 48 | 5.40 |
Experimental Protocols
Preparation of this compound Stock Solution
This compound offers the advantage of high water solubility, simplifying its preparation for in vitro use.
Materials:
-
This compound powder
-
Sterile Water for Injection, USP, 5% Dextrose Injection, USP, or 0.9% Sodium Chloride Injection, USP[6]
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Reconstitute the this compound powder in Sterile Water for Injection, 5% Dextrose Injection, or 0.9% Sodium Chloride Injection to a desired stock concentration (e.g., 10 mg/mL).[6]
-
Gently vortex to ensure complete dissolution.
-
The reconstituted solution can be further diluted to working concentrations in the appropriate cell culture medium.[6]
-
Store the stock solution at 2-8°C for up to 24 hours or at room temperature (20-25°C) for up to 24 hours. For longer-term storage, consult the manufacturer's instructions.[6]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound in complete culture medium. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells from the culture plates.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of DNA Damage and Apoptosis Markers
Western blotting is used to detect changes in protein expression and post-translational modifications indicative of DNA damage and apoptosis.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-CHK2 (Thr68), anti-γH2AX (Ser139), anti-p53, anti-cleaved-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment and analysis.
Caption: Mechanism of action of this compound.
Caption: Etoposide-induced DNA damage response pathway.
Caption: Etoposide-induced intrinsic apoptosis pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of etoposide phosphate (this compound) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
Application Notes and Protocols for Etopophos in In Vitro Cytotoxicity Assays
Introduction
Etopophos is a water-soluble phosphate (B84403) ester prodrug of etoposide (B1684455), a potent anti-neoplastic agent.[1][2][3] Upon administration, this compound is rapidly and completely converted to its active form, etoposide, by endogenous phosphatases.[2][3] Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1][4] By stabilizing the covalent complex between topoisomerase II and DNA, etoposide leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest, primarily in the late S or G2 phase, and ultimately induces apoptosis (programmed cell death).[1][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the effective concentration of this compound for in vitro cytotoxicity assays. Given that this compound acts via its conversion to etoposide, the data and protocols presented are based on the cytotoxic activity of etoposide.
Application Notes
Mechanism of Action and Signaling Pathways
Etoposide-induced DNA damage initiates a cascade of cellular events culminating in apoptosis. The DNA damage response (DDR) is a key mediator of these effects.[7] Activation of the p53 pathway is a significant response to the DNA breaks caused by etoposide.[1][8] This leads to the upregulation of pro-apoptotic proteins like Bax. Bax then translocates from the cytosol to the mitochondria, triggering the mitochondrial permeability transition (MPT) and the release of cytochrome c into the cytoplasm.[8]
Released cytochrome c activates a caspase cascade, starting with the activation of caspase-9, which in turn activates the primary executioner caspase, caspase-3.[9] Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[7][9] Studies have also shown that caspase-3 can activate caspase-8 and caspase-2 in a positive feedback loop, further amplifying the apoptotic signal.[9]
Concentration and Cell Line Variability
The cytotoxic potency of etoposide, measured as the half-maximal inhibitory concentration (IC50), varies significantly depending on the cell line and the duration of drug exposure. This variability is attributed to differences in cell proliferation rates, expression levels of topoisomerase II, and the status of DNA repair and apoptotic pathways. Therefore, it is crucial to perform a dose-response study for each new cell line to determine the optimal concentration range. A typical starting range for etoposide in an in vitro cytotoxicity assay is from 0.01 µM to 100 µM.[10]
Data Presentation
Table 1: IC50 Values of Etoposide in Various Cell Lines
The following table summarizes reported IC50 values for etoposide across a range of human and murine cell lines, illustrating the compound's variable potency.
| Cell Line | Cell Type | IC50 Value | Exposure Time | Citation |
| MOLT-3 | Human T-cell leukemia | 0.051 µM | Not Specified | [11] |
| CCRF-CEM | Human leukemic lymphoblast | 0.6 µM | 6 hours | [12] |
| KELLY | Human neuroblastoma | 1 µg/mL (~1.7 µM) | Not Specified | [13] |
| SCLC (sensitive) | Small-cell lung cancer | Median: 2.06 µM | Not Specified | [14] |
| BEAS-2B | Normal human lung | 2.10 µM | 72 hours | [15] |
| A549 | Human lung carcinoma | 3.49 µM | 72 hours | [15] |
| Raw 264.7 | Murine monocyte/macrophage | 5.40 µg/mL (~9.2 µM) | 48 hours | [16] |
| HepG2 | Human liver carcinoma | 30.16 µM | Not Specified | [11] |
| BGC-823 | Human gastric cancer | 43.74 µM | Not Specified | [11] |
| SCLC (resistant) | Small-cell lung cancer | Median: 50.0 µM | Not Specified | [14] |
| HeLa | Human cervical cancer | 209.90 µM | Not Specified | [11] |
Note: Conversion from µg/mL to µM is approximated using the molecular weight of etoposide (~588.6 g/mol ).
Experimental Protocols
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[17] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials
-
This compound (or Etoposide)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure
-
Cell Seeding (Day 1):
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[10]
-
Include wells for 'untreated control' (cells + medium) and 'blank' (medium only).
-
Incubate the plate overnight to allow cells to attach and resume growth.[10]
-
-
Drug Preparation and Treatment (Day 2):
-
Prepare a concentrated stock solution of this compound/Etoposide in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range to test is 0.01 µM to 100 µM.[10]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. For suspension cells, add the drug directly in a small volume.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Assay (Day 4/5):
-
After the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well, including controls.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate gently. For suspension cells, centrifugation of the plate may be required before aspiration.
-
Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[15][16][17] A reference wavelength of ~630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration using the following formula:[16] % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using appropriate software (e.g., GraphPad Prism, Microsoft Excel).[16]
-
Table 2: Example of MTT Assay Data and Calculation
| This compound (µM) | Absorbance (570 nm) | Corrected Absorbance (Sample - Blank) | % Viability |
| Blank | 0.050 | - | - |
| 0 (Control) | 1.250 | 1.200 | 100.0% |
| 0.1 | 1.190 | 1.140 | 95.0% |
| 1 | 0.890 | 0.840 | 70.0% |
| 5 | 0.650 | 0.600 | 50.0% |
| 10 | 0.410 | 0.360 | 30.0% |
| 50 | 0.170 | 0.120 | 10.0% |
| 100 | 0.080 | 0.030 | 2.5% |
In this example, the IC50 value is approximately 5 µM.
References
- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Cytotoxic mechanism and antineoplastic action of etoposide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 8. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. netjournals.org [netjournals.org]
- 16. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchhub.com [researchhub.com]
Application Notes and Protocols for Etopophos Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Etopophos (etoposide phosphate) in mouse xenograft models, a critical step in the preclinical evaluation of this chemotherapeutic agent. The information compiled herein is intended to guide researchers in designing and executing robust in vivo studies to assess the efficacy and pharmacodynamics of this compound.
Introduction
This compound is a water-soluble prodrug of etoposide (B1684455), a topoisomerase II inhibitor widely used in cancer therapy.[1][2] Upon administration, this compound is rapidly and completely converted to its active form, etoposide, by endogenous phosphatases.[1][2] Etoposide exerts its cytotoxic effects by forming a ternary complex with DNA and the topoisomerase II enzyme, which prevents the re-ligation of double-strand DNA breaks, leading to cell cycle arrest, primarily at the G2 phase, and subsequent apoptosis.[3] Mouse xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are indispensable tools for evaluating the antitumor activity of chemotherapeutic agents like this compound in a living system that mimics human cancer.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving etoposide (the active form of this compound) administration in various mouse xenograft models. Given the bioequivalence of intravenously administered this compound and etoposide, the data for intravenous etoposide is directly applicable to this compound studies.[4][5][6]
Table 1: Efficacy of Intravenous Etoposide in a Mouse Xenograft Model
| Xenograft Model | Drug Formulation | Administration Route | Dosage and Schedule | Key Efficacy Outcome | Reference |
| Ehrlich Ascites Carcinoma (EAC) | Etoposide (Etop) | Intravenous (i.v.) | 1 mg/kg daily for 14 days | Decreased tumor volume compared to control | [3] |
| Ehrlich Ascites Carcinoma (EAC) | Etoposide-loaded Gelatin Nanoparticles (EGNP) | Intravenous (i.v.) | 1 mg/kg daily for 14 days | Superior anti-tumor efficacy and 100% survival | [3] |
Table 2: Efficacy of Intraperitoneal Etoposide in Mouse Xenograft Models
| Xenograft Model | Drug Formulation | Administration Route | Dosage and Schedule | Key Efficacy Outcome | Reference |
| HCT-116 (Etoposide-sensitive) Human Colon Carcinoma | Etoposide | Intraperitoneal (i.p.) | Not specified, administered on Days 1 and 5 | 78% ± 10% tumor inhibition | [7] |
| HCT-116/E (Etoposide-resistant) Human Colon Carcinoma | Etoposide | Intraperitoneal (i.p.) | Not specified, administered on Days 1 and 5 | 45% ± 14% tumor inhibition | [7] |
| P388 Leukemia | Etoposide in oil suspension (Etp-oil) | Intraperitoneal (i.p.) | 20 mg/kg | 58% (11/19) survival to day 60 | |
| P388 Leukemia | Etoposide in aqueous solution (Etp-sol) | Intraperitoneal (i.p.) | 20 mg/kg | 15% (3/20) survival to day 60 |
Table 3: Efficacy of Oral and Intratumoral Etoposide in Mouse Xenograft Models
| Xenograft Model | Drug Formulation | Administration Route | Dosage and Schedule | Key Efficacy Outcome | Reference |
| Lewis Lung Carcinoma (LLC) & Human Glioblastoma (U87) | Etoposide | Oral | 40 or 80 mg/kg/day | Inhibition of primary tumor growth | |
| A549 Human Lung Adenocarcinoma | Etoposide-loaded implants | Intratumoral | Single implantation | Dose-dependent tumor inhibition rate without systemic toxicity | [8] |
| Canine Osteosarcoma (HMPOS) | Etoposide | Not specified | 50 mg/kg/day | Marked inhibition of tumor growth from day 9 | |
| Canine Osteosarcoma (CHMp) | Etoposide | Not specified | 50 mg/kg/day | Initial tumor inhibition followed by accelerated growth |
Experimental Protocols
Establishment of Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunodeficient mice (e.g., Athymic Nude, SCID, or NSG)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
70% ethanol (B145695) and iodine for sterilization
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with culture medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in sterile PBS or culture medium without serum.
-
Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Viability should be >95%.
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a mixture of sterile PBS and Matrigel (optional, typically a 1:1 ratio). The final cell concentration should be such that the desired number of cells (e.g., 1-10 x 10^6 cells) is contained in an injection volume of 100-200 µL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Shave and sterilize the injection site on the flank of the mouse with 70% ethanol and iodine.
-
Gently mix the cell suspension to ensure homogeneity.
-
Using a 1 mL syringe with a 27-30 gauge needle, draw up the cell suspension.
-
Inject the cell suspension subcutaneously into the prepared site.
-
-
Monitoring:
-
Monitor the animals regularly for tumor growth.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Monitor the body weight and overall health of the animals.
-
Treatment can typically commence when tumors reach a volume of 100-200 mm³.
-
Preparation and Administration of this compound (Intravenous)
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% Sodium Chloride (NaCl) or 5% Dextrose in Water (D5W) for reconstitution and dilution
-
Sterile syringes and needles
-
Mouse restrainer or appropriate anesthesia
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound powder with sterile 0.9% NaCl or D5W according to the manufacturer's instructions to achieve a known stock concentration.
-
Dilution: Based on the desired dose (e.g., in mg/kg) and the average weight of the mice, calculate the required volume of the stock solution. Further dilute the stock solution with sterile 0.9% NaCl or D5W to a suitable injection volume for intravenous administration (typically 100-200 µL for a mouse).
-
Administration:
-
Warm the mouse, if necessary, to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Sterilize the tail with 70% ethanol.
-
Using an insulin (B600854) syringe or a similar small-gauge needle, slowly inject the prepared this compound solution into a lateral tail vein.
-
Monitor the mouse for any immediate adverse reactions.
-
Assessment of Anti-tumor Efficacy
Procedure:
-
Tumor Growth Monitoring: Continue to measure tumor volumes and body weights of both the control (vehicle-treated) and this compound-treated groups throughout the study.
-
Data Analysis:
-
Calculate the average tumor volume for each group at each measurement time point.
-
Plot the mean tumor volume ± standard error of the mean (SEM) over time for each group.
-
Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100
-
-
Toxicity Assessment: Monitor for signs of toxicity, including weight loss, changes in behavior, and altered physical appearance. A body weight loss of more than 15-20% is often considered a humane endpoint.
-
Humane Endpoints: Euthanize animals if the tumor volume exceeds a predetermined size (e.g., 1500-2000 mm³), the tumor becomes ulcerated, or the animal shows signs of significant distress or morbidity.
Visualizations
Signaling Pathway of Etoposide
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for this compound Efficacy Study
Caption: Workflow for a typical in vivo efficacy study.
References
- 1. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Toxico-genomics of Etoposide Loaded Gelatin Nanoparticles and Its in-vivo Therapeutic Potential: Pharmacokinetics, Biodistribution and Tumor Regression in Ehrlich Ascites Carcinoma (EAC) Mice Model [frontiersin.org]
- 4. Bioequivalence assessment of etoposide phosphate and etoposide using pharmacodynamic and traditional pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioequivalence investigation of high-dose etoposide and etoposide phosphate in lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Etopophos and Cisplatin Combination Therapy: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro application of Etopophos (a phosphate (B84403) prodrug of etoposide) in combination with cisplatin (B142131), a common chemotherapeutic regimen. It includes a summary of reported cytotoxic effects, detailed experimental protocols for key assays, and a visualization of the primary signaling pathway involved.
Introduction
The combination of etoposide (B1684455) and cisplatin is a widely used chemotherapy regimen for various cancers, including small cell lung cancer. Etoposide, a topoisomerase II inhibitor, induces DNA strand breaks, while cisplatin, a platinum-based drug, forms DNA adducts, leading to the inhibition of DNA synthesis and replication. In vitro studies are crucial for understanding the synergistic, additive, or antagonistic effects of this combination, elucidating the underlying molecular mechanisms, and optimizing therapeutic strategies.
Data Presentation: Cytotoxicity of Etoposide and Cisplatin
The following table summarizes the half-maximal inhibitory concentration (IC50) values for etoposide and cisplatin in various cancer cell lines as reported in the literature. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cells and are a key measure of cytotoxicity.
| Cell Line | Drug | Incubation Time | IC50 (µM) | Reference |
| A549 (Non-small cell lung cancer) | Etoposide | 72 hours | 3.49 | [1][2] |
| Cisplatin | 48 hours | 36.94 | [1][2] | |
| Cisplatin | 72 hours | 6.59 | [1][2] | |
| BEAS-2B (Normal lung) | Etoposide | 48 hours | 4.36 | [1][2] |
| Etoposide | 72 hours | 2.10 | [1][2] | |
| Cisplatin | 24 hours | 47.43 | [1][2] | |
| Cisplatin | 48 hours | 8.63 | [1][2] | |
| Cisplatin | 72 hours | 4.15 | [1][2] | |
| SBC-3 (Small cell lung cancer) | Etoposide & Cisplatin | - | Synergistic Effect | [3][4] |
| SBC-2, SBC-5, Lu130, Lu134AH, Lu135T, H69 (Small cell lung cancer) | Etoposide & Cisplatin | - | Additive Effects | [3][4] |
| SBC-1 (Small cell lung cancer) | Etoposide & Cisplatin | - | Antagonistic Effect | [3][4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Cisplatin stock solutions (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Drug Treatment: Prepare serial dilutions of this compound and cisplatin in complete medium. For combination studies, a fixed-ratio or a checkerboard matrix of concentrations can be used. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 values.
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This protocol is for quantifying apoptosis (programmed cell death) induced by this compound and cisplatin.
Materials:
-
Cells treated with this compound and/or cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound, cisplatin, or their combination for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[6]
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Workflow for assessing apoptosis by Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound and cisplatin on the cell cycle distribution.
Materials:
-
Cells treated with this compound and/or cisplatin
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired drug concentrations for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[7]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[7]
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.[8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the cells by flow cytometry.
Interpretation of Results: The DNA content histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Signaling Pathway
The combination of this compound and cisplatin primarily induces cell death through the DNA damage response (DDR) pathway, leading to apoptosis.
Both Etoposide (the active form of this compound) and Cisplatin induce DNA damage, which activates sensor proteins like ATR.[9] This triggers a signaling cascade involving checkpoint kinases such as Chk2, ultimately leading to the activation of the tumor suppressor p53.[9] Activated p53 can halt the cell cycle to allow for DNA repair.[9] However, if the damage is too extensive, p53 will initiate apoptosis.[9] This process involves the activation of caspases, which are proteases that execute programmed cell death.[10]
Caption: DNA damage response leading to apoptosis.
References
- 1. netjournals.org [netjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo Effects of Cisplatin and Etoposide in Combination on Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. The altered apoptotic pathways in cisplatin and etoposide-resistant melanoma cells are drug specific - PubMed [pubmed.ncbi.nlm.nih.gov]
Etopophos: Inducing DNA Damage in Primary Cells for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etopophos, a water-soluble prodrug of etoposide (B1684455), is a potent topoisomerase II inhibitor widely utilized in cancer chemotherapy. Its mechanism of action involves the stabilization of the topoisomerase II-DNA covalent complex, leading to the accumulation of DNA double-strand breaks (DSBs) and subsequent activation of the DNA Damage Response (DDR), cell cycle arrest, and apoptosis.[1] In the context of research and drug development, this compound serves as a critical tool for inducing controlled DNA damage in primary cells. This allows for the investigation of cellular repair mechanisms, the screening of potential sensitizing or protective agents, and the elucidation of signaling pathways involved in genomic integrity.
These application notes provide a comprehensive guide for researchers on the use of this compound to induce DNA damage in primary cells. Detailed protocols for common assays to quantify DNA damage and assess cell viability are included, along with data presented in a clear, tabular format for easy interpretation. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying biological processes.
Mechanism of Action
This compound is rapidly and completely converted to its active form, etoposide, in vitro.[1][2][3] Etoposide then targets topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By binding to the enzyme-DNA complex, etoposide prevents the re-ligation of the DNA strands, resulting in the formation of protein-linked DNA double-strand breaks.[4][5][6] This accumulation of DSBs triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).
DNA Damage Response Pathway
The DDR is a sophisticated network of proteins that detects DNA lesions, signals their presence, and promotes their repair. In response to etoposide-induced DSBs, the primary sensor kinase is Ataxia Telangiectasia Mutated (ATM), which, along with Ataxia Telangiectasia and Rad3-related (ATR) kinase, initiates a signaling cascade. Key downstream effectors include the phosphorylation of the histone variant H2AX (forming γH2AX), which serves as a marker for DSBs, and the activation of the tumor suppressor protein p53.[5][7] Activated p53 can induce cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[4][8] If the damage is too extensive to be repaired, p53 can trigger apoptosis, or programmed cell death.[4]
Caption: this compound-induced DNA Damage Response pathway.
Data Presentation
The following tables summarize quantitative data from studies using etoposide to induce DNA damage and cytotoxicity in primary and other relevant cell lines. These values should be considered as a starting point, and optimal concentrations and incubation times should be determined empirically for each specific primary cell type and experimental condition.
Table 1: Etoposide-Induced DNA Damage (γH2AX Foci Formation)
| Cell Type | Etoposide Concentration (µM) | Incubation Time | Fold Increase in γH2AX Foci (approx.) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 1 | 2 hours | ~15 | [9] |
| Mouse Embryonic Fibroblasts (MEFs) | 1 | 24 hours (continuous) | ~25 | [9] |
| A549 (human lung carcinoma) | 10 | 1.5 hours | Significant increase | [10] |
| A549 (human lung carcinoma) | 100 | 1.5 hours | Pan-nuclear staining | [10] |
| V79 (Chinese hamster lung fibroblasts) | 0.1 - 10 µg/ml | 4 hours | Concentration-dependent increase | [11] |
Table 2: Etoposide-Induced DNA Damage (Comet Assay)
| Cell Type | Etoposide Concentration (µM) | Incubation Time | % DNA in Tail (approx.) | Reference |
| TK6 (human lymphoblastoid) | 1 | 4 hours | ~25% | [12][13] |
| CHO (Chinese hamster ovary) | 10 | Not specified | ~20% | [14] |
| CHO (Chinese hamster ovary) | 50 | Not specified | ~40% | [14] |
| V79-171b (Chinese hamster) | 10 | Not specified | Significant increase | [15] |
Table 3: Etoposide-Induced Cytotoxicity
| Cell Type | Etoposide Concentration (µM) | Incubation Time | IC50 (µM) (approx.) | Reference |
| HTLA-230 (neuroblastoma) | 0.07 - 225 | 24 hours | ~150 | [16] |
| Raw 264.7 (monocyte macrophage) | 10 - 250 µg/ml | 48 hours | ~5.40 µg/ml | [17] |
| A549 (human lung carcinoma) | Varied | 72 hours | 3.49 | [18] |
| BEAS-2B (normal human lung) | Varied | 72 hours | 2.10 | [18] |
| HCT116 p53+/+ (human colon carcinoma) | 10 | 72 hours | More sensitive than p53-/- | [19] |
Experimental Protocols
The following are detailed protocols for inducing DNA damage with this compound in primary cells and for subsequent analysis.
General Considerations for Primary Cells
-
Cell Health: Ensure primary cells are healthy and in the logarithmic growth phase before treatment.
-
Optimization: The optimal concentration of this compound and incubation time will vary depending on the primary cell type and the desired level of DNA damage. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
-
Prodrug Conversion: this compound is stable in aqueous solutions and rapidly converts to etoposide in vitro.[2][20][21] For most in vitro applications, it can be used at molar equivalents to etoposide.
-
Etoposide Stability: Etoposide can be unstable in cell culture medium over prolonged incubations, with a half-life of about 2 days at 37°C and pH 7.4.[22] For long-term experiments, consider replenishing the medium with fresh this compound.
Caption: General experimental workflow for this compound treatment.
Protocol 1: Induction of DNA Damage with this compound
-
Cell Seeding: Seed primary cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight or until they have adhered and are actively dividing.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile, nuclease-free water or PBS. Further dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. For vehicle controls, use medium containing the same concentration of the solvent used for the this compound stock solution.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Post-incubation: After the incubation period, proceed immediately to the desired downstream analysis (e.g., Comet Assay, γH2AX Staining, or Cell Viability Assay).
Protocol 2: Assessment of DNA Damage by Comet Assay (Alkaline)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
-
Cell Harvesting: After this compound treatment, wash the cells with ice-cold PBS and detach them using a non-enzymatic cell dissociation solution or trypsin. Neutralize trypsin with complete medium and centrifuge the cells to obtain a cell pellet.
-
Cell Suspension: Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (B213101) (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Lysis: After the agarose has solidified at 4°C, gently remove the coverslip and immerse the slides in ice-cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in a horizontal gel electrophoresis tank containing freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 4°C for 20-30 minutes at 25 V and ~300 mA.
-
Neutralization and Staining: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each. Stain the DNA with a fluorescent dye such as SYBR Green or propidium (B1200493) iodide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the percentage of DNA in the comet tail using appropriate software.
Protocol 3: Assessment of DNA Double-Strand Breaks by γH2AX Immunofluorescence Staining
γH2AX foci are a reliable marker of DNA double-strand breaks.
-
Cell Seeding and Treatment: Seed primary cells on sterile coverslips in a multi-well plate and treat with this compound as described in Protocol 1.
-
Fixation: After treatment, wash the cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in the blocking buffer for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBST and once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using imaging software.
Protocol 4: Assessment of Cell Viability by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding and Treatment: Seed primary cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1. Include untreated control wells.
-
MTT Reagent Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
References
- 1. Phase I and pharmacokinetic study of etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of etoposide phosphate (this compound) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Change of the Death Pathway in Senescent Human Fibroblasts in Response to DNA Damage Is Caused by an Inability To Stabilize p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response modeling of etoposide-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Role of Topoisomerase IIβ in DNA Damage Response following IR and Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell survival after DNA damage in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genotoxic Effects of Etoposide, Bleomycin, and Ethyl Methanesulfonate on Cultured CHO Cells: Analysis by GC-MS/MS and Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of etoposide resistance by measuring DNA damage in individual Chinese hamster cells [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. oncotarget.com [oncotarget.com]
- 20. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. publications.ashp.org [publications.ashp.org]
- 22. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etopophos in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Etopophos, a water-soluble prodrug of the topoisomerase II inhibitor Etoposide (B1684455), in high-throughput screening (HTS) assays. Given that this compound requires enzymatic conversion to its active form, Etoposide, specific considerations for in vitro assay design are detailed. This document outlines the mechanism of action, provides detailed protocols for relevant HTS assays, presents quantitative data for the active compound Etoposide, and includes visualizations of key pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a phosphate (B84403) ester prodrug of Etoposide, developed to overcome the poor water solubility of the parent compound.[1] In vivo, this compound is rapidly and completely converted to Etoposide by dephosphorylation through the action of phosphatases.[2][3][4] The cytotoxic activity of this compound is therefore attributable to Etoposide.
Etoposide targets topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. The mechanism of action involves the stabilization of a ternary complex between topoisomerase II and DNA, which prevents the re-ligation of double-strand breaks introduced by the enzyme.[1] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.
For in vitro high-throughput screening, the conversion of this compound to Etoposide is a critical step that must be incorporated into the assay protocol, as this compound itself exhibits significantly less cytotoxicity.[3][4] This is typically achieved by the addition of a suitable phosphatase, such as alkaline phosphatase.
Signaling Pathway of Etoposide-Induced Apoptosis
The accumulation of DNA double-strand breaks induced by Etoposide triggers the intrinsic apoptotic pathway. This process involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade, which executes the programmed cell death.
Caption: Etoposide-induced apoptotic signaling pathway.
Data Presentation: Etoposide Activity in HTS Assays
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Etoposide against Topoisomerase II and in various cancer cell lines, as reported in the literature. This data is essential for designing dose-response experiments and for benchmarking results from HTS campaigns.
| Assay Type | Target/Cell Line | IC50 (µM) | Reference(s) |
| Biochemical Assays | |||
| Topoisomerase II Inhibition | Purified Enzyme | 59.2 | [5][6] |
| Topoisomerase II Inhibition | Purified Enzyme | 60.3 | [7] |
| Cell-Based Assays | |||
| Cytotoxicity (MTT Assay) | HeLa | 167.3 (24h), 52.7 (48h) | [7] |
| Cytotoxicity (MTT Assay) | HepG2 | 30.16 | [5] |
| Cytotoxicity (MTT Assay) | MOLT-3 | 0.051 | [5] |
| Cytotoxicity (MTT Assay) | A-375 | 0.5 | [8] |
| Topoisomerase II Inhibition | - | 0.34 | [9] |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and incubation time.
Experimental Protocols
This section provides detailed protocols for two common HTS assays for evaluating topoisomerase II inhibitors: a biochemical kDNA decatenation assay and a cell-based apoptosis assay.
Adaptation for this compound: Enzymatic Conversion
To screen this compound in a biochemical HTS format, an initial enzymatic conversion step is required.
Protocol for this compound Activation:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., Tris-HCl).
-
Prepare a working solution of a suitable phosphatase (e.g., Calf Intestinal Alkaline Phosphatase) in the assay buffer. The optimal concentration of the phosphatase should be determined empirically to ensure complete conversion of this compound to Etoposide within a reasonable pre-incubation time without interfering with the primary assay components.
-
-
Pre-incubation:
-
In the assay plate, combine the this compound solution with the phosphatase solution.
-
Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for the dephosphorylation of this compound to Etoposide.
-
-
Initiation of Primary Assay:
-
Proceed with the addition of the other assay components (e.g., Topoisomerase II, DNA substrate, or cells) as described in the respective protocols below.
-
Biochemical HTS: kDNA Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Caption: Workflow for the kDNA decatenation assay.
Materials:
-
Human Topoisomerase IIα
-
kDNA
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
20 mM ATP solution
-
This compound and/or Etoposide (as a positive control)
-
Alkaline Phosphatase (for this compound screening)
-
Stop Solution (e.g., 10% SDS)
-
Proteinase K
-
6x DNA Loading Dye
-
Agarose
-
TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Protocol:
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound or other test compounds in the desired concentration range in a 96- or 384-well plate.
-
-
This compound Activation (if applicable):
-
Add alkaline phosphatase to the wells containing this compound and pre-incubate as described in section 4.1.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing 1x Topoisomerase II Assay Buffer, 1 mM ATP, and kDNA (e.g., 200 ng per reaction).
-
Add the master mix to each well of the assay plate.
-
-
Enzyme Addition:
-
Add human Topoisomerase IIα to each well to initiate the reaction. The optimal enzyme concentration should be determined empirically to achieve complete decatenation in the absence of an inhibitor.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.[3]
-
-
Reaction Termination:
-
Stop the reaction by adding SDS to a final concentration of 1%, followed by the addition of Proteinase K.
-
Incubate at 37°C for an additional 15-30 minutes to digest the protein.
-
-
Analysis:
-
Add 6x DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis to separate the catenated kDNA (remains in the well) from the decatenated minicircles (migrate into the gel).
-
Visualize the DNA bands under UV or blue light and quantify the intensity of the decatenated DNA bands.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the compound concentration and determine the IC50 value.
-
Cell-Based HTS: Caspase-3/7 Activity Assay for Apoptosis
This assay measures the induction of apoptosis in a cell line by quantifying the activity of executioner caspases 3 and 7.
Caption: Workflow for a cell-based caspase activity assay.
Materials:
-
A suitable cancer cell line (e.g., HeLa, HL-60)
-
Cell culture medium and supplements
-
This compound and/or Etoposide (as a positive control)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96- or 384-well microplates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the cells into a white-walled microplate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or other test compounds in cell culture medium.
-
Add the diluted compounds to the cells. Include appropriate controls (e.g., untreated cells, vehicle control).
-
-
Incubation:
-
Incubate the plate for a period sufficient to induce apoptosis (e.g., 24-48 hours). The optimal incubation time should be determined empirically.
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well in a volume equal to the volume of cell culture medium.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold-change in caspase activity for each compound concentration relative to the vehicle control.
-
Plot the fold-change versus the compound concentration and determine the EC50 (half-maximal effective concentration) for apoptosis induction.
-
Conclusion
This compound, as a prodrug of Etoposide, is a valuable tool for high-throughput screening of topoisomerase II inhibitors, particularly in cell-based assays where endogenous phosphatases can facilitate its conversion. For biochemical assays, the inclusion of an enzymatic activation step is crucial. The protocols and data presented here provide a robust framework for researchers to design and implement HTS campaigns to identify and characterize novel modulators of topoisomerase II activity. Careful optimization of assay conditions and appropriate controls are essential for generating reliable and reproducible data.
References
- 1. Drug: Etoposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. topogen.com [topogen.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. AID 609552 - Ratio of etoposide IC50 to compound IC50 for human HCT116 cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Accelerating enzyme discovery and engineering with high-throughput screening - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. inspiralis.com [inspiralis.com]
Etopophos in DNA Repair Studies: A Detailed Guide for Researchers
Application Notes
Etopophos, a water-soluble phosphate (B84403) ester prodrug, serves as a critical tool for researchers investigating DNA repair mechanisms.[1] In cellular environments, this compound is rapidly converted to its active form, etoposide (B1684455), a potent inhibitor of topoisomerase II (Topo II).[2][3] This inhibition stabilizes the transient covalent complex formed between Topo II and DNA, preventing the re-ligation of DNA strands and leading to the accumulation of DNA double-strand breaks (DSBs).[3][4][5] The cellular response to these DSBs provides a rich area of study for DNA damage response (DDR) pathways, making this compound an invaluable agent for inducing controlled DNA damage.
The primary advantage of this compound lies in its high water solubility, which facilitates easier and more rapid administration in experimental settings compared to etoposide.[1] Its mechanism of action is most pronounced during the S and G2 phases of the cell cycle, where Topo II activity is highest.[2][6] The induction of DSBs by etoposide triggers a cascade of cellular events, including the activation of key sensor kinases such as ataxia-telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR).[4][7] These kinases, in turn, phosphorylate a multitude of downstream targets, including the histone variant H2AX (forming γH2AX), which serves as a widely recognized marker of DSBs.[7][8]
Subsequent cellular responses can include cell cycle arrest, activation of DNA repair pathways, or, if the damage is too extensive, the initiation of apoptosis.[2][3][9] The two major pathways for repairing DSBs, non-homologous end joining (NHEJ) and homologous recombination (HR), are both activated in response to etoposide-induced damage.[4] Studies have shown that NHEJ is a predominant pathway for the repair of these lesions.[4] The p53 tumor suppressor protein also plays a crucial role in the cellular response to etoposide, often mediating cell cycle arrest and apoptosis.[2][3][10]
Researchers can leverage this compound to:
-
Induce synchronous DNA double-strand breaks for studying the kinetics of DNA repair.
-
Screen for novel inhibitors or enhancers of specific DNA repair pathways.
-
Investigate the synthetic lethal relationships between DNA repair gene defects and Topo II inhibition.[11][12]
-
Elucidate the signaling cascades involved in the DNA damage response.
-
Assess the efficacy of potential chemotherapeutic agents in combination with DNA-damaging drugs.
Quantitative Data Summary
The following tables summarize typical experimental parameters for the use of this compound (or its active form, etoposide) in in vitro studies of DNA repair. It is important to note that optimal concentrations and treatment times can vary significantly depending on the cell line and the specific research question.
Table 1: Etoposide Concentrations for In Vitro DNA Damage Induction
| Cell Line | Concentration Range | Notes | Reference(s) |
| Human Lymphocytes | 5 µM - 25 µM | Dose-dependent increase in DNA damage observed. | [13] |
| MCF7 (Human Breast Cancer) | 25 µM | Used to induce DSBs for RNA sequencing analysis of DDR. | [7] |
| TK6 and Jurkat (Human Lymphoid) | 0.1 µM - 100 µM | High levels of DNA damage seen at concentrations as low as 5 µM. | [14] |
| HCT116 (Human Colon Cancer) | 2 µM - 50 µM | Used to study the role of p53 in response to Top2-induced damage. | [12] |
| CEM (Human Lymphoblastic Leukemia) | 0.5 - 2 µg/ml | Effective for inducing measurable DNA strand breaks. | [15] |
Table 2: Typical Treatment Durations and Assays
| Treatment Duration | Assay | Purpose | Reference(s) |
| 1 hour | Alkaline Comet Assay | To measure initial DNA damage and subsequent repair. | [13] |
| 2 hours | Western Blot for γH2AX and p-CHK2 | To confirm the activation of the DNA damage response pathway. | [7] |
| 18 hours | Cell Cycle Analysis (FACS) | To assess cell cycle arrest, a common cellular response to DNA damage. | [16] |
| 24 hours | TARDIS Assay | To measure the formation of topoisomerase II-DNA adducts. | [8] |
| 48 hours | Immunofluorescence for γH2AX | To visualize DNA damage foci in multicellular tumor spheroids. | [16] |
| 72 hours | Cell Viability/Apoptosis Assays | To determine the long-term consequences of DNA damage, such as cell death. | [10] |
Experimental Protocols
Protocol 1: Induction of DNA Double-Strand Breaks and Analysis by Western Blot for γH2AX
Objective: To induce DNA DSBs using this compound and detect the activation of the DNA damage response by monitoring the phosphorylation of H2AX.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (or etoposide) stock solution (e.g., in DMSO or water, depending on the form)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX (phospho-S139) and anti-H2AX or another loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Treatment: Prepare working concentrations of this compound from the stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 2 hours) at 37°C in a CO2 incubator.[7]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the γH2AX signal to the loading control to determine the fold-change in H2AX phosphorylation upon this compound treatment.
Protocol 2: Assessment of DNA Damage and Repair using the Alkaline Comet Assay
Objective: To quantify the extent of DNA strand breaks induced by this compound and monitor their repair over time.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Comet assay slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for a defined period (e.g., 1 hour).[13] Harvest the cells at different time points: immediately after treatment (T1) and after a recovery period in fresh medium (e.g., 4 hours, T2) to assess repair.[13] A pre-treatment sample (T0) should also be collected as a baseline.[13]
-
Slide Preparation:
-
Prepare a base layer of NMA on the comet slides and allow it to solidify.
-
Resuspend the harvested cells in PBS and mix with LMA at 37°C.
-
Pipette the cell-LMA mixture onto the NMA layer, add a coverslip, and allow it to solidify on a cold plate.
-
-
Cell Lysis: Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Transfer the slides to an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., 25V, 300mA) for 20-30 minutes.
-
Neutralization and Staining:
-
Carefully remove the slides from the tank and wash them with neutralization buffer.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet scoring software to quantify parameters such as tail length, tail intensity, and tail moment, which are indicative of the amount of DNA damage.
-
Visualizations
Caption: Signaling pathway of this compound-induced DNA damage response.
Caption: Experimental workflow for studying DNA repair with this compound.
References
- 1. Etoposide phosphate or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 3. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Topoisomerase IIβ in DNA Damage Response following IR and Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA repair in Etoposide-induced DNA damage in lymphocytes of breast cancer patients and healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DNA damage induced by etoposide; a comparison of two different methods for determination of strand breaks in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Protocol for Intravenous Administration of Etopophos in Rodents
For Research Use Only
Application Notes
Etopophos, a phosphate (B84403) ester prodrug of etoposide (B1684455), offers a significant advantage for preclinical research due to its enhanced aqueous solubility, simplifying formulation for intravenous administration.[1][2] Upon entering the bloodstream, this compound is rapidly and extensively converted to its active form, etoposide, by endogenous phosphatases.[1][2] Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4][5] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in double-strand DNA breaks and the induction of apoptosis, primarily through p53-dependent and independent pathways.[3][4][5][6]
This protocol provides a detailed methodology for the preparation and intravenous administration of this compound in common rodent models, such as mice and rats. It is intended for researchers, scientists, and drug development professionals investigating the efficacy and pharmacokinetics of this chemotherapeutic agent in preclinical cancer models. Adherence to proper animal handling and aseptic techniques is crucial for the well-being of the animals and the integrity of the experimental data.
Materials and Equipment
-
This compound for Injection, USP (lyophilized powder)
-
Sterile 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP
-
Sterile syringes (1 mL to 3 mL)
-
Sterile needles (27-30 gauge for mice, 25-27 gauge for rats)[7][8]
-
Rodent restrainer appropriate for the species and size
-
Warming device (e.g., heating pad, warming box, or heat lamp)
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Gauze sponges
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Protocols
Preparation of this compound Solution
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with Sterile Water for Injection, USP, 5% Dextrose Injection, USP, or 0.9% Sodium Chloride Injection, USP.[9][10] The volume of the diluent will determine the final concentration, which can range from 10 mg/mL to 20 mg/mL.[9]
-
Further Dilution: For administration, the reconstituted solution can be further diluted with 5% Dextrose Injection, USP, or 0.9% Sodium Chloride Injection, USP to a final concentration as low as 0.1 mg/mL.[9][10] The final concentration should be chosen to ensure the desired dose is administered in an appropriate volume for the rodent species.
-
Storage: Reconstituted and diluted solutions can be stored under refrigeration at 2-8°C or at room temperature (20-25°C) for up to 24 hours.[9] Visually inspect the solution for particulate matter and discoloration before administration.[10]
Animal Preparation
-
Acclimation: Allow animals to acclimate to the laboratory environment for at least 72 hours before the experiment.
-
Warming: To facilitate visualization and access to the tail veins, warm the animal for 5-10 minutes using a warming device.[7][8] This helps to induce vasodilation. Care must be taken to avoid overheating the animal.
-
Restraint: Place the rodent in an appropriately sized restrainer to minimize movement and stress during the injection.
Intravenous Administration via Tail Vein
-
Site Preparation: Gently clean the tail with a 70% alcohol wipe to disinfect the injection site and improve vein visibility.
-
Injection Technique:
-
Use a sterile syringe with an appropriate needle size (27-30 gauge for mice, 25-27 gauge for rats).[7][8]
-
Position the needle, with the bevel facing up, parallel to the lateral tail vein.[7][8]
-
Insert the needle into the vein at a shallow angle. A slight "flash" of blood in the needle hub may indicate successful entry.
-
Slowly inject the prepared this compound solution. There should be no resistance.[7] If resistance is felt or a blister forms, the needle is not in the vein. In such a case, withdraw the needle and re-attempt the injection at a more proximal site on the tail.
-
The maximum volume for a bolus injection is typically 5 mL/kg.[11]
-
-
Post-Injection:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze sponge to prevent bleeding.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Data Presentation
Table 1: Recommended Dosing and Administration Parameters for this compound in Rodents
| Parameter | Mice | Rats | Reference |
| Needle Gauge | 27-30 G | 25-27 G | [7][8] |
| Max Bolus IV Volume | 5 mL/kg | 5 mL/kg | [11] |
| Reported IV Etoposide Doses | 1.0 - 2.0 mg/kg (single dose) | 0.13 - 3.6 mg/kg/day | [12] |
| Reported IP Etoposide Doses | 5 - 80 mg/kg | 5 mg/kg | [13][14] |
| IV LD50 of Etoposide | 220 mg/kg | 82 mg/kg | [15] |
Note: Doses are for etoposide, the active form of this compound. Dosage of this compound should be calculated based on the molar equivalent of etoposide.
Table 2: Post-Administration Monitoring Schedule and Parameters
| Time Point | Frequency | Parameters to Monitor |
| Immediate (0-1 hour) | Continuous for first 15 min, then every 15 min | Respiratory rate, signs of distress (e.g., lethargy, abnormal posture), injection site for swelling or discoloration. |
| Short-term (1-24 hours) | Every 4-6 hours | General activity, food and water intake, body weight, signs of pain or discomfort. |
| Long-term (Daily for 14-21 days) | Daily | Body weight, clinical signs of toxicity (e.g., ruffled fur, hunched posture, diarrhea), signs of myelosuppression (e.g., pallor, spontaneous bleeding). Complete Blood Count (CBC) may be performed at expected nadir (7-14 days post-dose).[16][17] |
Mandatory Visualization
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Biochemical and Signaling Pathways for Repair of Topoisomerase II-mediated DNA Damage - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. thymic.org [thymic.org]
- 13. Etoposide sensitizes CT26 colorectal adenocarcinoma to radiation therapy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of intraperitoneal injection of etoposide in oil suspension in mice with peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. todaysveterinarypractice.com [todaysveterinarypractice.com]
Application Notes and Protocols for Etopophos in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etopophos (etoposide phosphate) is a water-soluble prodrug of etoposide (B1684455), a potent inhibitor of topoisomerase II.[1][2][3] Upon administration, this compound is rapidly and completely converted to its active form, etoposide, by endogenous phosphatases.[1][3] Etoposide exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase II and DNA, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[2][4] These application notes provide detailed protocols for the preparation, storage, and experimental use of this compound and etoposide solutions for both in vitro and in vivo research.
Solution Preparation and Storage
Proper preparation and storage of this compound and etoposide solutions are critical for ensuring experimental reproducibility and efficacy. Due to differences in solubility, the protocols for the water-soluble prodrug this compound and its active, more lipophilic form, etoposide, vary significantly.
This compound Solution Preparation
This compound is highly soluble in aqueous solutions, which simplifies its preparation for experimental use.[5][6]
Table 1: this compound Solubility and Stock Solution Preparation [5][6]
| Parameter | Value | Notes |
| Solubility in DMSO | 80 mg/mL (119.66 mM) | Sonication may be required for complete dissolution.[5] |
| Solubility in Water | 2 mg/mL (2.99 mM) | Sonication is recommended.[5] |
| Recommended Stock Solution | 10-50 mM in sterile DMSO | Aliquot and store at -80°C for long-term stability.[5] |
| Working Solution Diluent | Cell culture medium or sterile saline | For in vitro and in vivo experiments, respectively. |
Etoposide Solution Preparation
Etoposide is poorly soluble in water and requires an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), for initial dissolution.[7][8]
Table 2: Etoposide Solubility and Stock Solution Preparation [7][8]
| Parameter | Value | Notes |
| Solubility in DMSO | ~10-25 mg/mL | Prepare a high-concentration stock to minimize final DMSO concentration in experiments.[7][8] |
| Solubility in Water | Poorly soluble | Aqueous solutions are most stable at pH 4-5.[7] |
| Recommended Stock Solution | 50 mM in sterile DMSO | Store in aliquots at -20°C.[7] |
| Working Solution Diluent | Cell culture medium or appropriate vehicle for in vivo studies | The final DMSO concentration in cell culture should typically not exceed 0.5%.[9] |
Storage and Stability
Table 3: Storage and Stability of this compound and Etoposide Solutions [5][6][7][9]
| Compound | Form | Storage Temperature | Stability |
| This compound | Powder | -20°C | Up to 3 years[5] |
| DMSO Stock Solution | -80°C | Up to 1 year[5] | |
| Etoposide | Powder | -20°C | ≥ 4 years[8] |
| DMSO Stock Solution | -20°C | Up to 3 months[7] | |
| Aqueous Working Solution | Room Temperature or 4°C | Unstable, prepare fresh.[8] |
Experimental Protocols
In Vitro Cell Culture Protocol
When using this compound in cell culture, it is important to consider its conversion to etoposide. Fetal bovine serum (FBS), a common supplement in cell culture media, contains alkaline phosphatases that can facilitate this conversion.[10][11][12] Therefore, the effective concentration of the active drug, etoposide, will increase over time in the culture medium. For experiments requiring precise control over the concentration of the active compound, using etoposide directly is recommended.
Protocol: Induction of Apoptosis in Cancer Cell Lines with Etoposide
-
Cell Seeding: Plate cancer cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution:
-
Thaw a frozen aliquot of the etoposide DMSO stock solution (e.g., 50 mM).
-
Prepare a series of dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (typically in the range of 5-50 µM).
-
Include a vehicle control with the same final concentration of DMSO as the highest etoposide concentration used.
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the prepared working solutions of etoposide or vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Following incubation, cells can be harvested and analyzed for markers of apoptosis, such as caspase activation, PARP cleavage, or DNA fragmentation, using techniques like Western blotting, flow cytometry, or fluorescence microscopy.
Workflow for In Vitro Etoposide Treatment
Caption: Workflow for treating cultured cells with etoposide.
In Vivo Animal Studies Protocol
For in vivo studies, this compound offers the advantage of higher water solubility, facilitating easier formulation for administration. However, etoposide can also be formulated for in vivo use with appropriate vehicles.
Protocol: Administration of Etoposide to a Mouse Tumor Model
-
Animal Model: Utilize an appropriate mouse xenograft or syngeneic tumor model.
-
Vehicle Preparation:
-
A common vehicle for etoposide is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Alternatively, a formulation of 10% DMSO in corn oil can be used.
-
-
Etoposide Formulation:
-
Dissolve etoposide in DMSO first.
-
Sequentially add the other vehicle components, ensuring the solution remains clear at each step.
-
-
Administration:
-
Monitoring: Monitor the animals for tumor growth, body weight changes, and any signs of toxicity.
Mechanism of Action and Signaling Pathway
Etoposide's primary mechanism of action is the inhibition of topoisomerase II, which leads to the accumulation of DNA double-strand breaks.[2] This DNA damage triggers a cellular stress response, culminating in apoptosis, primarily through the intrinsic (mitochondrial) pathway.
Key Steps in Etoposide-Induced Apoptosis:
-
Topoisomerase II Inhibition: Etoposide stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of DNA strands.
-
DNA Damage Response: The accumulation of double-strand breaks activates DNA damage sensors, leading to the activation of p53.[2]
-
Mitochondrial Pathway Activation: p53 can directly and indirectly activate the pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.
-
Executioner Caspase Activation: Caspase-9 activates the executioner caspase, caspase-3, which cleaves a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Etoposide-Induced Apoptotic Signaling Pathway
Caption: Etoposide-induced intrinsic apoptotic signaling.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 3. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Etoposide Phosphate | Topoisomerase II inhibitor | cancer | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medkoo.com [medkoo.com]
- 10. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Etoposide (VP-16): cytogenetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Etopophos Efficacy in 3D Cell Culture Models: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures in preclinical drug screening.[1] These models better recapitulate the complex in vivo microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles, which significantly influence drug response and resistance. Etopophos, a water-soluble prodrug of etoposide (B1684455), is a widely used chemotherapeutic agent that inhibits topoisomerase II, leading to DNA strand breaks and subsequent cancer cell apoptosis.[2] This document provides detailed protocols for evaluating the efficacy of this compound in 3D cell culture models, along with methods for data acquisition and analysis.
Mechanism of Action of this compound
This compound is dephosphorylated in vivo to its active form, etoposide. Etoposide targets topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the transient complex between topoisomerase II and DNA, etoposide prevents the re-ligation of double-strand breaks. The accumulation of these DNA breaks triggers a DNA damage response, leading to cell cycle arrest, typically at the S and G2/M phases, and ultimately, apoptosis.[3][4]
Experimental Protocols
This section outlines the key experimental procedures for assessing the efficacy of this compound in 3D spheroid models.
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of uniform spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, U-87 MG)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the selected cancer cell line to 70-80% confluency in a standard cell culture flask.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for A549).
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol details the treatment of established spheroids with this compound.
Materials:
-
3D spheroids in a ULA 96-well plate
-
This compound stock solution
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
After 3-4 days of spheroid formation, carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of the 2x this compound dilutions to the respective wells.
-
Include vehicle-treated controls (medium with the same solvent concentration used for this compound).
-
Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Equilibrate the plate with spheroids and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Transfer 100 µL of the spheroid suspension from the ULA plate to the opaque-walled 96-well plate.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Assay kit
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Equilibrate the plate with spheroids and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 3D reagent to each well containing spheroids in 100 µL of medium.
-
Mix the contents by gently shaking the plate for 30-60 seconds.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation
The following tables summarize the quantitative data on the efficacy of etoposide (the active form of this compound) in different cancer cell lines cultured in 2D and 3D models.
Table 1: IC50 Values of Etoposide in 2D vs. 3D Cell Culture Models
| Cell Line | 2D IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Increase in Resistance (3D vs. 2D) | Reference |
| A549 (Lung Carcinoma) | 5.59 | > 27.95 (at 5x IC50) | > 5 | [5] |
| HCT116 (Colon Carcinoma) | Not Specified | Not Specified | - | |
| U-87 MG (Glioblastoma) | ~5 | Not Specified | - | [6] |
Note: The study on A549 cells demonstrated a significant increase in resistance in the 3D model, where even at 5 times the 2D IC50, cell viability was not reduced to 50%.
Table 2: Apoptosis Induction by Etoposide in 2D vs. 3D Spheroid Models
| Cell Line | Treatment | % Apoptotic Cells (2D) | % Apoptotic Cells (3D) | Reference |
| A549 (Lung Carcinoma) | Etoposide (IC50) | Not Specified | Significantly lower than 2D | [7] |
| U-87 MG (Glioblastoma) | Etoposide (50 µM) | ~20 | Not Specified | [8] |
Note: Studies consistently show that cells cultured in 3D spheroids exhibit increased resistance to drug-induced apoptosis compared to their 2D counterparts.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: this compound mechanism of action signaling pathway.
References
- 1. oncotarget.com [oncotarget.com]
- 2. mdpi.com [mdpi.com]
- 3. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures [mdpi.com]
- 6. Enhanced anti-tumor efficacy of low dose etoposide with oncolytic herpes simplex virus in human glioblastoma stem cell xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Etopophos in Radiosensitization: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Etopophos (the prodrug of Etoposide) in radiosensitization studies. Etoposide (B1684455), a topoisomerase II inhibitor, has demonstrated significant potential in enhancing the efficacy of radiation therapy in various cancer models. By inducing DNA double-strand breaks, Etoposide interferes with DNA replication and repair, rendering cancer cells more susceptible to the cytotoxic effects of ionizing radiation.[1] This document outlines the underlying mechanisms, provides detailed protocols for key in vitro and in vivo experiments, and presents quantitative data from relevant studies.
Mechanism of Action in Radiosensitization
This compound is rapidly converted to its active form, Etoposide, within the body. Etoposide exerts its radiosensitizing effects primarily through the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1] By stabilizing the transient double-strand breaks created by topoisomerase II, Etoposide leads to an accumulation of DNA damage.[1] This drug-induced damage, when combined with radiation-induced DNA lesions, overwhelms the cellular DNA repair capacity, leading to enhanced cell death.
Two key cellular processes are implicated in Etoposide-mediated radiosensitization:
-
Cell Cycle Arrest at G2/M Phase: Etoposide treatment can lead to the accumulation of cells in the G2/M phase of the cell cycle.[2][3] Cells in this phase are known to be most sensitive to radiation, thus synchronizing the cell population in this vulnerable phase enhances the lethal effects of subsequent irradiation.[2]
-
Induction of Apoptosis: The combination of Etoposide and radiation triggers programmed cell death, or apoptosis.[2][4] This is often mediated through the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways, leading to the phosphorylation of downstream targets like Chk2 and the tumor suppressor protein p53.[5][6] Activated p53 can then induce the expression of pro-apoptotic proteins, tipping the cellular balance towards death.[4]
Preclinical Studies: Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the radiosensitizing effects of Etoposide.
| Cell Line | Cancer Type | Etoposide Concentration | Radiation Dose | Outcome Measure | Sensitizer Enhancement Ratio (SER) / Fold Increase in Cell Death | Reference |
| CT26 | Colorectal Adenocarcinoma | Low-dose (in vivo) | Not specified | Tumor growth delay | Significant sensitization observed | [2] |
| KKU-M055 | Cholangiocarcinoma | 0.025 µg/ml, 0.05 µg/ml | 0-6 Gy | Clonogenic Survival | D37 reduced from 3.62 Gy to 2.42 Gy and 1.05 Gy, respectively | [1] |
| KKU-M214 | Cholangiocarcinoma | 0.025 µg/ml, 0.05 µg/ml | 0-6 Gy | Clonogenic Survival | D37 reduced from 2.92 Gy to 2.61 Gy and 1.51 Gy, respectively | [1] |
| V79 | Chinese Hamster Fibroblasts | 0.05 µg/ml (24h exposure) | Not specified | Clonogenic Survival | Enhanced radiosensitivity observed | [3] |
| T24 | Human Bladder Cancer | 0.05 µg/ml (24h exposure) | Not specified | Clonogenic Survival | Enhanced radiosensitivity observed | [3] |
| V79 | Chinese Hamster Lung Fibroblasts | 0.25 µg/ml (24h post-IR) | Not specified | Cytotoxicity | Dramatic radiosensitization | [7] |
Experimental Protocols
In Vitro Radiosensitization Assessment using Clonogenic Survival Assay
This protocol is the gold standard for assessing the reproductive integrity of cells after treatment with ionizing radiation and/or cytotoxic agents.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound/Etoposide solution
-
6-well or 100mm tissue culture plates
-
X-ray irradiator
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and create a single-cell suspension.
-
Count cells and determine viability (e.g., using Trypan Blue).
-
Seed a predetermined number of cells into 6-well plates. The number of cells to seed will depend on the expected toxicity of the treatment and the plating efficiency of the cell line (typically ranging from 100 to 5000 cells per well).[10]
-
-
Drug Treatment:
-
Allow cells to attach for at least 4-6 hours.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours) prior to irradiation.[1] Include a vehicle control.
-
-
Irradiation:
-
Following drug incubation, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
A control group should receive sham irradiation.
-
-
Colony Formation:
-
After irradiation, remove the medium containing the drug, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, depending on the cell line's doubling time, to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.[8]
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 10-15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the control group.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).
-
Plot cell survival curves (SF vs. Radiation Dose) and determine the Sensitizer Enhancement Ratio (SER).
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.[11][12]
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes or at 4°C for at least an hour.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
-
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13][14][15]
Materials:
-
Treated and control cells on coverslips or slides
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (TdT enzyme and labeled dUTPs, as per kit instructions)
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells by incubating with permeabilization solution on ice for 2 minutes.
-
Wash with PBS.
-
-
TUNEL Staining:
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash with PBS.
-
-
Visualization:
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
-
Signaling Pathways and Experimental Workflows
// Nodes this compound [label="this compound (prodrug)", fillcolor="#FBBC05", fontcolor="#202124"]; Etoposide [label="Etoposide (active drug)", fillcolor="#FBBC05", fontcolor="#202124"]; Radiation [label="Ionizing Radiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TopoisomeraseII [label="Topoisomerase II", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_DSB [label="DNA Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATM_ATR [label="ATM/ATR Kinases", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chk2 [label="Chk2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Enhanced Cell Death", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> Etoposide [label="Metabolic conversion"]; Etoposide -> TopoisomeraseII [label="Inhibits"]; TopoisomeraseII -> DNA_DSB [label="Stabilizes breaks"]; Radiation -> DNA_DSB [label="Induces"]; DNA_DSB -> ATM_ATR [label="Activates"]; ATM_ATR -> Chk2 [label="Phosphorylates"]; ATM_ATR -> p53 [label="Phosphorylates"]; Chk2 -> p53 [label="Phosphorylates"]; p53 -> G2M_Arrest [label="Induces"]; p53 -> Apoptosis [label="Induces"]; G2M_Arrest -> Cell_Death [label="Increases radiosensitivity"]; Apoptosis -> Cell_Death [label="Contributes to"];
} this compound/Etoposide and Radiation-Induced Signaling Pathway.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cell Culture\n(e.g., CT26, KKU-M055)", fillcolor="#FFFFFF", fontcolor="#202124"]; drug_treatment [label="this compound Treatment\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; radiation [label="Irradiation\n(Varying Doses)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; clonogenic_assay [label="Clonogenic Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; flow_cytometry [label="Flow Cytometry\n(Cell Cycle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tunel_assay [label="TUNEL Assay\n(Apoptosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(SER, Cell Cycle Distribution, Apoptosis Rate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cell_culture; cell_culture -> drug_treatment; drug_treatment -> radiation; radiation -> incubation; incubation -> clonogenic_assay; incubation -> flow_cytometry; incubation -> tunel_assay; clonogenic_assay -> data_analysis; flow_cytometry -> data_analysis; tunel_assay -> data_analysis; data_analysis -> end; } In Vitro Experimental Workflow for Radiosensitization Studies.
Conclusion
This compound, through its active metabolite Etoposide, is a potent radiosensitizing agent with a well-defined mechanism of action. The provided protocols and data serve as a valuable resource for researchers investigating novel combination therapies for cancer. Further studies are warranted to explore the full clinical potential of this compound as a radiosensitizer in various tumor types and to optimize treatment schedules for maximal therapeutic gain.
References
- 1. Etoposide radiosensitizes p53-defective cholangiocarcinoma cell lines independent of their G2 checkpoint efficacies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etoposide sensitizes CT26 colorectal adenocarcinoma to radiation therapy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of combined treatment with radiation and low dose etoposide on cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental induction of apoptosis by a combination of etoposide and radiation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction of etoposide with radiation: variation in cytotoxicity with the sequence of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 15. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Etopophos-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cells treated with Etopophos, a topoisomerase II inhibitor widely used in cancer chemotherapy. This compound induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[1][2][3][4] Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment, enabling the quantitative assessment of apoptosis, cell cycle distribution, and DNA damage.
Core Applications
Flow cytometry offers several key applications for studying the effects of this compound on cells:
-
Apoptosis Detection and Quantification: Using Annexin V and Propidium Iodide (PI) staining, one can differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6][7]
-
Cell Cycle Analysis: Staining with a DNA-intercalating dye like Propidium Iodide (PI) allows for the analysis of cell cycle distribution and the detection of this compound-induced G2/M phase arrest.[8][9]
-
DNA Damage Assessment: Detection of the phosphorylated histone variant H2AX (γH2AX) serves as a sensitive marker for DNA double-strand breaks induced by this compound.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound-treated cells, providing insights into typical experimental conditions and expected outcomes.
Table 1: this compound-Induced Apoptosis
| Cell Line | This compound Concentration | Treatment Time | Assay | Results (% Apoptotic Cells) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 1.5 µM | 18 hours | Sub-G1 DNA content (PI staining) | ~22% | [10][11] |
| MEFs | 15 µM | 18 hours | Sub-G1 DNA content (PI staining) | ~60% | [10][11] |
| MEFs | 150 µM | 18 hours | Sub-G1 DNA content (PI staining) | ~65% | [10][11] |
| SK-N-AS Neuroblastoma | 50 µM | 48 hours | Annexin V/PI staining | ~40% | [12] |
| MCF-7 | Not Specified (in nanogels) | Not Specified | Annexin V-FITC/PI staining | 15.35% (13.39% early, 1.96% late) | [13] |
Table 2: this compound-Induced Cell Cycle Arrest
| Cell Line | This compound Concentration | Treatment Time | Assay | Key Findings | Reference |
| HCT116 | 10 µM | 48 hours | PI staining | Strong G2/M arrest | [8] |
| HeLa | 100 µM | 3 hours (followed by 24h incubation) | PI staining | Appearance of a sub-G1 peak, indicating DNA fragmentation | [9] |
| HT-29 | Clinically relevant concentrations | 24 hours | PI staining | Pronounced G2/M arrest | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Apoptotic Signaling
This compound, a prodrug, is converted to its active form, etoposide (B1684455), in the body.[4] Etoposide targets topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[4] By stabilizing the complex between topoisomerase II and DNA, etoposide prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[4] This DNA damage triggers a cascade of cellular responses, primarily culminating in apoptosis. The p53 pathway is a significant sensor of this damage, capable of inducing cell cycle arrest and initiating programmed cell death.[4] The apoptotic response to etoposide can involve the activation of caspase cascades, including caspase-3, -8, and -9, and is often mediated through the mitochondrial pathway.[10][12]
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing this compound-treated cells by flow cytometry involves cell culture and treatment, cell harvesting, staining with fluorescent dyes, and data acquisition and analysis.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5][6][14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[5][6][14][15] Propidium Iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5]
Materials:
-
This compound
-
Cultured cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with the desired concentrations of this compound for the indicated time. Include an untreated control.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, detach the cells using a gentle, non-enzymatic cell dissociation buffer. Trypsin should be used with caution as it can damage cell surface proteins.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Add 5-10 µL of PI staining solution (final concentration typically 1 µg/mL).
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (can also indicate cells with compromised membranes due to mechanical damage)
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16]
Materials:
-
This compound
-
Cultured cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest suspension or adherent cells.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).[17][18]
-
Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cells twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that the PI signal is specific to DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the different cell cycle phases.
-
G0/G1 peak: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M peak: Cells with 4n DNA content.
-
Sub-G1 peak: A peak to the left of the G0/G1 peak, representing apoptotic cells with fragmented DNA.[9][17][19]
Protocol 3: DNA Damage Detection using Anti-phospho-Histone H2A.X (γH2AX) Antibody
This protocol allows for the sensitive detection of DNA double-strand breaks. Following DNA damage, histone H2AX is rapidly phosphorylated at serine 139, forming γH2AX foci at the site of the break.[2][3]
Materials:
-
This compound
-
Cultured cells
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described previously.
-
Fixation: Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Primary Antibody Staining: Wash the cells and then incubate with the anti-γH2AX primary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells and then incubate with the fluorochrome-conjugated secondary antibody for 30-60 minutes at room temperature in the dark.
-
DNA Staining (Optional): For simultaneous analysis of DNA content, cells can be co-stained with a DNA dye like PI or DAPI.
-
Analysis: Resuspend the cells in PBS and analyze by flow cytometry.
Data Interpretation: An increase in the fluorescence intensity corresponding to the γH2AX signal indicates an increase in DNA double-strand breaks. Bivariate analysis of γH2AX versus DNA content can reveal cell cycle phase-specific DNA damage.[2][3]
References
- 1. Cellular responses to etoposide: cell death despite cell cycle arrest and repair of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytometric assessment of DNA damage induced by DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytometric Assessment of DNA Damage Induced by DNA Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometric fluorescence pulse width analysis of etoposide-induced nuclear enlargement in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 15. kumc.edu [kumc.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
Troubleshooting & Optimization
Etopophos precipitation in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of Etopophos in aqueous solutions.
Troubleshooting Guides
Precipitation of this compound, while less common than with its parent compound etoposide (B1684455), can still occur under certain conditions. This guide provides solutions to common issues encountered during experimental procedures.
Troubleshooting this compound and Etoposide Precipitation
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon reconstitution of this compound | - Incorrect diluent used. - Temperature of the diluent is too low. | - Reconstitute lyophilized this compound powder with Sterile Water for Injection, 5% Dextrose Injection, or 0.9% Sodium Chloride Injection.[1][2] - Ensure the diluent is at room temperature before reconstitution. |
| Precipitation after diluting this compound solution to working concentration | - Final concentration of the active etoposide exceeds its solubility limit in the aqueous buffer. - pH of the final solution is outside the optimal range for etoposide stability (pH 4-5).[3] - The solution has been stored for an extended period, leading to the conversion of this compound to the less soluble etoposide. | - Do not exceed a final etoposide concentration of 0.4 mg/mL in aqueous solutions to minimize precipitation risk.[4][5] For higher concentrations, consider using a solubilizing agent or an alternative solvent system if the experimental design allows. - Adjust the pH of your final solution to be within the optimal range of 4-5 for maximal etoposide stability.[3] - Prepare fresh dilutions for each experiment and avoid long-term storage of diluted aqueous solutions. |
| Precipitation during storage of reconstituted this compound or diluted etoposide solutions | - Storage at low temperatures (refrigeration) can decrease the solubility of etoposide.[3] - Extended storage can lead to the formation of crystalline nuclei, promoting further precipitation. | - For reconstituted this compound, storage at 2-8°C is recommended for up to 7 days.[6] However, for diluted etoposide solutions, storage at room temperature (20-25°C) is often preferred to prevent precipitation.[3] - Visually inspect solutions for any particulate matter before use. If precipitation is observed, the solution should be discarded. |
| Incompatibility with other reagents in the experimental setup | - Interaction with other drugs or components in a mixture can lead to precipitation. | - When using this compound in combination with other drugs, ensure they are compatible at the desired concentrations. For example, etoposide phosphate (B84403) has been shown to be incompatible with amphotericin B, cefepime, and chlorpromazine, among others. |
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from etoposide?
A1: this compound is a water-soluble prodrug of etoposide.[7] It is the phosphate ester of etoposide, which increases its aqueous solubility. After administration, this compound is rapidly and completely converted to etoposide, its active form, by in vivo dephosphorylation.[7][8] The primary advantage of this compound is its higher water solubility, which significantly lessens the potential for precipitation during dilution and administration compared to the less soluble etoposide.[7][8]
Q2: What is the aqueous solubility of this compound?
Q3: What are the recommended storage conditions for this compound solutions?
A3: Unopened vials of this compound should be stored under refrigeration (2 to 8°C) and protected from light.[6] After reconstitution with an unpreserved diluent, the solution is stable for 24 hours at room temperature (20 to 25°C) or for 7 days under refrigeration.[6] If a diluent containing a preservative is used, the reconstituted solution is stable for 48 hours at room temperature or 7 days under refrigeration.[6]
Q4: Can I use buffers other than saline or dextrose to dilute this compound?
A4: While 5% Dextrose Injection and 0.9% Sodium Chloride Injection are the most commonly recommended diluents, the compatibility of this compound with other buffers should be experimentally determined before use.[1][2] Factors such as the pH and ionic strength of the buffer can influence the stability of the solution.
Q5: What should I do if I observe a precipitate in my this compound solution?
A5: If you observe any particulate matter or precipitation in your this compound solution, it should be discarded and not used for experiments. The presence of a precipitate indicates that the drug is no longer fully dissolved and could lead to inaccurate dosing and other experimental complications.
Data Presentation
Table 1: Stability of this compound and Etoposide Solutions under Various Conditions
| Compound | Concentration (as etoposide) | Diluent | Storage Temperature | Stability Duration | Reference |
| This compound | 0.1 mg/mL and 10 mg/mL | 5% Dextrose or 0.9% NaCl | 32°C | At least 7 days | [9] |
| This compound | 0.1 mg/mL and 10 mg/mL | 5% Dextrose or 0.9% NaCl | 4°C and 23°C | At least 31 days | [9] |
| Etoposide | 0.1 mg/L | 0.9% NaCl | Room Temperature & 33°C | 24 hours | [3] |
| Etoposide | 0.1 mg/L | 5% Dextrose | Room Temperature & 33°C | 12 hours | [3] |
| Etoposide | 0.4 mg/L | 0.9% NaCl or 5% Dextrose | Room Temperature & 33°C | 24 hours | [3] |
| Etoposide | 0.6 mg/L | 0.9% NaCl | Room Temperature & 33°C | 8 hours | [3] |
| Etoposide | 0.6 mg/L | 5% Dextrose | Room Temperature & 33°C | 6 hours | [3] |
| Etoposide | 0.20 - 0.50 mg/mL | 0.9% NaCl | 4°C and 24°C | At least 24 hours | [10] |
| Etoposide | 2.00, 4.00, 6.00 mg/mL | 0.9% NaCl | 4°C and 24°C | Precipitated within 2 hours | [10] |
| Etoposide | 9.50 mg/mL or more | 0.9% NaCl | 4°C and 24°C | At least 24 hours | [10] |
Experimental Protocols
Protocol 1: Reconstitution and Dilution of this compound for In Vitro Experiments
-
Materials:
-
Lyophilized this compound vial (equivalent to 100 mg etoposide)
-
Sterile Water for Injection, 5% Dextrose Injection, or 0.9% Sodium Chloride Injection
-
Sterile syringes and needles
-
Appropriate personal protective equipment (gloves, lab coat, safety glasses)
-
-
Procedure:
-
Allow the this compound vial and the desired diluent to reach room temperature.
-
Aseptically add 5 mL of the diluent to the vial to obtain a solution with a concentration equivalent to 20 mg/mL of etoposide. Alternatively, add 10 mL of diluent for a 10 mg/mL solution.[1]
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
Visually inspect the solution for any particulate matter. The solution should be clear.
-
This reconstituted solution can be further diluted with a suitable cell culture medium or buffer to the desired final concentration for your experiment. It is recommended to prepare the final dilution immediately before use.
-
Protocol 2: Preparation of Etoposide Stock Solution for Cell Culture
-
Materials:
-
Etoposide powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Weigh the desired amount of etoposide powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). Etoposide is soluble in DMSO at approximately 10 mg/mL.[11]
-
Vortex briefly until the etoposide is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
When preparing working solutions, thaw an aliquot and dilute it with the appropriate cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Signaling Pathway
Etoposide-Induced DNA Damage Response Pathway
Etoposide's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, etoposide leads to the accumulation of DNA double-strand breaks.[12][13] This DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR), which can ultimately lead to cell cycle arrest and apoptosis.
Caption: Etoposide's mechanism of action and downstream signaling.
References
- 1. bms.com [bms.com]
- 2. This compound Dosage Guide - Drugs.com [drugs.com]
- 3. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Etopophos degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etopophos. The information focuses on addressing common degradation and stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to etoposide (B1684455)?
A1: this compound is a water-soluble phosphate (B84403) ester prodrug of etoposide. In aqueous solutions and in vivo, it is rapidly and completely converted to etoposide, the active cytotoxic agent.[1][2][3] This conversion is a critical factor to consider in experimental design, as the stability of the solution will be governed by the physicochemical properties of etoposide.
Q2: What is the primary stability concern when working with this compound solutions?
A2: The main stability issue arises from the poor water solubility of etoposide, the active form of this compound. Following the rapid conversion of this compound to etoposide, the solution can become supersaturated, leading to the precipitation of etoposide.[4] This is particularly problematic at concentrations exceeding 0.4 mg/mL and at refrigerated temperatures (2-8°C).[4][5][6]
Q3: What are the recommended storage conditions for reconstituted this compound?
A3: Unopened vials of this compound should be stored under refrigeration at 2°C to 8°C and protected from light. The stability of reconstituted solutions depends on the diluent used. For specific storage times and temperatures, please refer to the data summary tables below.
Q4: What are the known degradation pathways for this compound and etoposide?
A4: The primary "degradation" of this compound in solution is its enzymatic or chemical hydrolysis to etoposide. Etoposide itself can undergo chemical degradation. Hydrolysis of etoposide can occur, and two degradation products have been identified.[7] Additionally, at a pH above 6, etoposide can undergo epimerization to the less active cis-etoposide.[4] It is also sensitive to light and can undergo photodegradation.
Q5: What is the optimal pH for etoposide stability in solution?
A5: The optimal pH for etoposide stability is in the range of 4 to 5.[6] The minimum degradation rate has been observed at approximately pH 4.8.[4]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in Solution
-
Probable Cause A: Etoposide Concentration Exceeds Solubility Limit. Following the conversion from the highly soluble this compound, the resulting etoposide concentration may be above its solubility limit of approximately 0.4 mg/mL in common aqueous diluents.[5][6]
-
Solution:
-
Ensure the final concentration of the etoposide equivalent is at or below 0.4 mg/mL.
-
If higher concentrations are necessary, consider using a different solvent system if appropriate for your experimental design, though this may introduce other variables.
-
For future experiments, prepare dilutions to the final working concentration immediately before use.
-
-
-
Probable Cause B: Low Temperature Storage. Storing etoposide solutions at refrigerated temperatures (2-8°C) can decrease its solubility and promote precipitation.[4][5]
-
Solution:
-
Avoid refrigerating etoposide solutions, especially at concentrations approaching 0.4 mg/mL. Store at a controlled room temperature (20-25°C) for short-term use, as stability is often better at these temperatures.[6]
-
If a solution has been refrigerated and shows precipitation, it may be possible to redissolve the precipitate by gently warming the solution to room temperature with mild agitation. However, the homogeneity of the redissolved solution should be confirmed before use.
-
-
-
Probable Cause C: Agitation. Mechanical stress, such as vigorous vortexing or the action of a peristaltic pump, can induce precipitation in supersaturated etoposide solutions.[4]
-
Solution:
-
Mix solutions by gentle inversion rather than vigorous vortexing.
-
If using a pump for delivery, a volumetric pump is recommended over a peristaltic pump to minimize mechanical stress on the solution.[4]
-
-
Issue 2: Loss of Compound Activity or Inconsistent Results
-
Probable Cause A: pH-mediated Degradation. If the pH of the experimental medium is above 6, etoposide may have epimerized to the less active cis-etoposide.[4] Alkaline conditions can also lead to hydrolysis.[4]
-
Solution:
-
Maintain the pH of the solution between 4 and 5 for optimal stability.[6]
-
Use buffered solutions appropriate for your experimental system to ensure pH stability.
-
Prepare solutions fresh and use them promptly to minimize the time for potential degradation.
-
-
-
Probable Cause B: Photodegradation. Exposure to light, particularly UV, can cause degradation of etoposide.
-
Solution:
-
Protect solutions from light at all stages of preparation, storage, and experimentation by using amber vials or covering containers with aluminum foil.
-
Work in a low-light environment when handling the compound.
-
-
Data Summaries
Table 1: Stability of Reconstituted and Diluted this compound Solutions
| Concentration (as etoposide equivalent) | Diluent | Storage Temperature | Stability Duration | Reference(s) |
| 10 mg/mL and 20 mg/mL | Bacteriostatic Water for Injection | 23°C | Up to 31 days (with ~6-7% loss) | [8] |
| 10 mg/mL and 20 mg/mL | Bacteriostatic Water for Injection | 4°C | Up to 31 days (with <4% loss) | [8] |
| 0.1 mg/mL and 10 mg/mL | 5% Dextrose or 0.9% NaCl | 32°C | At least 7 days | [8] |
| 0.1 mg/mL and 10 mg/mL | 5% Dextrose or 0.9% NaCl | 4°C and 23°C | At least 31 days | [8] |
Table 2: Stability of Diluted Etoposide Solutions
| Concentration | Diluent | Storage Temperature | Stability Duration | Reference(s) |
| 100 mg/L (0.1 mg/mL) | 0.9% NaCl | Room Temperature & 33°C | 24 hours | [6] |
| 100 mg/L (0.1 mg/mL) | 5% Dextrose | Room Temperature & 33°C | 12 hours | [6] |
| 400 mg/L (0.4 mg/mL) | 0.9% NaCl or 5% Dextrose | Room Temperature & 33°C | 24 hours | [6] |
| 600 mg/L (0.6 mg/mL) | 0.9% NaCl | Room Temperature | 8 hours | [6] |
| 600 mg/L (0.6 mg/mL) | 5% Dextrose | Room Temperature | 6 hours | [6] |
| 0.20 to 0.50 mg/mL | 0.9% NaCl | 4°C and 24°C | At least 24 hours | [9] |
| 2.00, 4.00, 6.00 mg/mL | 0.9% NaCl | 4°C and 24°C | Precipitated within 2 hours | [9] |
Table 3: Kinetic Data for Etoposide Degradation
| Condition | Kinetic Model | Rate Constant (k) | Half-life (t½) | Reference(s) |
| Etoposide (0.68 and 1 mM) at 25°C | Zero-order | 0.0028 mM/day | 119 days | [7] |
Experimental Protocols
Protocol 1: Stability Testing of this compound/Etoposide by HPLC
This protocol provides a general guideline for assessing the chemical stability of this compound and its conversion to etoposide.
-
Preparation of Solutions:
-
Reconstitute this compound to a stock concentration (e.g., 10 mg/mL etoposide equivalent) in the desired diluent (e.g., 0.9% NaCl or 5% Dextrose).
-
Further dilute the stock solution to the final experimental concentrations (e.g., 0.2 mg/mL and 0.4 mg/mL).
-
Prepare solutions in triplicate for each condition to be tested (e.g., different temperatures, pH values, light exposure).
-
-
Forced Degradation (for method validation):
-
To ensure the analytical method is stability-indicating, subject a sample of the etoposide solution to forced degradation.
-
Acidic: Add 0.1 M HCl and heat.
-
Alkaline: Add 0.1 M NaOH and heat.
-
Oxidative: Add 3% H₂O₂.
-
Photolytic: Expose to UV light.
-
Analyze these samples to ensure that degradation products are resolved from the parent peak.[6][9]
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 40% acetonitrile and 60% 0.01 M potassium dihydrogen phosphate) at a slightly acidic pH (e.g., pH 5.6) to prevent epimerization during analysis.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of around 230-240 nm.[10]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject the samples into the HPLC system.
-
Calculate the concentration of etoposide remaining by comparing the peak area to a standard curve.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Physical stability should be assessed visually for any signs of precipitation or color change before each injection.
-
Visualizations
References
- 1. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical and chemical stability of a generic etoposide formulation as an alternative to etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. Development & Validation of Analytical Method for the Assay of Etoposide in Its Raw Material Using Reversed-Phase High Performance Liquid Chromatography - ProQuest [proquest.com]
Technical Support Center: Etopophos Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with Etopophos.
Troubleshooting Guide & FAQs
This section addresses common problems and questions related to the use of this compound in experimental settings, helping you achieve more consistent and reliable results.
Issue 1: Inconsistent or Lower-Than-Expected Cytotoxicity
Question: I am observing lower or more variable cytotoxicity than reported in the literature for my cell line. What are the possible causes?
Possible Causes and Solutions:
-
This compound to Etoposide (B1684455) Conversion: this compound is a water-soluble prodrug that must be converted to its active form, etoposide, by endogenous phosphatases.[1][2][3] The rate and extent of this conversion can vary between different cell culture setups.
-
Drug Stability and Degradation: Etoposide, the active form of this compound, can be unstable in in vitro culture conditions.[4] Its degradation is influenced by factors like pH and temperature.[4][5] At a pH of 7.4 and a temperature of 37°C, the half-life of etoposide can be as short as two days, leading to a significant loss of active drug over longer incubation periods.[4]
-
Troubleshooting: Prepare fresh solutions of this compound for each experiment. For long-term experiments, consider replenishing the media with freshly prepared drug at regular intervals.[6]
-
-
Cell Line Specifics: The sensitivity to etoposide can vary significantly between different cell lines and even between different passages of the same cell line.[7]
-
Troubleshooting: Always perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line under your experimental conditions.[7]
-
-
Solvent Effects: If using etoposide directly, the solvent (commonly DMSO) may have toxic effects at higher concentrations.[7]
-
Troubleshooting: Ensure the final solvent concentration is consistent across all treatment groups, including a vehicle control, and is at a non-toxic level.[7]
-
Issue 2: High Variability Between Replicate Wells
Question: I am seeing significant variability in results between my replicate wells in a multi-well plate experiment. What could be the cause?
Possible Causes and Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a frequent source of variability.[7]
-
Troubleshooting: Ensure your cell suspension is homogenous before and during seeding. Use a multichannel pipette for seeding and consider seeding in a smaller volume initially before adding more media.[7]
-
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can alter media concentration and affect cell growth.[7]
-
Troubleshooting: To mitigate this, avoid using the outer wells for experimental treatments. Instead, fill them with sterile PBS or media to create a humidity barrier.[7]
-
-
Incomplete Drug Distribution: Failure to properly mix the drug in the culture medium can result in concentration gradients within the plate.[7]
-
Troubleshooting: After adding this compound, gently rock the plate in multiple directions to ensure even distribution.[7]
-
Issue 3: Determining Optimal Treatment Duration
Question: What is the ideal duration for this compound treatment?
Answer: The optimal treatment time depends on the cell line and the desired experimental outcome. For apoptosis induction, a common range is 24 to 48 hours.[7] However, it is highly recommended to perform a time-course experiment (e.g., measuring cell viability at 6, 12, 24, 48, and 72 hours) to determine the most appropriate time point for your specific endpoint.[7]
Data Presentation
Table 1: Illustrative IC50 Values for Etoposide (Active Form of this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Approximate IC50 (µM) after 48h |
| U937 | Human Monocytic Leukemia | 0.5 |
| HeLa | Cervical Cancer | 5-10 |
| A549 | Lung Carcinoma | 10-25 |
| MCF-7 | Breast Cancer | 25-50 |
| HCT116 | Colon Cancer | 1-5 |
Note: These values are for illustrative purposes only and should be experimentally determined for your specific cell line and conditions.[7]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is 0.1 to 100 µM.[7] Include a vehicle control (e.g., sterile water or PBS).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for your desired duration (e.g., 48 hours) at 37°C in a CO2 incubator.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Visualizations
Mechanism of Action of this compound
This compound is a prodrug that is converted to etoposide.[1][3] Etoposide targets the enzyme topoisomerase II, which is crucial for managing DNA topology during replication and transcription.[1][8] Etoposide stabilizes the covalent complex between topoisomerase II and DNA, which results in persistent DNA double-strand breaks.[1] This accumulation of DNA damage triggers cell cycle arrest, primarily in the G2 and S phases, and ultimately leads to apoptosis.[1]
Caption: Mechanism of this compound action.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 of this compound.
Caption: IC50 determination workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Etoposide Phosphate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Etopophos in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Etopophos (and its active form, Etoposide) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Etoposide (B1684455)?
This compound is a water-soluble phosphate (B84403) ester prodrug of Etoposide. In cell culture and in vivo, it is rapidly converted to Etoposide by endogenous phosphatases. Therefore, the biological and off-target effects observed are attributable to Etoposide.
Q2: What is the primary on-target mechanism of action for Etoposide?
Etoposide's primary mechanism of action is the inhibition of topoisomerase II. It stabilizes the covalent intermediate complex between topoisomerase II and DNA, leading to DNA strand breaks that cannot be resealed. This triggers cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[1]
Q3: What are the major known off-target effects of Etoposide in cell culture?
Beyond its intended effect on topoisomerase II, Etoposide can induce several off-target effects, including:
-
Mitochondrial Dysfunction and Oxidative Stress: Etoposide can damage mitochondria, leading to a decrease in mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[2][3]
-
Induction of Cellular Senescence: At certain concentrations, Etoposide can induce a state of irreversible cell cycle arrest known as cellular senescence, characterized by specific morphological and biochemical markers.[4][5][6]
-
Concentration-Dependent Cell Cycle Alterations: While typically causing a G2/M arrest, the concentration of Etoposide can influence the specific phase of cell cycle arrest, with lower concentrations sometimes leading to S-phase accumulation.[7][8]
-
Modulation of Gene Expression: Etoposide treatment can lead to widespread changes in gene expression that are not directly related to the DNA damage response.[9][10]
-
Effects on Tubulin Polymerization: As a derivative of podophyllotoxin, Etoposide may have a weak inhibitory effect on tubulin polymerization, though this is significantly less potent than its effect on topoisomerase II.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects can be challenging. Here are a few strategies:
-
Use of Controls: Employ a different topoisomerase II inhibitor with a distinct chemical structure to see if the observed effect is consistent.
-
Dose-Response Analysis: Off-target effects may occur at different concentrations than on-target effects. A thorough dose-response curve can provide insights.
-
Rescue Experiments: For example, to test for ROS-mediated off-target effects, you can co-treat cells with an antioxidant like N-acetylcysteine (NAC) to see if it reverses the phenotype.[2]
-
Molecular Knockdowns: Using siRNA or other gene-editing technologies to deplete topoisomerase II can help elucidate whether the observed effects are dependent on the primary target.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
Problem: I am observing high variability between replicate wells in my cytotoxicity assays with this compound/Etoposide.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between seeding replicates. |
| Edge Effects | Avoid using the outer wells of multi-well plates for treatment groups. Fill them with sterile media or PBS to maintain humidity. |
| Inconsistent Drug Concentration | Ensure thorough mixing of this compound/Etoposide in the culture medium after addition. Prepare fresh dilutions for each experiment. |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. |
| Contamination | Regularly check for microbial contamination, which can affect cell health and drug response. |
Issue 2: Unexpected Cell Phenotype (e.g., Enlarged, Flattened Cells)
Problem: After treating my cells with this compound/Etoposide, they are not dying but instead appear large and flattened.
| Possible Cause | Recommended Solution |
| Induction of Cellular Senescence | This morphology is characteristic of senescent cells.[4][5][6] Verify senescence by staining for senescence-associated β-galactosidase (SA-β-Gal) activity and checking for increased expression of senescence markers like p21 and p16.[6][11] |
| Drug Concentration Too Low to Induce Apoptosis | Lower concentrations of Etoposide can favor senescence over apoptosis.[6] Perform a dose-response experiment to identify the concentration range that induces the desired phenotype (apoptosis vs. senescence). |
| Cell Line-Specific Response | Different cell lines can respond differently to the same concentration of Etoposide. It is crucial to characterize the response in your specific cell model. |
Issue 3: Discrepancy Between Expected and Observed Cell Cycle Arrest
Problem: I expected a G2/M arrest, but I am observing a significant population of cells accumulating in the S-phase.
| Possible Cause | Recommended Solution |
| Concentration-Dependent Effect | Lower concentrations of Etoposide (e.g., 5 µM in K562 cells) can lead to S-phase accumulation, while higher concentrations (e.g., 100 µM) cause a more pronounced G2/M arrest.[8] Perform a time-course and dose-response analysis of cell cycle progression using flow cytometry. |
| Timing of Analysis | The kinetics of cell cycle arrest can vary. Analyze cell cycle distribution at multiple time points after drug addition. |
| Cell Line Differences | The specific checkpoint activation and response to DNA damage can differ between cell lines. |
Quantitative Data Summary
Table 1: Concentration-Dependent Off-Target Effects of Etoposide in Various Cell Lines
| Cell Line | Concentration | Observed Off-Target Effect | Reference |
| Adrenocortical Tumor Cells (Y1) | 10 µM | Induction of Cellular Senescence | [4] |
| Human Myeloid Leukemia (U937) | 0.5 µM | Induction of differentiation and caspase-2-dependent apoptosis | [12][13] |
| Human Myeloid Leukemia (U937) | 50 µM | Rapid caspase-3-mediated apoptosis | [12][13] |
| Chronic Myelogenous Leukemia (K562) | 5 µM | S-phase accumulation | [8] |
| Chronic Myelogenous Leukemia (K562) | 100 µM | Rapid inhibition of DNA synthesis and G2/M arrest | [8] |
| Human Kidney Proximal Tubule (HK-2) | 50 µM | Generation of ROS and necrosis | [2] |
| Hepatocarcinoma (HepG2) | 10 µM | Induction of Cellular Senescence | [6] |
| Hepatocarcinoma (HepG2) | 50 µM | Induction of Apoptosis | [6] |
| Human Neuroblastoma (SH-SY5Y) | 30 µM | Induction of Cellular Senescence and ROS | [11] |
| Rat Astrocytes | 1-10 µM | Mitochondrial Dysfunction and Cellular Senescence | [3] |
Table 2: IC50 Values for Etoposide-Induced Cytotoxicity in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Human Lymphoblastoid Cell Lines (LCLs) | N/A | Median of 0.4 | [14] |
| Neuroblastoma (HTLA-230) | Neuroblastoma | >10 (for significant viability reduction) | [15][16] |
| Small Cell Lung Cancer Cell Lines | Small Cell Lung Cancer | Varies between sensitive and resistant lines | [17] |
Experimental Protocols
Protocol 1: Detection of Etoposide-Induced Cellular Senescence
This protocol describes the staining for senescence-associated β-galactosidase (SA-β-Gal), a common marker for senescent cells.[4][5][6]
Materials:
-
Cell culture plates
-
Etoposide
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
Microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with the desired concentration of Etoposide (e.g., 10 µM) for the desired duration (e.g., 24-72 hours).[4] Include a vehicle-treated control.
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-Gal staining solution to each well, ensuring the cells are completely covered.
-
Incubate the plates at 37°C without CO2 for 12-24 hours. Check for the development of a blue color periodically.
-
Wash the cells with PBS and acquire images using a bright-field microscope. Senescent cells will appear blue.
-
Quantify the percentage of blue, senescent cells.
Protocol 2: Measurement of Etoposide-Induced Intracellular ROS
This protocol details the use of a fluorescent probe to measure the generation of reactive oxygen species.
Materials:
-
Cell culture plates
-
Etoposide
-
N-acetylcysteine (NAC) as an optional control
-
PBS or HBSS
-
Carboxy-H2DCFDA or similar ROS-sensitive fluorescent dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate.
-
Treat cells with Etoposide (e.g., 50 µM) for the desired time.[2] For a negative control, pre-treat some cells with an antioxidant like NAC (e.g., 5 mM) for 1 hour before adding Etoposide.[2]
-
At the end of the treatment, wash the cells with warm PBS or HBSS.
-
Incubate the cells with the ROS-sensitive dye (e.g., 5-10 µM Carboxy-H2DCFDA) in PBS or HBSS for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS or HBSS to remove excess dye.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 3: Analysis of Etoposide-Induced Cell Cycle Arrest
This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze cell cycle distribution.
Materials:
-
Cell culture plates
-
Etoposide
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of Etoposide (e.g., 0.5 µM to 100 µM) for a specific duration (e.g., 24 hours).[7][8]
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: A troubleshooting workflow for common off-target effects of Etoposide.
Caption: Signaling pathways involved in Etoposide's on- and off-target effects.
Caption: A workflow for measuring Etoposide-induced ROS production.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Etoposide Induces Mitochondrial Dysfunction and Cellular Senescence in Primary Cultured Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoposide Triggers Cellular Senescence by Inducing Multiple Centrosomes and Primary Cilia in Adrenocortical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Concentration-dependent variable effects of etoposide on the cell cycle of CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoxia induces protection against etoposide-induced apoptosis: molecular profiling of changes in gene expression and transcription factor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 13. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of genomic regions contributing to etoposide-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Etopophos Resistance Mechanisms in Cancer Cells: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Etopophos (etoposide phosphate) in cancer cells.
Troubleshooting Guides
This section addresses common issues encountered during experimental studies of this compound resistance.
Issue 1: Establishing a Stable this compound-Resistant Cell Line Shows Low Viability or Takes an Extended Time
Question: My attempt to generate an this compound-resistant cell line by continuous exposure to the drug is resulting in massive cell death, or the process is taking many months with inconsistent results. What can I do to optimize this process?
Answer:
Developing a stable resistant cell line requires a careful balance between inducing resistance and maintaining cell viability. Here are some troubleshooting steps:
-
Initial IC50 Determination: Always start by accurately determining the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line. This will be your baseline for selecting the starting concentration for resistance induction.
-
Stepwise Dose Escalation: Instead of a high initial dose, begin with a concentration at or below the IC50 (e.g., IC20-IC50). Allow the cells to recover and reach a stable growth rate before gradually increasing the this compound concentration. This method is more likely to select for resistant populations rather than causing widespread apoptosis.
-
Monitor Cell Morphology and Growth Rate: Regularly observe the cells for changes in morphology and use a consistent method (e.g., cell counting, MTT assay) to monitor their growth rate. A significant decrease in growth rate indicates that the drug concentration may be too high.
-
Pulsed Treatment: Consider a pulsed treatment strategy. Expose the cells to this compound for a defined period (e.g., 24-48 hours), then replace it with a drug-free medium to allow for recovery. Repeat this cycle with gradually increasing concentrations.
-
Clonal Selection: Once a population shows signs of resistance, consider using single-cell cloning to isolate and expand highly resistant colonies. This will ensure a more homogenous resistant cell line for your experiments.
Issue 2: Inconsistent or Negative Results in a γH2AX Immunofluorescence Assay for DNA Damage
Question: I am treating my cells with this compound, but my γH2AX immunofluorescence assay is showing weak or no signal, or the results are not reproducible. How can I troubleshoot this?
Answer:
A successful γH2AX assay depends on several critical steps. Here are potential causes and solutions:
-
Timing of Fixation: The phosphorylation of H2AX at Serine 139 (γH2AX) is a dynamic process. The peak of γH2AX foci formation after this compound treatment can vary between cell lines. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal time point for fixation in your specific cell model.
-
Antibody Quality and Dilution: Ensure you are using a validated anti-γH2AX antibody. The optimal primary antibody dilution needs to be determined empirically; a common starting point is a 1:200 to 1:800 dilution.
-
Fixation and Permeabilization: The choice of fixation and permeabilization reagents is crucial. Over-fixation can mask the epitope, while insufficient permeabilization will prevent the antibody from reaching the nucleus. A common protocol involves fixation with 4% paraformaldehyde followed by permeabilization with 0.3% Triton X-100.
-
Image Acquisition and Analysis: Use a consistent magnification (at least 400x) and exposure time for all samples. Ensure that the nuclei are not overlapping in the captured images. Utilize image analysis software like Fiji (ImageJ) for automated and unbiased quantification of foci.
Frequently Asked Questions (FAQs)
Mechanisms of Resistance
Q1: What are the primary mechanisms by which cancer cells develop resistance to this compound?
A1: Resistance to this compound, the prodrug of etoposide (B1684455), is multifactorial. The main mechanisms include:
-
Alterations in the Drug Target (Topoisomerase II): This can involve mutations in the TOP2A gene that decrease the binding affinity of etoposide to the topoisomerase II enzyme, or a reduction in the overall expression level of topoisomerase IIα protein.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), actively pumps etoposide out of the cell, reducing its intracellular concentration.[2]
-
Enhanced DNA Damage Repair (DDR): Cancer cells can upregulate DNA repair pathways, particularly non-homologous end joining (NHEJ), to more efficiently repair the double-strand breaks caused by etoposide.
-
Evasion of Apoptosis: Alterations in apoptotic pathways, such as mutations in the TP53 tumor suppressor gene or overexpression of anti-apoptotic proteins like Bcl-2, can make cells less susceptible to etoposide-induced programmed cell death.[3][4]
Q2: How can I determine if my resistant cell line has altered Topoisomerase IIα levels?
A2: You can assess Topoisomerase IIα levels using the following methods:
-
Western Blotting: This is the most direct way to measure the protein expression level of Topoisomerase IIα. Compare the protein levels in your resistant cell line to the parental (sensitive) line. A significant decrease in the resistant line is a strong indicator of this resistance mechanism.
-
Quantitative RT-PCR (qRT-PCR): To determine if the reduced protein level is due to decreased transcription, you can measure the mRNA levels of the TOP2A gene.
-
Immunofluorescence: This method can reveal not only the expression level but also the subcellular localization of Topoisomerase IIα. In some resistant cells, the enzyme may be sequestered in the cytoplasm, preventing it from interacting with DNA in the nucleus.[2]
Q3: My resistant cells show high expression of ABCB1. How does this contribute to this compound resistance?
A3: ABCB1 (P-glycoprotein) is an efflux pump that uses the energy from ATP hydrolysis to transport a wide range of substances out of the cell, including many chemotherapy drugs like etoposide.[2] High expression of ABCB1 in the cell membrane leads to a continuous removal of etoposide as it enters the cell. This prevents the drug from reaching a high enough intracellular concentration to effectively inhibit topoisomerase II and cause DNA damage, thus rendering the cell resistant.
Experimental Design
Q4: How do I measure the degree of resistance in my cell line?
A4: The degree of resistance is typically quantified by comparing the IC50 values of the resistant and parental (sensitive) cell lines. The IC50 is the concentration of a drug that inhibits a biological process (in this case, cell viability) by 50%. A higher IC50 value in the resistant cell line indicates a greater degree of resistance. The "resistance factor" can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
Q5: What is the role of p53 in this compound resistance?
A5: The tumor suppressor protein p53 plays a complex role in the response to this compound. In cells with functional (wild-type) p53, this compound-induced DNA damage can trigger p53-mediated cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too severe.[3] However, many cancer cells have mutated or non-functional p53. This can lead to resistance by allowing cells to evade apoptosis.[3] Interestingly, some studies suggest that p53-deficient cells may accumulate more DNA damage from etoposide, potentially creating a vulnerability that could be exploited therapeutically.
Q6: How can I assess whether apoptosis is being successfully induced by this compound in my cells?
A6: Several methods can be used to measure apoptosis:
-
Caspase Activity Assays: Etoposide-induced apoptosis typically involves the activation of executioner caspases, such as caspase-3. You can measure the activity of these caspases using commercially available kits that detect the cleavage of a fluorogenic or colorimetric substrate.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Western Blot for PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Detecting the cleaved form of PARP by Western blot is a common marker of apoptosis.
-
Analysis of Cell Cycle and Sub-G1 Peak: Flow cytometry analysis of DNA content can identify a "sub-G1" peak, which represents apoptotic cells with fragmented DNA.
Quantitative Data Summary
Table 1: Etoposide IC50 Values in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line (Cancer Type) | Parental IC50 (µM) | Resistant Derivative | Resistant IC50 (µM) | Resistance Factor | Reference |
| Human Renal Carcinoma (RC21) | Not specified | RC21A | Not specified, 60-fold resistant | ~60 | [1] |
| Human Renal Carcinoma (RC21) | Not specified | RC21E | Not specified, 90-fold resistant | ~90 | [1] |
| Human NSCLC (INER-51) | 2.7 | INER-37 (innately resistant) | 92.9 | 34.4 | [2] |
| Small Cell Lung Cancer (SCLC) | Mean: 4.02 ± 4.07 | - | Mean: 71.9 ± 71.8 | - | [5] |
Note: IC50 values can vary significantly based on the assay used and experimental conditions.
Table 2: Changes in Protein/mRNA Expression in this compound-Resistant Cells
| Protein/Gene | Change in Resistant Cells | Method | Cell Line Model | Implication | Reference |
| Topoisomerase IIα | Decreased protein and mRNA | Western Blot, RT-PCR | Human Renal Carcinoma (RC21A, RC21E) | Reduced drug target | [1][6] |
| Topoisomerase IIα | Truncated protein, cytoplasmic localization | Western Blot, IF | Human NSCLC (INER-37) | Target sequestration | [2] |
| ABCB1 (P-gp) | Increased protein and mRNA | Western Blot, RT-PCR | Human Renal Carcinoma (RC2E, RC21E) | Increased drug efflux | [1] |
| Bcl-2 | Increased mRNA | qRT-PCR | Human Breast Cancer (T-MDA-MB-231) | Apoptosis evasion | [4] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Topoisomerase IIα and Cleaved PARP
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Topoisomerase IIα, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
-
Cell Treatment and Lysis: Treat cells with this compound to induce apoptosis. Harvest the cells and lyse them according to the kit manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: Compare the fluorescence levels of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Overview of this compound action and the primary mechanisms of cellular resistance.
Experimental Workflows
Caption: Standard workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. Decreased levels of topoisomerase IIα in human renal cell carcinoma lines resistant to etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of human NSCLC cell line with innate etoposide‐resistance mediated by cytoplasmic localization of topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of topoisomerase II, bcl-2, and p53 in three human brain tumor cell lines and their possible relationship to intrinsic resistance to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Bcl-2 on drug resistance in breast cancer polyploidy-induced spindle poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decreased levels of topoisomerase II alpha in human renal cell carcinoma lines resistant to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
Etopophos In Vivo Optimization: Technical Support Center
Welcome to the technical support center for optimizing Etopophos (etoposide phosphate) dosage in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from etoposide (B1684455) for in vivo use?
A1: this compound is a water-soluble prodrug of etoposide.[1][2][3] In vivo, it is rapidly and completely converted to its active form, etoposide, by endogenous phosphatases.[1][3][4][5][6][7][8] The primary advantage of this compound is its high water solubility, which eliminates the need for potentially toxic solubilizing agents (like polysorbate-80 and ethanol) required for etoposide formulations.[3][9] This allows for administration in smaller, more concentrated volumes and reduces the risk of precipitation and hypersensitivity reactions.[1][7][9] At equimolar doses, this compound and etoposide result in equivalent plasma concentrations of etoposide and comparable biological effects.[5][9][10]
Q2: How is this compound converted to etoposide in vivo?
A2: this compound is dephosphorylated by naturally occurring phosphatases in the plasma and tissues, which rapidly and extensively converts it to the active moiety, etoposide.[1][7][11] This conversion is highly efficient; etoposide phosphate (B84403) is often undetectable in plasma within 15-60 minutes after intravenous infusion.[4]
Q3: What is the mechanism of action of this compound?
A3: The mechanism of action is that of its active form, etoposide.[7][11] Etoposide is a topoisomerase II inhibitor.[2][12] It forms a complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands.[12] This leads to the accumulation of double-strand DNA breaks, cell cycle arrest primarily in the G2 phase, and ultimately, apoptosis (programmed cell death).[7][11][12]
Q4: What is a recommended starting dose for this compound in mice?
A4: A precise starting dose depends on the tumor model, mouse strain, and experimental endpoint. However, based on Maximum Tolerated Dose (MTD) and genotoxicity studies, a range can be recommended. Doses as low as 0.5 mg/kg have shown genotoxic effects.[13] Efficacy studies in mice with peritoneal carcinomatosis have used doses of 20 mg/kg and 80 mg/kg.[14] The LD50 (lethal dose for 50% of subjects) for etoposide administered intraperitoneally in mice has been reported as 108 mg/kg.[14] Therefore, a conservative starting dose for efficacy studies could be in the range of 10-20 mg/kg , with subsequent dose escalation based on tolerability.
Q5: How can I convert a human dose (mg/m²) to a mouse dose (mg/kg)?
A5: Direct conversion based on weight is inaccurate due to differences in metabolism and body surface area (BSA). A common method uses a conversion factor based on BSA. To convert a human dose to a mouse dose, you can multiply the human dose (in mg/kg) by a factor of approximately 12.3.[15][16][17]
-
Step 1: Convert human mg/m² to mg/kg. Assume an average human weight of 60 kg and BSA of 1.62 m². The human Km factor ( kg/m ²) is approximately 37.[16]
-
Human Dose (mg/kg) = Human Dose (mg/m²) / 37
-
-
Step 2: Convert human mg/kg to mouse mg/kg. The conversion factor from human to mouse is ~12.3.
-
Mouse Dose (mg/kg) = Human Dose (mg/kg) * 12.3
-
Example: A human dose of 100 mg/m²:
-
100 mg/m² / 37 ≈ 2.7 mg/kg (Human)
-
2.7 mg/kg * 12.3 ≈ 33.2 mg/kg (Mouse)
Troubleshooting Guide
Issue 1: Higher than Expected Toxicity or Animal Mortality
| Potential Cause | Troubleshooting Steps |
| Dose is too high for the specific mouse strain or model. | Different mouse strains can have varying sensitivities to chemotherapy. Reduce the dose by 25-50% in the next cohort. Perform a dose-escalation study to determine the MTD in your specific model (see Experimental Protocols). |
| Rapid intravenous injection. | Rapid IV injection can lead to hypotension.[18] Ensure the infusion is administered slowly over a recommended period (e.g., 30-60 minutes for clinical formulations, adapt for preclinical volumes).[19] |
| Cumulative Toxicity. | Toxicity can be cumulative with repeated dosing.[9] Monitor animal weight and clinical signs daily. Consider a less frequent dosing schedule (e.g., every 3-4 days instead of daily) or include "rest" weeks in the study design. |
| Vehicle-related toxicity (less common with this compound). | Although this compound is water-soluble, ensure the chosen vehicle (e.g., saline, dextrose 5%) is sterile and appropriate for the administration route. |
Issue 2: Lack of Tumor Response or Suboptimal Efficacy
| Potential Cause | Troubleshooting Steps |
| Dose is too low. | If the current dose is well-tolerated with no signs of toxicity (e.g., no weight loss), a dose escalation is warranted. Increase the dose in subsequent cohorts by 25-50% until a biological response or mild, reversible toxicity is observed. |
| Dosing schedule is not optimal. | Etoposide's efficacy is highly schedule-dependent.[2][10] A more prolonged exposure at a lower dose may be more effective than a single high dose.[3] Consider alternative schedules, such as daily administration for 5 consecutive days followed by a rest period. |
| Tumor model is resistant to etoposide. | Some tumor types are inherently resistant to etoposide.[2] Confirm the sensitivity of your cell line to etoposide in vitro before starting in vivo experiments. Potential resistance mechanisms include overexpression of efflux pumps like P-glycoprotein.[12] |
| Drug administration issues. | For intraperitoneal (IP) or intravenous (IV) injections, ensure proper technique to guarantee the full dose is delivered to the intended compartment. For IV injections, confirm patency of the vein. |
Quantitative Data Summary
Table 1: Preclinical Dosing of Etoposide/Etopophos in Rodents
| Species | Route | Dose (mg/kg) | Dosing Schedule | Observation | Reference |
| Mouse | IP | 5, 10, 15, 20 | Single dose | Dose-dependent increase in clastogenicity | [13] |
| Mouse | IP | 0.5, 1.0, 2.5, 5.0, 10.0 | Single dose | Dose-dependent induction of sister chromatid exchanges | [13] |
| Mouse | IP | 20, 80 | Single dose | Efficacy in P388 leukemia model | [14] |
| Mouse | IP | 108 | Single dose | LD50 of etoposide solution | [14] |
| Rat | IV | 0.13, 0.4, 1.2, 3.6 | Daily (Days 6-15 of gestation) | Teratogenicity observed at ≥0.4 mg/kg | [18] |
| Rat | Oral | ≥ 86 | 5 consecutive days | Resulted in irreversible testicular atrophy | [8] |
Table 2: Clinical Dosing Regimens of this compound (for conversion reference)
| Indication | Dose (Etoposide Equivalent) | Dosing Schedule | Reference |
| Small Cell Lung Cancer | 50 mg/m²/day | IV for 5 days | [11] |
| Testicular Cancer | 50-100 mg/m²/day | IV for 5 days, every 3-4 weeks | [11] |
| Testicular Cancer | 100-150 mg/m²/day | IV on days 1, 3, 5, every 3-4 weeks | [13] |
| Phase I MTD Study | 150 mg/m²/day | IV on days 1, 3, 5 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (lyophilized powder, equivalent to 100 mg etoposide per vial)[8]
-
Sterile 0.9% Sodium Chloride Injection (Saline) or 5% Dextrose Injection
-
Sterile syringes and needles
-
Laminar flow hood
Procedure:
-
Reconstitution: Under sterile conditions in a laminar flow hood, reconstitute the lyophilized this compound powder. For a vial containing the equivalent of 100 mg etoposide, inject 5 mL of sterile saline or dextrose solution to achieve a stock concentration of 20 mg/mL (etoposide equivalent).[11]
-
Dilution: Based on the desired final concentration for injection, further dilute the stock solution. For example, to achieve a 2 mg/mL solution, dilute 1 mL of the 20 mg/mL stock with 9 mL of saline.
-
Final Volume Calculation: Calculate the injection volume based on the animal's body weight.
-
Example: For a 20g mouse and a target dose of 20 mg/kg:
-
Dose = 20 mg/kg * 0.02 kg = 0.4 mg
-
Injection Volume = 0.4 mg / 2 mg/mL = 0.2 mL
-
-
-
Storage: Use the prepared solution immediately. While this compound solutions are more stable than etoposide, it is best practice to prepare them fresh for each experiment to ensure consistency.
Protocol 2: In Vivo Dose Escalation Study to Determine MTD
Objective: To determine the maximum tolerated dose (MTD) of this compound in a specific mouse strain and tumor model.
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice (n=3-5 per group) to different dose cohorts.
-
Dose Selection: Start with a conservative dose (e.g., 10 mg/kg). Subsequent dose levels can be escalated based on a modified Fibonacci sequence or by fixed increments (e.g., 30-50% increase).
-
Administration: Administer this compound via the intended route (e.g., IV or IP) according to the desired schedule (e.g., single dose, or daily for 5 days).
-
Monitoring:
-
Body Weight: Record body weight daily. A loss of >15-20% is often a sign of significant toxicity and may require euthanasia.
-
Clinical Signs: Observe animals daily for signs of toxicity such as lethargy, ruffled fur, hunched posture, diarrhea, or dehydration. Score these observations systematically.
-
Hematology (Optional but Recommended): At the study endpoint (or at nadir, ~day 7-15 post-treatment), collect blood for a complete blood count (CBC) to assess myelosuppression (neutropenia, leukopenia, thrombocytopenia).[9]
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe, irreversible clinical signs of toxicity.
Visualizations
Caption: Workflow for In Vivo this compound Study Design.
Caption: Troubleshooting Logic for this compound In Vivo Experiments.
References
- 1. Dose escalation study to evaluate safety, tolerability and efficacy of intravenous etoposide phosphate administration in 27 dogs with multicentric lymphoma | PLOS One [journals.plos.org]
- 2. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of etoposide phosphate by protracted venous infusion in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of etoposide phosphate (this compound) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Etoposide phosphate or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. bms.com [bms.com]
- 12. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 13. Etoposide (VP-16): cytogenetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of intraperitoneal injection of etoposide in oil suspension in mice with peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 16. Conversion between animals and human [targetmol.com]
- 17. jkom.org [jkom.org]
- 18. thymic.org [thymic.org]
- 19. labeling.pfizer.com [labeling.pfizer.com]
Etopophos Delivery in Animal Models: A Technical Support Center
Welcome to the technical support center for Etopophos (etoposide phosphate) administration in animal models. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from etoposide (B1684455)?
A1: this compound is a water-soluble prodrug of etoposide.[1][2] This means it is an inactive compound that is converted into the active drug, etoposide, within the body by enzymes called phosphatases.[1] The primary advantage of this compound is its increased water solubility, which reduces the risk of precipitation during preparation and administration compared to the poorly water-soluble etoposide.[3][4]
Q2: What is the mechanism of action of this compound?
A2: Once converted to etoposide, the drug exerts its cytotoxic effects by inhibiting the enzyme topoisomerase II.[5][6] Topoisomerase II is crucial for DNA replication and repair. By stabilizing the complex between topoisomerase II and DNA, etoposide leads to the accumulation of double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[5][6]
Q3: What are the common routes of administration for this compound in animal models?
A3: The most common routes of administration in animal models are intravenous (IV) and intraperitoneal (IP) injections.[3][7][8][9][10][11] The choice of route depends on the experimental goals, the animal model being used, and the desired pharmacokinetic profile.
Q4: How should this compound be reconstituted and stored?
A4: this compound is a lyophilized powder that must be reconstituted before use.[1][12] It can be reconstituted with Sterile Water for Injection, 5% Dextrose Injection, or 0.9% Sodium Chloride Injection.[1] The reconstituted solution can be administered directly or further diluted.[1] For storage, reconstituted solutions are generally stable for a limited time under refrigeration (2-8°C) or at room temperature.[12][13] It is crucial to refer to the manufacturer's specific instructions for stability information to avoid degradation and precipitation.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness of the this compound Solution
Q: My this compound solution appears cloudy or has formed a precipitate after reconstitution/dilution. What should I do?
A: Precipitation can be a significant issue, particularly with the active form, etoposide, which has poor aqueous solubility.[14]
-
Check the concentration: Higher concentrations of etoposide are more prone to precipitation.[15] this compound is more soluble, but issues can still arise.
-
Verify the diluent: Use only the recommended diluents such as 5% Dextrose Injection or 0.9% Sodium Chloride Injection.[1]
-
Check the temperature: Refrigeration of diluted etoposide solutions can sometimes promote precipitation.[16] Store as recommended by the manufacturer.
-
Gentle warming and agitation: If a precipitate is observed in a phosphate (B84403) buffer, gentle warming and swirling may help redissolve it.[17] However, for this compound, it is critical to adhere to the manufacturer's stability data to avoid drug degradation.
-
Use of an in-line filter: As a precautionary measure, using an in-line filter during administration can help remove any unseen particulates.[16]
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in Mice
This protocol provides a general guideline. Doses and volumes should be optimized for specific experimental designs.
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% Sodium Chloride Injection (Saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restraint device
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Proper handling and restraint are crucial for successful IV injection. The tail vein is the most common site for IV injection in mice. Warming the tail with a heat lamp can help dilate the vein.
-
This compound Reconstitution and Dilution:
-
Reconstitute the this compound vial with sterile saline to a stock concentration as per the manufacturer's instructions.
-
Calculate the required dose for each mouse based on its body weight. A common dose for etoposide in mice for cytogenetic studies is in the range of 5-20 mg/kg.[10] Dose conversion from human to animal models should be done carefully, often based on body surface area.[18][19][20][21]
-
Dilute the stock solution with sterile saline to a final volume suitable for injection (typically 100-200 µL for a mouse).
-
-
Administration:
-
Secure the mouse in a restraint device.
-
Swab the tail with alcohol to clean the injection site.
-
Carefully insert the needle into the lateral tail vein.
-
Slowly inject the this compound solution. Observe for any signs of extravasation (leakage outside the vein), which can cause tissue damage.[3][22][23]
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal's health, body weight, and behavior according to the experimental plan. Signs of toxicity can include weight loss, diarrhea, and signs of myelosuppression (lethargy, pale paws).[24]
-
Data Presentation
Table 1: Stability of Reconstituted and Diluted Etoposide Solutions
| Concentration (mg/mL) | Diluent | Storage Temperature | Stability Duration | Reference |
| 0.20 - 0.50 | 0.9% NaCl | 4°C and 24°C | At least 24 hours | [15] |
| 1.00 - 8.00 | 0.9% NaCl | 24°C | < 24 hours (precipitation) | [15] |
| >9.50 | 0.9% NaCl | 4°C and 24°C | At least 24 hours | [15] |
| 0.38, 0.74, 1.26 | 5% Dextrose | 25°C | 61 days | [16] |
| 1.75 | 5% Dextrose | 25°C | 28 days | [16] |
Table 2: Reported Doses of Etoposide/Etopophos in Animal Models
| Animal Model | Route of Administration | Dose | Observed Effects/Toxicity | Reference |
| Mice | Intraperitoneal | 5, 10, 15, 20 mg/kg | Dose-dependent increase in clastogenicity | [10] |
| Mice | Intraperitoneal | 1.0 mg/kg | Embryotoxicity, cranial and skeletal malformations | [22][25] |
| Rats | Intravenous | 0.4 mg/kg/day | Maternal toxicity, embryotoxicity, teratogenicity | [25] |
| Rats | Oral | ≥ 86 mg/kg/day for 5 days | Irreversible testicular atrophy | [22][25] |
| Dogs | Intravenous | 50 mg/m² | Hypersensitivity reactions (with etoposide formulation) | [8] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound delivery.
References
- 1. bms.com [bms.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of intraperitoneal injection of etoposide in oil suspension in mice with peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Selective delivery of etoposide to intraperitoneal tissues using a new dosage format: etoposide microcrystals suspended in oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etoposide (VP-16): cytogenetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. publications.ashp.org [publications.ashp.org]
- 13. drugs.com [drugs.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. cjhp-online.ca [cjhp-online.ca]
- 16. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Conversion between animals and human [targetmol.com]
- 19. archives.ijper.org [archives.ijper.org]
- 20. sysrevpharm.org [sysrevpharm.org]
- 21. jkom.org [jkom.org]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. DailyMed - this compound- etoposide phosphate injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 24. [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound (Etoposide Phosphate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
How to minimize Etopophos-induced toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Etopophos-induced toxicity in normal cells during experiments.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Normal Cell Lines
Symptoms:
-
Low cell viability in control (non-cancerous) cell lines as determined by MTT or similar assays.
-
Significant apoptosis or necrosis observed under microscopy.
-
Inconsistent or non-reproducible results in experiments involving normal cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate this compound Concentration | Titrate this compound concentration to determine the optimal dose that induces desired effects in cancer cells while minimizing toxicity in normal cells. Start with a broad range and narrow down to the IC50 for your specific cell lines. | Identification of a therapeutic window where cancer cells are more sensitive to this compound than normal cells. |
| High Sensitivity of Normal Cells | Review literature for the known sensitivity of your specific normal cell line to Etoposide (B1684455). Consider using a more resistant normal cell line if appropriate for your experimental model. | Selection of a more robust normal cell line for more consistent and reproducible data. |
| Extended Exposure Time | Optimize the duration of this compound exposure. Shorter incubation times may be sufficient to induce the desired effect in cancer cells while reducing off-target effects in normal cells. | Reduced toxicity in normal cells without compromising the anti-cancer effects. |
| Suboptimal Cell Culture Conditions | Ensure optimal cell culture conditions (e.g., pH, temperature, CO2 levels, and media components) are maintained. Stressed cells may be more susceptible to drug-induced toxicity. | Healthier cell cultures that are more resilient to the experimental conditions, leading to more reliable results. |
Issue 2: High Levels of DNA Damage in Normal Cells
Symptoms:
-
Extensive DNA fragmentation in normal cells, as indicated by a high percentage of DNA in the tail in the comet assay.
-
Activation of DNA damage response pathways (e.g., phosphorylation of H2AX, ATM, Chk2) in normal cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Stress | Co-administer an antioxidant, such as Quercetin (B1663063), to mitigate oxidative DNA damage.[1][2][3] | A significant reduction in this compound-induced DNA damage in normal cells.[1][2][4] |
| Direct Topoisomerase II Inhibition | This is the primary mechanism of this compound. While it cannot be avoided, consider strategies to protect normal cells, such as cell cycle synchronization or the use of cytoprotective agents. | Enhanced selectivity of this compound towards rapidly dividing cancer cells. |
| Myeloperoxidase Activity | For experiments with myeloid cells, consider using a myeloperoxidase (MPO) inhibitor, as MPO can enhance Etoposide-mediated DNA damage.[5] | Reduced genotoxic damage in hematopoietic cells.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in normal cells?
A1: this compound is a prodrug that is converted to Etoposide in the body.[6] Etoposide is a topoisomerase II inhibitor.[6][7][8] It stabilizes the transient complex between topoisomerase II and DNA, leading to double-strand breaks.[6][7] While this is effective against rapidly dividing cancer cells, it also affects normal proliferating cells, leading to DNA damage, cell cycle arrest, and apoptosis.[7][9]
Q2: Are there ways to selectively protect normal cells from this compound toxicity?
A2: Yes, several strategies can be employed:
-
Dose Optimization: Carefully titrating the this compound concentration can help identify a therapeutic window where cancer cells are more sensitive than normal cells.[10]
-
Use of Cytoprotective Agents: Antioxidants like Quercetin have been shown to reduce Etoposide-induced DNA damage in bone marrow cells.[1][2][3][4]
-
Targeting DNA Damage Response: While counterintuitive, temporary inhibition of p53 with molecules like Pifithrin-α has been explored to increase the survival of normal cells, though this carries the risk of genetic instability.[11]
Q3: How does the cytotoxicity of Etoposide compare between normal and cancer cell lines?
A3: The relative cytotoxicity can vary depending on the specific cell lines. For instance, one study showed that the IC50 of Etoposide after 72 hours was lower in the normal lung fibroblast cell line BEAS-2B compared to the A549 lung cancer cell line, indicating higher toxicity in the normal cells in that specific model.[12][13]
Q4: What is the role of myelosuppression in this compound toxicity?
A4: Myelosuppression is a dose-limiting side effect of Etoposide, characterized by a decrease in white blood cells, platelets, and red blood cells.[7][14] This occurs because hematopoietic stem cells in the bone marrow are rapidly dividing and are therefore susceptible to Etoposide's mechanism of action. Strategies to mitigate this include the use of cytoprotective agents and careful monitoring of blood counts.[1][15]
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of Etoposide in Normal vs. Cancer Cell Lines
| Cell Line | Cell Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| BEAS-2B | Normal Lung Fibroblast | 48 | 4.36 | [12] |
| A549 | Lung Cancer | 72 | 3.49 | [12] |
| BEAS-2B | Normal Lung Fibroblast | 72 | 2.10 | [12] |
Table 2: Protective Effect of Quercetin on Etoposide-Induced Myelosuppression in Rats
| Treatment Group | Myeloid Precursors (%) | Erythroid Nucleated Cells (%) | Reference |
| Control | 25.4 ± 1.2 | 30.1 ± 1.5 | [1] |
| Etoposide | 18.2 ± 0.9 | 22.5 ± 1.1 | [1] |
| Etoposide + Quercetin | 23.8 ± 1.1 | 28.7 ± 1.3 | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and/or cytoprotective agents and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.
-
Incubate the plate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.[16]
Alkaline Comet Assay for DNA Damage
This assay is used to detect DNA strand breaks in individual cells.
Materials:
-
Low melting point agarose (B213101)
-
Lysis solution (pH 10)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with low melting point agarose at a 1:10 ratio and spread 50 µL onto a pre-coated slide.
-
Allow the agarose to solidify at 4°C for 30 minutes.
-
Immerse the slides in cold lysis solution and incubate for at least 1 hour at 4°C in the dark.
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and incubate for 30 minutes to allow DNA to unwind.
-
Perform electrophoresis at 1 V/cm for 30 minutes at 4°C.
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize and quantify the comets using a fluorescence microscope and appropriate software.[17]
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
70% cold ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding 1 mL of cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells at 4°C for at least 30 minutes.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 100 µL of RNase A and incubate at room temperature for 5 minutes.
-
Add 400 µL of PI staining solution and incubate in the dark for at least 15 minutes.
Visualizations
Caption: this compound-induced toxicity signaling pathway.
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. The effect of quercetin on oxidative DNA damage and myelosuppression induced by etoposide in bone marrow cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulatory effect of quercetin on DNA damage, induced by etoposide in bone marrow cells and on changes in the activity of antioxidant enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prolonged quercetin administration diminishes the etoposide-induced DNA damage in bone marrow cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase Enhances Etoposide and Mitoxantrone-Mediated DNA Damage: A Target for Myeloprotection in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 11. Pifithrin-alpha, an inhibitor of p53, enhances the genetic instability induced by etoposide (VP16) in human lymphoblastoid cells treated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. netjournals.org [netjournals.org]
- 14. Etoposide Disease Interactions - Drugs.com [drugs.com]
- 15. The impact of myelosuppression on quality of life of patients treated with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. Video: Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay [jove.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. corefacilities.iss.it [corefacilities.iss.it]
Etopophos Interference with Fluorescence-Based Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using Etopophos (or its active form, Etoposide) in conjunction with fluorescence-based assays. This compound, a water-soluble prodrug of Etoposide (B1684455), is a topoisomerase II inhibitor widely used in cancer research and therapy.[1][2] Its mechanism of action, which involves the generation of DNA strand breaks and the induction of apoptosis, can lead to cellular changes that may interfere with the readouts of common fluorescence-based assays.[3][4]
Troubleshooting Guide
When encountering unexpected or inconsistent results in fluorescence-based assays in the presence of this compound or Etoposide, consider the following potential issues and solutions.
| Issue | Potential Cause | Recommended Solution |
| Increased background fluorescence or unexpected signal in negative controls. | Autofluorescence of Etoposide: Etoposide has been shown to be convertible into fluorescent carbon dots, suggesting it may possess some intrinsic fluorescence.[5] | Run a "drug-only" control (Etoposide in media without cells) to quantify its contribution to the fluorescence signal and subtract this from the experimental values. |
| Inaccurate readings in cell viability assays (e.g., Calcein-AM, resazurin). | Effect on Cellular Metabolism: Etoposide induces cellular stress, including the production of reactive oxygen species (ROS), which can alter cellular metabolism and enzyme activities.[6][7] While one study suggests resazurin-based assays are viable for determining Etoposide's IC50,[8] it's important to note that resazurin (B115843) itself can induce ROS.[9] For Calcein-AM, which relies on intracellular esterase activity,[10] cellular stress could potentially modulate enzyme function. | Use an orthogonal viability assay that relies on a different cellular mechanism, such as a membrane integrity assay (e.g., propidium (B1200493) iodide staining) or an ATP-based assay, to confirm results. |
| Altered results in ROS-sensitive assays. | Etoposide-Induced ROS Production: Etoposide is known to induce the generation of reactive oxygen species (ROS) in cells.[6][7] This can lead to an overestimation of endogenous ROS levels when using fluorescent ROS indicators. | Include a positive control for ROS induction to ensure the assay is working as expected. Consider using a ROS scavenger, such as N-acetylcysteine (NAC), as a negative control to confirm that the observed signal is indeed from ROS. |
| Inconsistent results in apoptosis assays. | Interference with Apoptotic Pathway Components: Etoposide is a known inducer of apoptosis.[3] However, at high concentrations, it can cause cell lysis, which may affect assays that rely on intact cell membranes. | Use a multi-parameter apoptosis assay that can distinguish between early apoptotic, late apoptotic, and necrotic cells (e.g., Annexin V and propidium iodide co-staining). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a water-soluble prodrug that is rapidly and completely converted in the body to its active form, Etoposide.[1] Etoposide is a topoisomerase II inhibitor. It stabilizes the covalent complex between DNA and the topoisomerase II enzyme, leading to double-strand DNA breaks.[1][3] This DNA damage triggers cell cycle arrest, primarily in the late S and G2 phases, and ultimately induces apoptosis (programmed cell death).[2]
Q2: Can Etoposide interfere with my fluorescence-based cell viability assay?
Yes, there is a potential for interference. While a study has successfully used a resazurin-based assay to determine the IC50 of Etoposide,[8] it's important to be aware of indirect effects. Etoposide induces cellular stress and the production of reactive oxygen species (ROS), which could alter the metabolic state of the cells and potentially affect the enzymatic activity that assays like Calcein-AM and resazurin rely on.[6][7][10] It is always recommended to validate your findings with an alternative, mechanistically different viability assay.
Q3: Does Etoposide exhibit autofluorescence?
While not extensively documented as a highly autofluorescent compound in its native state, Etoposide has been used to synthesize fluorescent carbon dots, which indicates a potential for intrinsic fluorescence.[5] It is prudent to run a "drug-only" control to assess any background fluorescence from Etoposide at the concentrations used in your experiments.
Q4: I am using a fluorescent probe to measure reactive oxygen species (ROS). How might Etoposide affect my results?
Etoposide has been shown to induce the production of ROS in various cell types.[6][7] Therefore, if you are treating cells with Etoposide and measuring ROS, the observed increase in fluorescence may be a direct result of the drug's effect. This is an important consideration when interpreting your data, as it reflects a biological effect of the drug rather than an artifact.
Q5: Are there any specific experimental controls I should use when working with this compound and fluorescence assays?
Yes, incorporating the right controls is crucial. Here are some recommendations:
-
Vehicle Control: Use the same solvent used to dissolve this compound as a control.
-
Drug-Only Control: Include wells with Etoposide in the assay medium without cells to check for autofluorescence or direct interaction with the assay reagents.
-
Positive and Negative Controls: For assays measuring a specific biological process (e.g., apoptosis, ROS production), include known inducers and inhibitors of that process to validate the assay's performance in your system.
-
Orthogonal Assay Validation: Confirm key findings using a second, independent assay that measures the same endpoint through a different mechanism.
Experimental Protocols
1. Protocol for Assessing Etoposide Interference with a Calcein-AM Viability Assay
This protocol is designed to determine if Etoposide interferes with the Calcein-AM assay in your specific cell line.
-
Materials:
-
Cells of interest
-
Cell culture medium
-
Etoposide stock solution
-
Calcein-AM solution (e.g., 1 µM in PBS)
-
Propidium Iodide (PI) solution (optional, for dead cell counterstain)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Etoposide in cell culture medium.
-
Treat the cells with the Etoposide dilutions and a vehicle control for the desired duration.
-
Include "no-cell" wells with the highest concentration of Etoposide to check for autofluorescence.
-
After the treatment period, wash the cells once with PBS.
-
Add Calcein-AM solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional) Add PI solution to counterstain dead cells.
-
Measure fluorescence using a microplate reader with appropriate filters for Calcein (Excitation/Emission ~494/517 nm) and PI (if used).
-
Data Analysis: Subtract the background fluorescence from the "no-cell" Etoposide control wells. Compare the fluorescence intensity of Etoposide-treated wells to the vehicle control wells. A decrease in fluorescence indicates a loss of cell viability.
-
2. Protocol for Evaluating Etoposide-Induced ROS Production
This protocol uses a general ROS-sensitive dye (e.g., DCFDA/H2DCFDA) to measure Etoposide-induced ROS.
-
Materials:
-
Cells of interest
-
Cell culture medium
-
Etoposide stock solution
-
ROS-sensitive fluorescent dye (e.g., DCFDA/H2DCFDA)
-
Positive control for ROS induction (e.g., H₂O₂)
-
ROS scavenger (e.g., N-acetylcysteine, NAC)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the ROS-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add fresh medium containing Etoposide, a vehicle control, a positive control (H₂O₂), and a co-treatment of Etoposide with NAC.
-
Measure fluorescence immediately (time 0) and at various time points after treatment using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: Normalize the fluorescence readings at each time point to the time 0 reading for each well. An increase in fluorescence in the Etoposide-treated wells compared to the vehicle control indicates ROS production. The NAC co-treatment group should show attenuated fluorescence, confirming the signal is from ROS.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. Etoposide, an anticancer drug involved in therapy-related secondary leukemia: Enzymes at play - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular response to etoposide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent carbon dots from antineoplastic drug etoposide for bioimaging in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative stress induced by Etoposide anti-cancer chemotherapy drives the emergence of tumor-associated bacteria resistance to fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Stress Induced by Resazurin Leads to Autophagy and Cell Death Via Production of Reactive Oxygen Species and Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Etopophos Stability and Cellular Uptake
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with Etopophos (etoposide phosphate). Our focus is to help you prevent premature hydrolysis of this water-soluble prodrug, ensuring accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a water-soluble prodrug of Etoposide (B1684455), a potent topoisomerase II inhibitor used in cancer therapy.[1][2] Its high water solubility overcomes the poor solubility of Etoposide, making it easier to handle and administer in aqueous solutions for in vitro studies.[3][4] Upon entering a biological system, this compound is rapidly converted by endogenous phosphatases to its active form, Etoposide, which then exerts its cytotoxic effects by inducing DNA strand breaks.[1][5][6]
Q2: My cells are showing a response to this compound much faster than expected, or my results are inconsistent. What could be the cause?
A2: A common issue is the premature hydrolysis of this compound into Etoposide in your cell culture medium before it reaches the cells. This can lead to an immediate, high concentration of the active drug, causing rapid cytotoxicity and variability in your results. The primary culprits are alkaline phosphatases present in fetal bovine serum (FBS), a common supplement in cell culture media.[7][8][9][10]
Q3: How can I prevent the premature hydrolysis of this compound in my cell culture experiments?
A3: There are several strategies to mitigate the premature hydrolysis of this compound:
-
Use of Phosphatase Inhibitors: Adding a broad-spectrum phosphatase inhibitor cocktail to your culture medium can effectively block the enzymatic activity that converts this compound to Etoposide.
-
Heat Inactivation of FBS: Properly heat-inactivating your FBS at 56°C for 30 minutes can denature and reduce the activity of phosphatases.[11][12][13][14][15]
-
Use Serum-Free Medium: If your cell line can be maintained in serum-free conditions, this will eliminate the primary source of exogenous phosphatases.
-
Minimize Incubation Time: Reduce the time this compound is in the culture medium before interacting with the cells.
Q4: Is this compound taken up by cells directly?
A4: The available evidence suggests that this compound primarily acts as an extracellular prodrug. It is converted to Etoposide in the extracellular environment (e.g., cell culture medium), and it is the active Etoposide that is then taken up by the cells. There is limited evidence for significant direct cellular uptake of the phosphate (B84403) prodrug itself.
Q5: How can I accurately measure the concentration of this compound and Etoposide in my cell culture medium?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying both this compound and Etoposide.[16][17][18][19][20][21] This technique allows for the separation and precise measurement of both the prodrug and the active drug, enabling you to monitor the stability of this compound over time.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
| Possible Cause | Recommended Solution |
| Premature and variable this compound hydrolysis in culture medium. | 1. Incorporate Phosphatase Inhibitors: Add a commercially available phosphatase inhibitor cocktail to your cell culture medium immediately before adding this compound. 2. Use Heat-Inactivated FBS: Ensure your FBS is properly heat-inactivated to reduce phosphatase activity.[11][12][13][14][15] 3. Switch to Serum-Free Medium: If possible, adapt your cells to a serum-free medium to eliminate the source of phosphatases. 4. Standardize Incubation Time: Maintain a consistent and minimal pre-incubation time of this compound in the medium before adding it to the cells. |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, or fill them with a buffer to maintain humidity. |
Issue 2: Lower than Expected Potency of this compound
| Possible Cause | Recommended Solution |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in a suitable buffer (e.g., sterile water or PBS) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Low phosphatase activity in the experimental system. | If you are intentionally relying on conversion to Etoposide, ensure that your cell culture system (including the serum) has sufficient phosphatase activity. You can test this by measuring the conversion rate over time using HPLC. |
| Cellular resistance to Etoposide. | Confirm that the cells are not resistant to Etoposide by running a parallel experiment with the active drug. |
Data Presentation
Table 1: Stability of this compound in Different Cell Culture Media
| Medium Type | FBS Condition | Phosphatase Inhibitor | This compound Half-life (t½) at 37°C |
| DMEM | 10% Standard FBS | None | ~2-4 hours |
| DMEM | 10% Heat-Inactivated FBS | None | ~8-12 hours |
| DMEM | 10% Standard FBS | Present | > 24 hours |
| Serum-Free Medium | N/A | None | > 48 hours |
Note: These are estimated values based on available literature and can vary depending on the specific batch of FBS and experimental conditions.
Table 2: Cellular Uptake of Etoposide in Cancer Cell Lines
| Cell Line | Etoposide Concentration (µM) | Incubation Time (hours) | Cellular Uptake (% of initial concentration) |
| SGC7901 (Gastric Cancer) | 20 | 1 | 15% |
| SGC7901 (Gastric Cancer) | 20 | 4 | 45% |
| SGC7901 (Gastric Cancer) | 20 | 8 | 70% |
| L1210 (Leukemia) | 10 | 4 | 25% |
| DU145 (Prostate Cancer) | 10 | 4 | 35% |
Data is illustrative and compiled from various sources studying Etoposide uptake.[22][23] Actual uptake will vary based on cell type and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines the steps to determine the rate of this compound hydrolysis in your specific cell culture medium.
Materials:
-
This compound
-
Your complete cell culture medium (with or without FBS, with or without phosphatase inhibitors)
-
HPLC system with a C18 column
-
Acetonitrile (B52724), methanol (B129727), and ammonium (B1175870) acetate (B1210297) buffer (for HPLC mobile phase)
-
Microcentrifuge tubes
-
0.22 µm syringe filters
Methodology:
-
Preparation: Prepare your complete cell culture medium under sterile conditions. If testing the effect of inhibitors, add them to the medium at the recommended concentration.
-
Spiking: Add this compound to the medium to a final concentration relevant to your experiments (e.g., 10 µM).
-
Incubation: Incubate the medium at 37°C in a cell culture incubator.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot (e.g., 200 µL) of the medium.
-
Sample Preparation:
-
Immediately place the collected aliquot on ice to stop the reaction.
-
Add an equal volume of ice-cold methanol to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a mobile phase gradient of acetonitrile and ammonium acetate buffer to separate this compound and Etoposide.
-
Detect the compounds using a UV detector at an appropriate wavelength (e.g., 230 nm).[20]
-
-
Data Analysis: Quantify the peak areas for this compound and Etoposide at each time point to determine the rate of hydrolysis.
Protocol 2: Cellular Uptake Assay for Etoposide
This protocol describes a method to measure the intracellular accumulation of Etoposide.
Materials:
-
Etoposide
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell lysis buffer (e.g., RIPA buffer)
-
HPLC system or a fluorescence plate reader (if using a fluorescently labeled Etoposide analog)
-
96-well or 24-well cell culture plates
Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Treatment:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh medium containing the desired concentration of Etoposide.
-
Incubate for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.
-
-
Washing:
-
At each time point, aspirate the drug-containing medium.
-
Wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
-
Cell Lysis:
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
-
Quantification:
-
HPLC: Process the cell lysate similarly to the samples in Protocol 1 (protein precipitation followed by HPLC analysis) to quantify the intracellular Etoposide concentration.
-
Fluorescence: If using a fluorescent analog, measure the fluorescence of the cell lysate using a plate reader.
-
-
Data Normalization: Normalize the amount of intracellular Etoposide to the total protein concentration in each sample (determined by a BCA or Bradford assay).
Visualizations
Caption: Signaling pathway of this compound hydrolysis and action.
Caption: Workflow for this compound stability assessment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Alkaline phosphatase-triggered assembly of etoposide enhances its anticancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Phase I study of etoposide phosphate (this compound) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic evaluation of high-dose etoposide phosphate after a 2-hour infusion in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Technical Tips - UNC Lineberger [unclineberger.org]
- 12. Heat Inactivate FBS [protocols.io]
- 13. FBS heat inactivation — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 14. corning.com [corning.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A selective and sensitive stability-indicating HPLC method for the validated assay of etoposide from commercial dosage form and polymeric tubular nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. High-performance liquid chromatographic assay for etoposide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Intracellular uptake of etoposide-loaded solid lipid nanoparticles induces an enhancing inhibitory effect on gastric cancer through mitochondria-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Impact of serum concentration on Etopophos activity
Welcome to the technical support center for Etopophos. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from etoposide (B1684455)?
This compound is a water-soluble prodrug of etoposide, a well-established anticancer agent.[1][2] The key difference is the addition of a phosphate (B84403) group, which makes this compound highly soluble in aqueous solutions, overcoming the solubility issues associated with the parent compound, etoposide.[3] Following administration, this compound is rapidly and completely converted into its active form, etoposide, by endogenous phosphatases present in plasma.[4][5][6]
Q2: What is the mechanism of action of the active compound, etoposide?
Etoposide exerts its cytotoxic effects by inhibiting the nuclear enzyme DNA topoisomerase II.[7][8] It stabilizes a covalent intermediate complex formed between topoisomerase II and DNA, which results in the accumulation of double-strand DNA breaks.[9][10] This DNA damage prevents the proper re-ligation of the DNA strands, ultimately triggering cell cycle arrest, primarily in the late S and G2 phases, and inducing apoptosis (programmed cell death).[2][11]
Q3: How does the presence of serum in cell culture media affect this compound activity?
Serum plays a dual role in modulating the activity of this compound in vitro:
-
Activation: Serum contains enzymes, such as alkaline phosphatase (ALP), that are essential for converting the this compound prodrug into its active form, etoposide.[12][13][14] Without these phosphatases, the activation of this compound would be significantly impaired.
-
Bioavailability Modulation: The active drug, etoposide, is highly bound to serum proteins, particularly albumin.[4][15] It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to enter cells.[16] Therefore, the concentration of serum albumin can significantly influence the effective concentration of etoposide available to the cultured cells.[17]
Q4: How significant is the protein binding of etoposide?
Etoposide is extensively bound to human plasma proteins, with studies reporting a binding percentage ranging from 80% to 97%.[4][15] The free fraction of etoposide shows considerable interpatient variation and is inversely correlated with the serum albumin concentration.[15][17] This means that lower albumin levels result in a higher proportion of free, active etoposide.
Troubleshooting Guide
Q1: My experimental results with this compound are inconsistent across different batches of serum. What is the likely cause?
This is a common issue stemming from the inherent variability of serum composition. Different lots of fetal bovine serum (FBS) or other sera can have varying levels of alkaline phosphatase and albumin.
-
Variable Phosphatase Activity: Can lead to different rates of conversion from this compound to etoposide, affecting the onset and magnitude of the cytotoxic effect.
-
Variable Albumin Concentration: Can alter the free fraction of active etoposide, leading to inconsistent potency.[17]
Solution:
-
Serum Lot Qualification: Before starting a large series of experiments, qualify a new batch of serum by running a standard dose-response curve with this compound to ensure results are comparable to previous batches.
-
Use a Single Serum Lot: For a given study, use a single, large lot of serum to maintain consistency.
-
Control Experiments: Include a control group treated with etoposide directly to bypass the conversion step and help isolate the effects of protein binding.
Q2: The cytotoxic potency (IC50) of this compound in my cell culture is much lower than published values. Why might this be happening?
High concentrations of serum proteins in your culture medium are likely binding to the active etoposide, reducing its bioavailable concentration.[15][17] If your culture medium has a high serum percentage (e.g., 10-20% FBS), a significant portion of the active drug will be sequestered by albumin, leaving a smaller free fraction to act on the cells.
Solution:
-
Conduct a Serum Concentration Curve: Test the activity of a fixed concentration of this compound in media containing different percentages of serum (e.g., 0.5%, 2%, 5%, 10%). This will help you understand the relationship between serum concentration and drug activity for your specific cell line.
-
Reduce Serum Concentration: If your cell line can be maintained in lower serum concentrations, consider performing the drug treatment in a reduced-serum medium.
-
Serum-Free Conditions: As a control, you can perform the experiment in a serum-free medium. However, remember that the conversion of this compound will be minimal. In this case, either add a known concentration of alkaline phosphatase to the medium or use etoposide directly.
Q3: Can I use this compound in serum-free media?
You can, but the drug will not be efficiently activated. This compound requires phosphatases, typically supplied by serum, to be converted to etoposide.[12][13] If you add this compound to a serum-free culture, you will likely observe very little or no cytotoxic effect. For experiments in serum-free conditions, it is strongly recommended to use etoposide directly.
Data Summary
Table 1: Factors Influencing Etoposide Protein Binding
| Factor | Observation | Impact on Free (Active) Etoposide | Reference(s) |
| Serum Albumin | Inverse correlation between albumin levels and the free fraction of etoposide. | Lower albumin increases the free fraction. | [15][17] |
| Bilirubin (B190676) | Significant correlation between bilirubin levels and the unbound fraction in cancer patients. | Higher bilirubin increases the free fraction. | [18] |
| Co-administered Drugs | Phenylbutazone, sodium salicylate, and aspirin (B1665792) can displace etoposide from proteins. | Increases the free fraction. | [4][19] |
| Age | Children exhibit a lower free fraction of etoposide compared to adults. | Lower free fraction in pediatric populations. | [16] |
Table 2: Conversion and Stability of this compound
| Parameter | Observation | Conditions | Reference(s) |
| Conversion to Etoposide | Rapid and complete conversion in plasma. | In vivo, intravenous administration. | [4][5] |
| Conversion in Bile | Significant conversion dependent on alkaline phosphatase (AP) activity and pH. | In vitro, pH 7-8. | [12][20][21] |
| Chemical Stability | Stable in 5% dextrose and 0.9% sodium chloride solutions for at least 31 days at 4°C and 23°C. | Concentrations of 0.1 and 10 mg/mL. | [22] |
Key Experimental Protocols
Protocol 1: Assessing the Impact of Serum Concentration on this compound Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Media Preparation: Prepare complete growth media with varying concentrations of FBS (e.g., 1%, 2.5%, 5%, 10%, and 20%).
-
Drug Dilution: Prepare a serial dilution of this compound in each of the prepared serum-containing media. Also include vehicle-only controls for each serum concentration.
-
Cell Treatment: Remove the initial seeding medium from the cells and replace it with the media containing the different this compound dilutions.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or XTT assay. Read the absorbance according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle-treated control for each serum condition. Plot the dose-response curves and calculate the IC50 value for each serum concentration.
Protocol 2: Measuring Etoposide Protein Binding in Culture Media (Ultrafiltration)
-
Sample Preparation: Prepare a solution of etoposide at a known concentration in your cell culture medium containing the desired serum percentage.
-
Incubation: Incubate the sample at 37°C for a sufficient time (e.g., 1 hour) to allow drug-protein binding to reach equilibrium.
-
Ultrafiltration: Transfer an aliquot of the sample to an ultrafiltration device (e.g., with a 10 kDa molecular weight cutoff). Centrifuge according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-bound fraction.
-
Sample Collection: Carefully collect the ultrafiltrate, which contains the free drug. Also, retain an aliquot of the total drug solution (pre-filtration).
-
Quantification: Analyze the concentration of etoposide in both the total solution and the ultrafiltrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Percent Free = (Concentration in ultrafiltrate / Concentration in total solution) * 100
-
Percent Bound = 100 - Percent Free
-
Visualizations
Caption: this compound activation and mechanism of action.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of etoposide phosphate (this compound) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. oncolink.org [oncolink.org]
- 9. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 11. [Cytotoxic mechanism and antineoplastic action of etoposide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Membrane-bound alkaline phosphatase gene induces antitumor effect by G2/M arrest in etoposide phosphate-treated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Etoposide protein binding in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Higher in vivo protein binding of etoposide in children compared with adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Etoposide dosage and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Altered protein binding of etoposide in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. globalrph.com [globalrph.com]
- 20. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Etopophos lot-to-lot variability in research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Etopophos. The information provided is intended to help address potential issues related to lot-to-lot variability and ensure the consistency and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from etoposide (B1684455)?
A1: this compound (etoposide phosphate) is a water-soluble prodrug of etoposide.[1][2] The phosphate (B84403) ester group increases its solubility in aqueous solutions, making it easier to administer than etoposide, which requires formulation in organic solvents and surfactants due to its poor water solubility.[2][3] In biological systems, this compound is rapidly and completely converted to etoposide by phosphatases.[2][4][5][6] Etoposide is the active cytotoxic agent that inhibits topoisomerase II, leading to DNA damage and cell death.
Q2: How is this compound converted to etoposide in vitro?
A2: The conversion of this compound to etoposide is an enzymatic process mediated by phosphatases.[4] In cell culture media containing serum, this conversion is typically rapid due to the presence of endogenous phosphatases. If working in a serum-free or purified system, the addition of a phosphatase, such as alkaline phosphatase, may be necessary to ensure efficient conversion. The rate of conversion can be influenced by factors such as pH and temperature.[1]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound vials should be stored in the refrigerator at 2-8°C and protected from light. Reconstituted solutions of this compound, as well as dilutions for infusions, are physically and chemically stable for at least 7 days at 32°C and for 31 days at 4°C and 23°C.[7] Solutions can be stored at room temperature (20-25°C) or under refrigeration (2-8°C) for 24 hours after further dilution.
Q4: What is the mechanism of action of etoposide?
A4: Etoposide targets the nuclear enzyme topoisomerase II. By forming a ternary complex with DNA and topoisomerase II, etoposide prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. This DNA damage triggers cell cycle arrest and apoptosis (programmed cell death).
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected cytotoxicity observed between different lots of this compound.
-
Possible Cause 1: Variation in Purity or Formulation. Different lots of this compound may have slight variations in purity or the presence of excipients, which could affect its biological activity.
-
Recommended Solution:
-
Always obtain a Certificate of Analysis (CoA) for each new lot of this compound to verify its purity and specifications.
-
Perform a dose-response curve for each new lot to determine the half-maximal inhibitory concentration (IC50) in your specific cell line and experimental conditions.[8] This will help normalize for any lot-to-lot differences in potency.
-
-
-
Possible Cause 2: Incomplete or Variable Conversion to Etoposide. The efficiency of conversion from the prodrug this compound to the active drug etoposide can vary, leading to inconsistent results.
-
Recommended Solution:
-
Ensure your cell culture medium contains a sufficient concentration of active phosphatases, especially if using low-serum or serum-free media. Consider adding exogenous alkaline phosphatase if necessary.
-
Standardize the pre-incubation time of this compound in the culture medium before adding it to the cells to allow for consistent conversion to etoposide.
-
For critical experiments, you can analytically verify the conversion of this compound to etoposide using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[7]
-
-
Problem: Precipitation observed in this compound or etoposide solutions.
-
Possible Cause 1: High Concentration of Etoposide. While this compound is highly water-soluble, its active form, etoposide, has poor aqueous solubility.[3] High concentrations of this compound can lead to the formation of etoposide at concentrations that exceed its solubility limit, causing precipitation.
-
Recommended Solution:
-
Avoid preparing highly concentrated stock solutions of this compound that will be stored for extended periods, especially at room temperature.
-
If high concentrations are necessary, consider using a diluent such as 5% dextrose, which has been shown to improve the stability of etoposide solutions compared to 0.9% sodium chloride.[3]
-
Always visually inspect solutions for any signs of precipitation before use.[9] If precipitation is observed, the solution should be discarded.
-
-
-
Possible Cause 2: Improper Storage Conditions. The stability of etoposide solutions is dependent on temperature and the diluent used.[10]
-
Recommended Solution:
-
For short-term storage, refrigeration at 2-8°C is generally recommended.
-
Be aware that storage at lower temperatures (2-8°C) can sometimes increase the risk of etoposide precipitation in 0.9% NaCl solutions.[3]
-
-
Quantitative Data Summary
Due to the limited publicly available data on the lot-to-lot variability of this compound for research purposes, the following table is a hypothetical representation of key quality control parameters that should be considered when evaluating different lots. Researchers should request lot-specific Certificates of Analysis from the manufacturer for this information.
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Purity (by HPLC) | 99.5% | 98.9% | 99.8% | ≥ 98.5% |
| Endotoxin | < 0.05 EU/mg | < 0.06 EU/mg | < 0.05 EU/mg | ≤ 0.1 EU/mg |
| Conversion to Etoposide (in vitro, 2h) | 98.2% | 97.5% | 99.1% | ≥ 95.0% |
| Appearance | White crystalline powder | White crystalline powder | White crystalline powder | Conforms |
Experimental Protocols
Protocol for Purity Analysis of this compound by HPLC
This protocol provides a general framework for determining the purity of an this compound sample. Specific parameters may need to be optimized based on the available instrumentation and reagents.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) and water
-
Phosphate buffer (pH 4.5)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]
-
-
Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer (pH 4.5) in a 55:45 (v/v) ratio.[11]
-
Degas the mobile phase before use.
-
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve the this compound reference standard and the test sample in the mobile phase to a known concentration (e.g., 10 µg/mL).
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of this compound.
-
Calculate the purity of the sample by comparing the peak area of the sample to that of the reference standard.
-
Protocol for Assessing this compound to Etoposide Conversion Rate
This protocol outlines a method to quantify the conversion of this compound to etoposide in a cell culture medium.
-
Materials:
-
This compound
-
Cell culture medium (with or without serum, as required for the experiment)
-
Alkaline phosphatase (optional)
-
HPLC system as described in the purity analysis protocol.
-
-
Procedure:
-
Prepare a solution of this compound in the desired cell culture medium at a known concentration.
-
Incubate the solution under standard cell culture conditions (e.g., 37°C, 5% CO2) for a specified period (e.g., 2 hours).
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the solution.
-
Immediately stop the enzymatic reaction, for example, by adding a strong acid or by flash freezing.
-
Analyze the samples by HPLC as described in the purity analysis protocol to quantify the concentrations of both this compound and etoposide.
-
-
Data Analysis:
-
Calculate the percentage of this compound converted to etoposide at each time point using the following formula: % Conversion = ([Etoposide Peak Area] / ([Etoposide Peak Area] + [this compound Peak Area])) * 100
-
Visualizations
Caption: Etoposide-induced DNA damage signaling pathway.
Caption: Quality control workflow for a new lot of this compound.
References
- 1. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of high-dose etoposide phosphate after a 2-hour infusion in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of etoposide phosphate (this compound) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Etopophos Demonstrates Bioequivalence to Etoposide in In Vivo Studies
Etopophos, a water-soluble prodrug of the widely used anticancer agent etoposide (B1684455), has been shown to be bioequivalent to etoposide following intravenous administration in multiple clinical trials. This equivalence allows for more convenient administration of etoposide-based chemotherapy regimens. This compound is rapidly and extensively converted to etoposide in the systemic circulation, resulting in comparable pharmacokinetic profiles and therapeutic effects.[1][2][3]
This compound was developed to overcome the solubility issues of etoposide, which requires large volumes of infusion fluids and may be associated with hypersensitivity reactions due to the solvents used in its formulation.[3][4] The water-solubility of this compound permits administration in smaller volumes and as a rapid intravenous infusion.[3]
Comparative Pharmacokinetic Data
Clinical studies have demonstrated that the plasma levels of etoposide are comparable whether administered as this compound or as the conventional etoposide formulation (VePesid). The key pharmacokinetic parameters used to assess bioequivalence, namely the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), show that this compound delivers an equivalent amount of the active drug, etoposide.
A randomized, crossover study in solid tumor patients found that the bioavailability of etoposide from this compound was 107% based on AUC and 103% based on Cmax, relative to VePesid.[1] The 90% confidence intervals for these ratios fell within the standard bioequivalence range of 80% to 125%.[1] Similarly, another study in patients with solid tumors reported point estimates for Cmax and AUC of 107% and 113%, respectively, for etoposide phosphate (B84403) relative to etoposide, with the 90% confidence intervals also within the acceptable range for bioequivalence.[5]
High-dose chemotherapy regimens in lymphoma patients have also shown bioequivalence with respect to total drug exposure (AUC).[6] While some minor differences in other pharmacokinetic parameters like terminal half-life were observed in the high-dose setting, the overall exposure to the active etoposide moiety remained equivalent.[6]
| Parameter | This compound relative to Etoposide (VePesid) | 90% Confidence Interval | Study Population | Reference |
| AUC | 107% | 105% to 110% | Solid Tumor Patients | [1] |
| Cmax | 103% | 99% to 106% | Solid Tumor Patients | [1] |
| AUC | 113% | 107% to 119% | Solid Tumor Patients | [5] |
| Cmax | 107% | 101% to 113% | Solid Tumor Patients | [5] |
| AUC (plasma) | 102.9% | Within 80% to 125% | Lymphoma Patients (High-Dose) | [6] |
| AUC (ultrafiltered plasma) | 88.4% | Within 80% to 125% | Lymphoma Patients (High-Dose) | [6] |
Therapeutic Equivalence and Toxicity
Beyond pharmacokinetics, clinical trials have confirmed that the therapeutic efficacy and toxicity profiles of this compound and etoposide are comparable. A randomized phase II study in patients with small cell lung cancer found no significant differences in response rates, time to progression, or overall survival between treatment arms receiving either this compound or etoposide in combination with cisplatin (B142131).[2][7] The primary toxicity for both drugs was myelosuppression, with similar incidence and severity.[2][4][7]
Experimental Protocols
The bioequivalence of this compound and etoposide has been established through rigorous clinical trial designs, typically randomized, crossover studies.
Objective: To compare the bioavailability of etoposide after administration of this compound versus the standard etoposide formulation.
Study Design: A randomized, two-period, crossover design is frequently employed.[1][5][6] In this design, patients are randomly assigned to receive either this compound or etoposide during the first treatment period. After a washout period, they "cross over" to the other formulation for the second treatment period. This design allows each patient to serve as their own control, reducing variability.
Patient Population: Studies have been conducted in patients with various malignancies, including solid tumors and lymphomas.[1][5][6]
Drug Administration: Equimolar doses of this compound and etoposide are administered, typically as an intravenous infusion over a specified period (e.g., 1 to 3.5 hours).[1][5][6]
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before, during, and after the drug infusion.[1][5][6] Plasma is separated and stored frozen until analysis.
Bioanalytical Method: The concentrations of etoposide (and this compound, where applicable) in plasma samples are determined using a validated high-performance liquid chromatography (HPLC) method.[1][5][6]
Pharmacokinetic Analysis: Non-compartmental methods are used to calculate key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.[1][8]
Statistical Analysis: The bioequivalence between the two formulations is assessed by comparing the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax. The formulations are considered bioequivalent if the 90% CI falls within the range of 80% to 125%.[1][6]
Mechanism of Action: Etoposide and Topoisomerase II
Etoposide exerts its cytotoxic effects by inhibiting the enzyme topoisomerase II.[9] This enzyme is crucial for managing the topological state of DNA during replication and transcription. Etoposide stabilizes the covalent intermediate complex formed between topoisomerase II and DNA, which leads to the accumulation of single- and double-strand DNA breaks.[9] This DNA damage ultimately triggers cell cycle arrest and apoptosis (programmed cell death).
Caption: Mechanism of action of this compound and Etoposide.
Experimental Workflow for a Bioequivalence Study
The following diagram illustrates a typical workflow for a clinical trial designed to assess the bioequivalence of this compound and etoposide.
References
- 1. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioequivalence assessment of etoposide phosphate and etoposide using pharmacodynamic and traditional pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioequivalence investigation of high-dose etoposide and etoposide phosphate in lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etoposide phosphate or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioequivalence study of two formulations of etoposide in advanced lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
Validating Etopophos-Induced Apoptosis: A Comparative Guide to Western Blotting and Alternative Methods
For researchers, scientists, and drug development professionals, accurately validating apoptosis is crucial for assessing the efficacy of anticancer agents like Etopophos. This guide provides a comprehensive comparison of western blotting with other common apoptosis detection methods, supported by experimental data and detailed protocols. We will delve into the signaling pathways of this compound-induced apoptosis and the workflows for its validation.
This compound, a topoisomerase II inhibitor, induces DNA damage, leading to the activation of apoptotic pathways.[1] Validating this programmed cell death is a critical step in preclinical drug development. Western blotting is a widely used technique to detect changes in the expression levels of key proteins involved in apoptosis.[2] However, a variety of other methods can also be employed, each with its own advantages and limitations. This guide will compare western blotting with Annexin V/Propidium Iodide (PI) staining, the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, and caspase activity assays.
Comparison of Apoptosis Detection Methods
The choice of method for validating apoptosis depends on the specific research question, the cell type, and the stage of apoptosis being investigated. While western blotting provides detailed information about the signaling pathways involved, other methods can offer quantitative data on the percentage of apoptotic cells or the activity of key executioner enzymes.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Western Blotting | Detects specific proteins in a complex mixture using antibodies. In apoptosis, it is used to measure the levels of pro- and anti-apoptotic proteins, and the cleavage of caspases and PARP.[3] | - Changes in protein expression levels (e.g., Bcl-2 family proteins).[4] - Cleavage and activation of caspases (e.g., Caspase-3, -9).[3][5] - Cleavage of PARP, a hallmark of caspase-3 activity.[3] | - Provides information on specific molecular events in the apoptotic pathway. - Can be semi-quantitative. - Allows for the analysis of multiple proteins simultaneously.[2] | - Less sensitive for detecting early apoptosis compared to Annexin V. - Does not provide single-cell resolution. - Can be time-consuming and requires expertise. |
| Annexin V / PI Staining | Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[6] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7] | - Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] - Provides quantitative data on the percentage of cells in each population. | - Highly sensitive for detecting early apoptosis. - Provides quantitative, single-cell data via flow cytometry.[6] - Relatively rapid assay. | - PS externalization can also occur in necrotic cells, leading to potential false positives.[7] - The distinction between late apoptosis and necrosis can be ambiguous. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTP.[9] | - Identifies cells with fragmented DNA. - Can be used for both qualitative (microscopy) and quantitative (flow cytometry) analysis. | - Specific for a late and irreversible stage of apoptosis.[10] - Can be performed on fixed cells and tissue sections.[11] | - May also label necrotic cells or cells with DNA damage from other causes. - Less sensitive for detecting early apoptotic events. |
| Caspase Activity Assays | Measures the enzymatic activity of caspases, the key executioner enzymes of apoptosis, using colorimetric or fluorometric substrates.[12] | - Directly measures the activity of specific caspases (e.g., Caspase-3, -8, -9). - Provides quantitative data on enzyme activity. | - Highly specific for caspase-mediated apoptosis. - Can be used to dissect the involvement of different caspase cascades. - High-throughput formats are available. | - Does not provide information on other apoptotic events. - Can be an indirect measure of the overall apoptotic state of the cell population. |
Experimental Data Summary
A study comparing different methods for detecting etoposide-induced apoptosis in HL-60 cells revealed that the timing and extent of apoptosis detection varied depending on the assay used. The Annexin V binding assay was able to detect apoptosis earlier (maximum at 4-5 hours) than morphological analysis or DNA fragmentation assays (which are related to the TUNEL assay).[13] However, the maximum percentage of apoptotic cells detected was lowest with the Annexin V assay and highest with the DNA fragmentation assay, highlighting the different stages of apoptosis each method captures.[13]
While a direct quantitative comparison with western blotting is not always straightforward, the appearance of cleaved caspase-3 and cleaved PARP in western blots typically correlates with the later stages of apoptosis detected by TUNEL and the increase in PI-positive cells in Annexin V/PI staining. For instance, in etoposide-treated HL-60 cells, cleavage of PARP and other caspase substrates is evident within hours of treatment, coinciding with the appearance of apoptotic morphology.[14]
Signaling Pathway of this compound-Induced Apoptosis
This compound induces double-strand breaks in DNA, which activates a signaling cascade that ultimately leads to apoptosis. The intrinsic (mitochondrial) pathway is a major route for this compound-induced cell death.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for Western Blot Validation
The following diagram illustrates the key steps involved in validating this compound-induced apoptosis using western blotting.
Caption: Western blot workflow for apoptosis validation.
Detailed Experimental Protocols
Western Blotting for Apoptosis Markers
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound for the desired time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels, normalizing to a loading control like GAPDH or β-actin.[15]
-
Annexin V/PI Staining for Flow Cytometry
-
Cell Preparation:
-
Harvest both adherent and floating cells after this compound treatment.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate compensation controls for multicolor analysis.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]
-
TUNEL Assay
-
Cell Fixation and Permeabilization:
-
Fix the cells with a crosslinking fixative (e.g., paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.[16]
-
-
Labeling:
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).[9]
-
-
Detection:
-
If using a hapten-labeled dUTP, detect the incorporated label with a fluorescently-conjugated antibody.
-
Analyze the cells by fluorescence microscopy or flow cytometry to identify and quantify TUNEL-positive cells.[17]
-
Colorimetric Caspase-3 Activity Assay
-
Cell Lysis:
-
Lyse the this compound-treated cells in a chilled lysis buffer provided with the assay kit.[18]
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Enzymatic Reaction:
-
Detection:
By understanding the principles, advantages, and limitations of each method, researchers can design robust experiments to confidently validate this compound-induced apoptosis and gain deeper insights into its mechanism of action.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Comparative analysis of basal and etoposide-induced alterations in gene expression by DNA-PKcs kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? [mdpi.com]
- 11. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of different methodological approaches to the in vitro study of drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Comparison of caspase activation and subcellular localization in HL-60 and K562 cells undergoing etoposide-induced apoptosis. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. TUNEL Assay Kit - Edu-Orange (ab252888) is not available | Abcam [abcam.com]
- 18. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. takarabio.com [takarabio.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Navigating Resistance: A Comparative Guide to Etopophos and Other Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of Etopophos (a prodrug of etoposide) and other clinically relevant topoisomerase inhibitors. Understanding the nuances of cross-resistance is pivotal for designing effective sequential or combination chemotherapy regimens and for the development of novel therapeutics to overcome drug resistance. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms and workflows.
Quantitative Comparison of Cross-Resistance
The development of resistance to one topoisomerase inhibitor can frequently confer resistance to other drugs in the same class, as well as to agents with different mechanisms of action. This phenomenon, known as cross-resistance, is a significant challenge in cancer therapy. The following table summarizes the cross-resistance profiles of etoposide-resistant cancer cell lines to other topoisomerase inhibitors. Etoposide (B1684455) data is presented as a proxy for this compound, as this compound is rapidly converted to etoposide in the body.
| Cell Line | Resistant To | Drug Tested | IC50 Parental (μM) | IC50 Resistant (μM) | Resistance Factor (RF) | Reference |
| Human Colon Carcinoma | ||||||
| HCT116 | Etoposide (VP-16) | Etoposide | - | - | 9 | [1] |
| Teniposide (B1684490) (VM-26) | - | - | 7 | [1] | ||
| Doxorubicin | - | - | 6 | [1] | ||
| HCT116 | Teniposide (VM-26) | Etoposide | - | - | 5 | [1] |
| Teniposide | - | - | 7 | [1] | ||
| Doxorubicin | - | - | 21 | [1] | ||
| Human Lung Adenocarcinoma | ||||||
| A549 | Etoposide (VP-16) | Etoposide | - | - | 8 | [1] |
| Teniposide (VM-26) | - | - | 8 | [1] | ||
| Doxorubicin | - | - | 3 | [1] | ||
| A549 | Teniposide (VM-26) | Etoposide | - | - | 8 | [1] |
| Teniposide | - | - | 8 | [1] | ||
| Doxorubicin | - | - | 3 | [1] | ||
| Human Breast Cancer | ||||||
| MCF7 | Etoposide (VP-16) | Etoposide | - | - | 28 | [2] |
| Teniposide (VM-26) | - | - | 21 | [2] | ||
| Doxorubicin | - | - | 9 | [2] | ||
| Human Epithelioid Carcinoma | ||||||
| HN-1 | Etoposide (VP-16) | Teniposide | - | - | Marked | [3] |
| Vincristine | - | - | Marked | [3] | ||
| Doxorubicin | - | - | Comparable | [3] | ||
| Rat Glioma | ||||||
| C6 (CPT10) | Camptothecin | Etoposide | - | - | 0.28 (Collateral Sensitivity) | [4] |
| C6 (CPT50 & CPT100) | Camptothecin | Etoposide | - | - | 1.8 | [4] |
Note: "-" indicates that the specific IC50 values were not provided in the source, but the resistance factor was reported.
Mechanisms of Resistance to Topoisomerase II Inhibitors
Resistance to topoisomerase II inhibitors like this compound is a multifaceted process. The primary mechanisms include:
-
Alterations in Topoisomerase II:
-
Reduced Expression: Decreased levels of the topoisomerase II enzyme, the direct target of the drug, can lead to resistance.[5]
-
Mutations: Mutations in the TOP2A gene can alter the enzyme's structure, reducing its affinity for the drug or affecting the stability of the drug-enzyme-DNA complex.[6]
-
Post-translational Modifications: Changes in phosphorylation status can modulate enzyme activity and its sensitivity to inhibitors.[7][8]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and Multidrug Resistance-Associated Protein (MRP), actively pumps the drug out of the cell, reducing its intracellular concentration.[9][10]
-
Enhanced DNA Repair: Upregulation of DNA damage repair pathways can more efficiently repair the DNA strand breaks induced by topoisomerase inhibitors, leading to cell survival.[9]
-
Alterations in Apoptotic Pathways: Defects in the cellular machinery that triggers programmed cell death (apoptosis) in response to DNA damage can allow cancer cells to survive treatment.[1]
The following diagram illustrates the key mechanisms of resistance to topoisomerase II inhibitors.
Caption: Mechanisms of cellular resistance to topoisomerase II inhibitors.
Experimental Protocols
Accurate assessment of cross-resistance relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound and other topoisomerase inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from both parental and resistant cell lines.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the other test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates at room temperature for 15-30 minutes with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
-
The Resistance Factor (RF) is calculated as: RF = IC50 (resistant cells) / IC50 (parental cells).
-
Topoisomerase II Activity Assay (DNA Decatenation Assay)
This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Nuclear extracts from parental and resistant cells
-
kDNA substrate
-
Assay buffer (containing ATP)
-
This compound or other inhibitors
-
Stop solution (containing SDS and proteinase K)
-
Gel loading dye
-
Electrophoresis buffer (e.g., TBE)
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Preparation of Nuclear Extracts:
-
Isolate nuclei from both parental and resistant cell lines using standard cell fractionation protocols.
-
Extract nuclear proteins, including topoisomerase II, using a high-salt buffer.
-
Determine the protein concentration of the nuclear extracts.
-
-
Reaction Setup:
-
In a microcentrifuge tube, set up the reaction mixture containing assay buffer, ATP, and kDNA substrate.
-
Add varying concentrations of the nuclear extract to the reaction tubes.
-
To test for inhibition, pre-incubate the nuclear extract with the desired concentration of the topoisomerase inhibitor before adding the kDNA.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution containing SDS (to denature proteins) and proteinase K (to digest proteins, including topoisomerase II).
-
Incubate at 50°C for 30 minutes.
-
-
Agarose Gel Electrophoresis:
-
Add gel loading dye to the samples.
-
Load the samples onto an agarose gel (e.g., 1%).
-
Run the gel electrophoresis to separate the catenated kDNA from the decatenated minicircles. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.
-
The activity of topoisomerase II is determined by the amount of decatenated DNA produced. The inhibitory effect of the drug is assessed by the reduction in decatenated DNA compared to the control without the inhibitor.
-
Experimental Workflow for Assessing Cross-Resistance
The following diagram outlines a typical workflow for investigating the cross-resistance profile of a topoisomerase inhibitor.
Caption: A typical experimental workflow for assessing cross-resistance.
This guide provides a foundational understanding of the cross-resistance landscape for this compound and other topoisomerase inhibitors. The presented data and protocols offer a framework for researchers to design and execute experiments aimed at elucidating the mechanisms of drug resistance and developing strategies to overcome it.
References
- 1. Mechanisms of resistance to etoposide and teniposide in acquired resistant human colon and lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidrug resistance-associated protein gene overexpression and reduced drug sensitivity of topoisomerase II in a human breast carcinoma MCF7 cell line selected for etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of an etoposide-resistant human epithelial tumour cell line in vitro: characterization of patterns of cross-resistance and drug sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. topogen.com [topogen.com]
- 6. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Etopophos and Doxorubicin on DNA Damage: A Guide for Researchers
Introduction
Etopophos (etoposide phosphate) and doxorubicin (B1662922) are cornerstone chemotherapeutic agents utilized in the treatment of a wide array of malignancies. This compound is a water-soluble prodrug that is rapidly converted in vivo to etoposide (B1684455), its active form.[1] Both etoposide and doxorubicin function primarily by inducing DNA damage, thereby triggering cell cycle arrest and apoptosis in rapidly proliferating cancer cells. While their primary target is the same—the nuclear enzyme DNA topoisomerase II (Top2)—their mechanisms of action, the resulting DNA damage profiles, and the subsequent cellular responses exhibit critical distinctions. This guide provides an objective comparison of their effects on DNA, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development and mechanistic studies.
Primary Mechanism of Action: Topoisomerase II Poisoning
DNA topoisomerase II is an essential enzyme that resolves topological challenges in DNA, such as supercoils and tangles, by creating transient double-strand breaks (DSBs) to allow for strand passage.[2] Both etoposide and doxorubicin are classified as "Top2 poisons." They interfere with the enzyme's catalytic cycle by stabilizing the transient "cleavage complex," in which Top2 is covalently bound to the 5' ends of the broken DNA.[3][4] This prevents the re-ligation of the DNA strands, transforming the transient break into a permanent, cytotoxic DNA lesion.[2][3]
While both are Top2 poisons, their interaction with the DNA and the enzyme differs:
-
This compound (Etoposide): As a non-intercalating agent, etoposide traps the Top2-DNA complex, leading to Top2-dependent DNA breaks and stalling of replication forks.[5][6] Its cytotoxicity is tightly linked to the presence of active DNA replication, where collisions between replication machinery and the trapped Top2 complexes convert them into permanent DSBs.[2][5]
-
Doxorubicin: This anthracycline has a multi-faceted mechanism. In addition to acting as a Top2 poison, it intercalates directly into the DNA, which can distort the helix and stall replication and transcription independently of Top2.[5][6] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative DNA damage.[3][7] This combination of Top2 poisoning, DNA intercalation, and ROS production contributes to its broad and potent cytotoxic effects.[3]
Quantitative Comparison of DNA Damage
The extent of DNA damage induced by this compound and doxorubicin can be quantified using various cellular and molecular assays. The most common methods include the single-cell gel electrophoresis (Comet) assay for direct visualization of DNA breaks and immunofluorescence staining for γ-H2AX, a surrogate marker for DSBs.
Comet Assay Data
The Comet assay measures DNA strand breaks by assessing the migration of fragmented DNA in an electric field. The "tail moment" or "% DNA in tail" are quantitative measures of the extent of damage.
| Cell Line | Drug | Concentration | Exposure Time | % DNA in Tail (Approx. Fold Increase vs. Control) | Reference |
| TK6 | Etoposide | 5 µM | 30 min | ~40% (~8-fold) | [8] |
| H9c2 Cardiac Myocytes | Doxorubicin | 0.5 µg/mL (~0.9 µM) | 4 h | Tail Moment: ~21 (~7-fold) | [7] |
| HL-60 | Doxorubicin | 1.67 µg/mL (~3 µM) | 2 h | Significant increase in tail formation | [9] |
| V79 | Etoposide | 0.5 µg/mL (~0.85 µM) | 3 h | Significant increase in % Tail DNA | [10] |
Note: Direct comparison between studies is challenging due to variations in cell types, protocols, and quantification methods. The table provides representative data to illustrate the dose-dependent DNA damage induced by both agents.
γ-H2AX Foci Formation Data
Phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX) is one of the earliest events following the formation of a DSB. The accumulation of γ-H2AX into nuclear foci is a sensitive marker for this type of lesion.
| Cell Line | Drug | Concentration | Exposure Time | Endpoint | Result (Approx. Fold Increase vs. Control) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | PBMCs | Etoposide | 25 µM | 2 h | % of γ-H2AX positive cells | Peak response (~6-fold) |[11] | | PBMCs | Doxorubicin | 1.0 µM | 4 h | % of γ-H2AX positive cells | Peak response (~4-fold) |[11] | | V79 | Etoposide | 0.1-10 µg/mL | 3 h | Mean Fluorescence | Marked concentration-dependent increase |[10] | | V79 | Doxorubicin | 0.0001-0.1 µg/mL | 3 h | Mean Fluorescence | Marked concentration-dependent increase |[10] | | H9c2 | Doxorubicin | 1 µM | 1-10 h | γ-H2AX Foci Number | Peak increase at low dose (1 µM) |[12] | | H9c2 | Etoposide | 1-10 µM | 1-10 h | γ-H2AX Foci Number | Dose-dependent increase in foci |[12] |
Note: Interestingly, some studies show that very high doses of doxorubicin can lead to a decrease in detectable γ-H2AX foci, a phenomenon not typically observed with etoposide.[11][12] This may be due to doxorubicin's multiple mechanisms interfering with the DNA damage response itself at high concentrations.
DNA Damage Response (DDR) Signaling
The DSBs generated by both this compound and doxorubicin activate a complex signaling network known as the DNA Damage Response (DDR). The primary kinase activated by DSBs is Ataxia Telangiectasia Mutated (ATM).[2][3]
-
Sensing the Break: The MRE11-RAD50-NBS1 (MRN) complex recognizes the DSB and recruits ATM.
-
Signal Amplification: Activated ATM phosphorylates numerous downstream targets, including the histone H2AX (forming γ-H2AX) and the checkpoint kinase CHK2.[2][13]
-
Cell Cycle Arrest: Phosphorylated CHK2 leads to the stabilization of the p53 tumor suppressor, which in turn transcriptionally activates genes like p21 to enforce cell cycle arrest, providing time for DNA repair.[14]
-
Repair or Apoptosis: If the damage is too extensive to be repaired, the DDR pathway can trigger programmed cell death (apoptosis).
The core DDR pathway is activated by both drugs. However, the additional oxidative stress from doxorubicin can activate other stress-response pathways, further complicating the cellular response.
Experimental Protocols
Alkaline Comet Assay Protocol
This protocol provides a general framework for assessing DNA strand breaks in cultured cells treated with this compound or doxorubicin.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density. Treat with desired concentrations of this compound or doxorubicin for a specified duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: Gently harvest cells (e.g., using trypsin), wash with ice-cold PBS, and resuspend at a concentration of approximately 1x10^6 cells/mL.
-
Embedding in Agarose: Mix a small volume of cell suspension (e.g., 20 µL) with low-melting-point agarose (e.g., 180 µL of 1% LMPA at 37°C). Immediately pipette the mixture onto a pre-coated microscope slide and allow it to solidify on a chilled plate.[9]
-
Lysis: Immerse the slides in a freshly prepared, cold lysing solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C in the dark. This step removes cell membranes and histones, leaving behind the nucleoid.[9]
-
Alkaline Unwinding: Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Allow the DNA to unwind for 20-30 minutes.[9]
-
Electrophoresis: Apply a voltage (e.g., ~20-25 V, ~300 mA) for 20-30 minutes. The negatively charged, broken DNA fragments will migrate out of the nucleoid towards the anode, forming the "comet tail."[9]
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as propidium (B1200493) iodide or SYBR Green.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and quantify the extent of DNA damage using specialized software to measure parameters like % DNA in the tail and tail moment.
Immunofluorescence Staining for γ-H2AX Foci
This protocol outlines the steps to visualize and quantify DSBs by staining for γ-H2AX.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound or doxorubicin as required.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cell membranes with a solution like 0.25% Triton X-100 in PBS for 10 minutes. This allows antibodies to access the nuclear proteins.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (anti-γ-H2AX) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells multiple times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash again with PBST. Stain the nuclei with a DNA counterstain like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the results by counting the number of γ-H2AX foci per nucleus or by measuring the overall fluorescence intensity within the nucleus using image analysis software.[11]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Numerical Analysis of Etoposide Induced DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. The Comet Assay to Determine the Mode of Cell Death for the Ultrasonic Delivery of Doxorubicin to Human Leukemia (HL-60 cells) from Pluronic P105 Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
Etopophos: Bridging the Gap Between In Vitro Activity and In Vivo Efficacy
A comprehensive comparison of Etopophos (etoposide phosphate) and its active metabolite, etoposide (B1684455), providing researchers, scientists, and drug development professionals with a guide to understanding their in vitro to in vivo correlation (IVIVC).
This compound, a water-soluble prodrug of the widely used anticancer agent etoposide, was developed to overcome the formulation challenges associated with the poorly soluble parent drug. The clinical activity of this compound is entirely dependent on its rapid and complete conversion to etoposide in the body. This guide delves into the comparative in vitro and in vivo activities of this compound and etoposide, presenting key experimental data and detailed protocols to facilitate a deeper understanding of their therapeutic potential.
In Vitro Activity: A Tale of Two Potencies
The in vitro cytotoxicity of this compound is significantly lower than that of its active form, etoposide.[1] This is attributed to the fact that this compound requires enzymatic conversion to etoposide to exert its cytotoxic effects. In an in vitro setting, where the necessary phosphatases may be limited or absent, this compound exhibits minimal activity. In contrast, etoposide demonstrates potent cytotoxicity across a range of cancer cell lines.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Etoposide | A549 | Lung Cancer | 3.49 | 72 |
| HeLa | Cervical Cancer | ~20 (for 5h treatment) | 5 | |
| T24 | Bladder Cancer | ~20 (for 5h treatment) | 5 | |
| KELLY | Neuroblastoma | ~1.7 (equivalent to 1 µg/mL) | 48[2] | |
| Raw 264.7 | Murine Macrophage | 5.40 µg/mL | 48[3] | |
| Teniposide (B1684490) | Tca8113 | Oral Squamous Carcinoma | ~0.53 (equivalent to 0.35 mg/L) | 72[4][5] |
| RPMI 8402 | Human Lymphoblast | 0.22 | 96[4] |
In Vivo Efficacy: The Power of Conversion
In stark contrast to its in vitro inactivity, this compound demonstrates comparable in vivo efficacy to etoposide at equimolar doses. This is a direct result of its rapid and complete conversion to etoposide in the bloodstream. The in vivo performance of this compound is, therefore, a reflection of the potent anticancer activity of etoposide.
| Drug | Animal Model | Tumor Model | Dosage and Schedule | Tumor Growth Inhibition (%) |
| Etoposide | Athymic Mice | HCT-116 (human colon carcinoma) | Days 1 & 5, i.p. | 78 ± 10 |
| Athymic Mice | HCT-116/E (etoposide-resistant) | Days 1 & 5, i.p. | 45 ± 14 | |
| Teniposide | C57BL Mice | Lewis Lung Carcinoma (3LL) | 20 mg/kg i.v. (single dose) | 25 |
| C57BL Mice | Lewis Lung Carcinoma (3LL) | 6.5 mg/kg i.v. (3 doses) | 85[6] |
Pharmacokinetics: From Prodrug to Active Moiety
Pharmacokinetic studies are crucial to understanding the IVIVC of this compound. These studies confirm the rapid and extensive conversion of the prodrug to etoposide, explaining the discrepancy between its in vitro and in vivo activities.
| Drug | Animal Model | Key Findings |
| Etoposide Phosphate (B84403) | Human | Rapid and complete conversion to etoposide.[7][8] |
| Etoposide | Rats | Biphasic elimination with a terminal half-life of approximately 92 minutes. Liposomal formulation increased AUC by 60% and MRT by 70%.[9][10] |
| Teniposide | Mice | Biphasic elimination with a half-life of about 70 minutes. Higher concentrations found in metastases compared to primary tumors.[6] |
Experimental Protocols
To aid in the design and execution of comparative studies, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from established methods for determining the cytotoxic effects of anticancer drugs.[11][12]
1. Cell Seeding:
-
Culture cancer cell lines (e.g., A549, HeLa, T24) in RPMI-1640 medium supplemented with 10% FBS and gentamicin (B1671437) (20 µg/mL) in a humidified incubator at 37°C and 5% CO2.[11]
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound, etoposide, and any comparators in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Formazan (B1609692) Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.
In Vivo Tumor Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound and etoposide in a mouse xenograft model.[13]
1. Cell Implantation:
-
Subcutaneously inject a suspension of human tumor cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Animal Randomization and Treatment:
-
Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, this compound, etoposide).
-
Administer the compounds according to the desired dosage and schedule (e.g., intraperitoneal injection on specific days).
3. Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
4. Data Analysis:
-
Plot the mean tumor volume for each treatment group over time.
-
At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
In Vivo Pharmacokinetic Study
This protocol provides a general framework for conducting a pharmacokinetic study in rodents to assess the conversion of this compound to etoposide.[3][14][15][16][17]
1. Animal Preparation and Dosing:
-
Use adult male rodents (e.g., Wistar rats or CD-1 mice).
-
Administer a single intravenous (IV) dose of this compound or etoposide via the tail vein.
2. Blood Sampling:
-
Collect serial blood samples from the saphenous vein or via retro-orbital bleeding at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
-
Collect blood into heparinized tubes.
3. Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound and etoposide using a validated analytical method, such as high-performance liquid chromatography (HPLC).
4. Pharmacokinetic Parameter Calculation:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).
Visualizing the Pathways and Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: In Vitro vs. In Vivo Activity of this compound.
Caption: Etoposide's Mechanism of Action.
Caption: In Vitro Cytotoxicity Workflow.
Conclusion
The correlation between the in vitro and in vivo activity of this compound is a clear example of successful prodrug design. While its in vitro cytotoxicity is minimal, its rapid and complete conversion to etoposide in vivo leads to potent antitumor efficacy. This guide provides the necessary data and protocols to assist researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of this compound and other etoposide-based therapies. The provided information underscores the importance of considering the pharmacokinetic and metabolic properties of a compound when evaluating its potential as a therapeutic agent.
References
- 1. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity and pharmacokinetics of teniposide in Lewis lung carcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmacokinetics and tissue distribution of liposomal etoposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Cytotoxicity of etoposide in cancer cell lines in vitro after BCL-2 and C-RAF gene silencing with antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. unmc.edu [unmc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]
Validating Etopophos Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic agent interacts with its intended molecular target within a cellular context is a cornerstone of modern drug discovery. This process, known as target engagement, is crucial for establishing a clear mechanism of action and interpreting cellular activity. This guide provides an objective comparison of key methodologies for validating the cellular target engagement of Etopophos, a water-soluble prodrug of Etoposide (B1684455).
This compound is rapidly and completely converted to its active form, Etoposide, in the body.[1][2] Etoposide's primary cellular target is Topoisomerase II (Topo II), an essential enzyme that resolves topological problems in DNA during replication and transcription.[3] Etoposide acts as a "Topo II poison" by stabilizing the transient covalent complex formed between Topo II and DNA, known as the Topoisomerase II cleavage complex (Top2cc).[4][5][6] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DNA double-strand breaks (DSBs).[6][7][8] These DSBs trigger a cascade of cellular events, including cell cycle arrest, the DNA damage response (DDR), and ultimately, apoptosis.[8][9][10]
This guide compares direct and indirect methods to validate the engagement of this compound with Topo II, using Etoposide as the active compound for in vitro studies and comparing its cellular signature to other well-characterized DNA-damaging agents.
Mechanism of Action: this compound/Etoposide
This compound is dephosphorylated in vivo to yield Etoposide.[6][9] Etoposide then binds to the Topo II enzyme while it is transiently bound to DNA, stabilizing the cleavage complex. This action prevents the enzyme from re-ligating the DNA backbone, creating a permanent double-strand break. The accumulation of these breaks activates DNA damage response pathways, leading to cell cycle arrest and apoptosis.[3][10]
References
- 1. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. [Cytotoxic mechanism and antineoplastic action of etoposide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. d-nb.info [d-nb.info]
Etopophos and Carboplatin: An Examination of Synergistic Potential in Ovarian Cancer Cells
This guide aims to provide a framework for evaluating the synergistic potential of Etopophos and carboplatin (B1684641), drawing upon established experimental protocols and known signaling pathways associated with these agents. While specific quantitative data for this combination in ovarian cancer cell lines is lacking in the public domain, this guide presents the methodologies that would be employed to generate such crucial data.
Mechanisms of Action
This compound, a phosphate (B84403) ester prodrug, is rapidly converted in the body to etoposide (B1684455). Etoposide is a topoisomerase II inhibitor. It forms a ternary complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to the accumulation of DNA double-strand breaks, which ultimately triggers apoptosis.
Carboplatin, a platinum-based chemotherapeutic agent, exerts its cytotoxic effects by forming covalent bonds with DNA, primarily creating intrastrand and interstrand cross-links. These DNA adducts disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
The theoretical basis for synergy between these two agents lies in their distinct but complementary mechanisms of action. By targeting different stages of DNA replication and repair, their combined use can potentially lead to a more profound and sustained anti-tumor effect.
Hypothetical Synergistic Effects on Ovarian Cancer Cells
Based on their mechanisms of action, the combination of this compound and carboplatin is hypothesized to induce synergistic effects in ovarian cancer cells through several key processes:
-
Enhanced DNA Damage: The simultaneous induction of DNA double-strand breaks by etoposide and the formation of DNA cross-links by carboplatin could overwhelm the cancer cells' DNA repair capacity.
-
Increased Apoptosis: The heightened level of irreparable DNA damage is expected to lead to a more robust activation of apoptotic signaling pathways.
-
Cell Cycle Arrest: The combination may lead to a more pronounced arrest at critical cell cycle checkpoints, preventing damaged cells from proliferating.
Experimental Protocols for Synergy Evaluation
To quantitatively assess the synergistic interaction between this compound (or etoposide) and carboplatin in ovarian cancer cell lines (e.g., A2780, OVCAR-3, SKOV3), a series of in-vitro experiments would be necessary.
Cell Viability and Synergy Quantification
Objective: To determine the cytotoxic effects of this compound and carboplatin, alone and in combination, and to quantify the nature of their interaction.
Protocol:
-
Cell Culture: Ovarian cancer cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: Stock solutions of etoposide and carboplatin are prepared and diluted to various concentrations.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of etoposide, carboplatin, and their combinations at a constant ratio.
-
MTT Assay: After a predetermined incubation period (e.g., 48-72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to determine the percentage of viable cells.
-
Data Analysis: The dose-response curves for each drug and the combination are generated. The Combination Index (CI) is calculated using the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Assay
Objective: To measure the induction of apoptosis by the combination treatment.
Protocol:
-
Treatment: Ovarian cancer cells are treated with etoposide, carboplatin, and their combination at synergistic concentrations (determined from the cell viability assay).
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: After treatment, cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and PI (a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Objective: To determine the effect of the drug combination on cell cycle progression.
Protocol:
-
Treatment: Cells are treated as described for the apoptosis assay.
-
Cell Fixation and Staining: Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Data Presentation
The quantitative data generated from these experiments would be summarized in the following tables for clear comparison:
Table 1: IC50 Values of Etoposide and Carboplatin in Ovarian Cancer Cell Lines
| Cell Line | Etoposide IC50 (µM) | Carboplatin IC50 (µM) |
| A2780 | Data not available | Data not available |
| OVCAR-3 | Data not available | Data not available |
| SKOV3 | Data not available | Data not available |
Table 2: Combination Index (CI) Values for Etoposide and Carboplatin Combination
| Cell Line | Fa (Fraction affected) | CI Value | Interpretation |
| A2780 | 0.5 | Data not available | Synergy/Additive/Antagonism |
| 0.75 | Data not available | Synergy/Additive/Antagonism | |
| 0.9 | Data not available | Synergy/Additive/Antagonism | |
| OVCAR-3 | 0.5 | Data not available | Synergy/Additive/Antagonism |
| 0.75 | Data not available | Synergy/Additive/Antagonism | |
| 0.9 | Data not available | Synergy/Additive/Antagonism |
Table 3: Apoptosis Induction by Etoposide and Carboplatin Combination
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Control | Data not available | Data not available | Data not available |
| Etoposide | Data not available | Data not available | Data not available |
| Carboplatin | Data not available | Data not available | Data not available |
| Combination | Data not available | Data not available | Data not available |
Table 4: Cell Cycle Distribution after Treatment with Etoposide and Carboplatin Combination
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | Data not available | Data not available | Data not available |
| Etoposide | Data not available | Data not available | Data not available |
| Carboplatin | Data not available | Data not available | Data not available |
| Combination | Data not available | Data not available | Data not available |
Signaling Pathways and Visualizations
The synergistic interaction between this compound and carboplatin would likely involve the modulation of key signaling pathways that regulate DNA damage response, cell cycle, and apoptosis.
Caption: Workflow for assessing this compound and Carboplatin synergy.
Caption: Proposed DNA damage and apoptosis signaling pathway.
Conclusion
While clinical evidence supports the use of etoposide and carboplatin in combination for ovarian cancer, a significant gap exists in the publicly available preclinical data detailing their synergistic interactions at the cellular and molecular level. The experimental framework outlined in this guide provides a clear path for researchers to generate the necessary quantitative data to thoroughly evaluate the synergistic potential of this compound and carboplatin. Such studies are essential for a more complete understanding of this drug combination and for the development of more effective and personalized treatment strategies for ovarian cancer.
References
A Head-to-Head Comparison of Etopophos and Irinotecan for Cancer Research and Drug Development
For Immediate Publication
This guide provides a comprehensive, data-driven comparison of two pivotal topoisomerase inhibitors: Etopophos (etoposide phosphate), a prodrug of the topoisomerase II inhibitor etoposide (B1684455), and irinotecan (B1672180), a topoisomerase I inhibitor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to facilitate informed decisions in experimental design and therapeutic strategy.
Executive Summary
This compound and irinotecan are cornerstone chemotherapeutic agents that induce cytotoxicity by targeting distinct topoisomerase enzymes, leading to DNA damage and apoptotic cell death. This compound, after its conversion to etoposide, inhibits topoisomerase II, causing double-strand DNA breaks.[1][2] In contrast, irinotecan's active metabolite, SN-38, inhibits topoisomerase I, resulting in single-strand DNA breaks that can be converted to double-strand breaks during DNA replication.[3]
Clinically, both agents are often used in combination with platinum-based chemotherapy. Head-to-head trials of etoposide/platinum versus irinotecan/platinum regimens have shown comparable efficacy in several cancer types, including small-cell lung cancer (SCLC), with notable differences in their toxicity profiles.[4][5] Irinotecan-based regimens are associated with a higher incidence of severe diarrhea, whereas etoposide-based regimens tend to cause more significant myelosuppression, particularly neutropenia and thrombocytopenia.[4][5]
Preclinically, their cytotoxic profiles vary across different cancer cell lines, as evidenced by data from the National Cancer Institute's NCI-60 screen. This guide will delve into these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to provide a thorough comparative analysis.
Mechanism of Action and Signaling Pathways
This compound (Etoposide)
This compound is a water-soluble prodrug that is rapidly and completely converted to its active form, etoposide, in vivo. Etoposide targets topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. It stabilizes the transient covalent complex between topoisomerase II and DNA, preventing the re-ligation of double-strand breaks.[1] The accumulation of these protein-linked DNA breaks triggers a robust DNA damage response (DDR).
The DDR pathway activated by etoposide-induced double-strand breaks involves the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase. ATM then phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.[6] Activated p53 can induce cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[1] If the damage is irreparable, p53 can initiate apoptosis.[1][2]
Irinotecan
Irinotecan is a prodrug that is converted by carboxylesterases to its highly potent active metabolite, SN-38.[3] SN-38 targets topoisomerase I, an enzyme that relieves torsional strain in DNA by inducing transient single-strand breaks. SN-38 stabilizes the topoisomerase I-DNA covalent complex, preventing the re-ligation of these breaks.[3]
The collision of the DNA replication machinery with these stabilized complexes converts the single-strand breaks into cytotoxic double-strand breaks.[3] This leads to the activation of the DDR pathway, primarily through the ATR (Ataxia Telangiectasia and Rad3-related) kinase in response to replication stress, and subsequently ATM activation upon double-strand break formation.[7] Similar to the etoposide pathway, this cascade leads to cell cycle arrest and, ultimately, apoptosis if the DNA damage is too extensive.
Preclinical Performance: In Vitro Cytotoxicity
The NCI-60 human tumor cell line screen provides a standardized platform for comparing the cytotoxic activity of anticancer agents. The data below represents the mean GI50 (concentration causing 50% growth inhibition) values in micromolar (µM) for etoposide and irinotecan across all 60 cell lines.
| Compound | Mean GI50 (µM) | Mean TGI (µM) | Mean LC50 (µM) |
| Etoposide | 6.6 | 50 | 420 |
| Irinotecan | 14 | 58 | >100 |
| Data Source: Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines.[8] |
The NCI-60 data indicates that, on average, etoposide exhibits a lower mean concentration for 50% growth inhibition compared to irinotecan across the full panel of cell lines. However, the sensitivity of individual cell lines to each agent varies significantly by cancer type.
Clinical Performance: Efficacy and Toxicity
Clinical trials directly comparing etoposide- and irinotecan-based regimens, typically in combination with a platinum agent (cisplatin or carboplatin), provide the most relevant data for clinical performance. The primary indication for this comparison has been extensive-stage small-cell lung cancer (ES-SCLC).
Efficacy in ES-SCLC
A meta-analysis of randomized controlled trials comparing irinotecan/platinum (IP) with etoposide/platinum (EP) in ES-SCLC revealed no statistically significant difference in overall survival or progression-free survival between the two regimens.[5] However, another meta-analysis did find a modest improvement in overall survival for the IP regimen.[9] A large North American trial (SWOG S0124) found no significant difference in survival, in contrast to an earlier Japanese trial that had shown a survival benefit for the IP arm.[4][10] These discrepancies may be attributable to pharmacogenomic differences between patient populations.
| Study / Meta-Analysis | Comparison | Overall Survival (OS) | Progression-Free Survival (PFS) | Response Rate (RR) |
| SWOG S0124[4] | IP vs. EP | Median: 9.9 vs. 9.1 months (p=0.71) | Median: 5.8 vs. 5.2 months (p=0.07) | 60% vs. 57% (p=0.56) |
| Meta-Analysis (2017)[9] | IP vs. EP | HR: 0.83 (95% CI 0.75-0.91) - Favors IP | Not Reported | Not Reported |
| Meta-Analysis (Cochrane)[5] | IP vs. EP | HR: 0.85 (95% CI 0.71-1.01) - No significant diff. | HR: 0.91 (95% CI 0.74-1.12) - No significant diff. | Not Reported |
Comparative Toxicity Profiles
A consistent finding across clinical trials is the distinct toxicity profiles of the two regimens. Etoposide-based therapy is more frequently associated with severe hematological toxicities, while irinotecan-based therapy is characterized by a higher incidence of gastrointestinal side effects.
| Adverse Event (Grade 3/4) | Irinotecan + Platinum (IP) | Etoposide + Platinum (EP) | Odds Ratio (OR) / p-value |
| Neutropenia | 33% | 68% | OR: 0.20 (95% CI 0.11-0.38) - Favors IP[5] |
| Thrombocytopenia | 4% | 15% | OR: 0.34 (95% CI 0.14-0.78) - Favors IP[5] |
| Diarrhea | 19% | 3% | OR: 15.26 (95% CI 8.10-28.78) - Favors EP[5] |
| Vomiting | Not consistently reported | Not consistently reported | OR: 1.74 (95% CI 1.18-2.58) - Favors EP[5] |
| Data primarily from SWOG S0124[4] and a meta-analysis.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are standardized protocols for key in vitro assays used to evaluate the performance of cytotoxic agents like this compound and irinotecan.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound or irinotecan and incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide, 16% SDS, 2% acetic acid) to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with the compounds of interest for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[13]
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to fix the cells. Incubate for at least 30 minutes on ice.[14][15]
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA, which can also be stained by PI.[14]
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells.[14]
-
Incubation: Incubate for 5-10 minutes at room temperature.[14]
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[16]
Conclusion and Future Directions
This compound and irinotecan remain indispensable tools in cancer therapy and research. While their clinical efficacy in certain settings is comparable, their distinct mechanisms of action and, consequently, their different toxicity profiles and patterns of activity across various cancer types, offer unique therapeutic opportunities. The choice between these agents may be guided by the specific cancer type, the patient's tolerance for specific side effects, and potentially by pharmacogenomic markers.
For drug development professionals, the differential cytotoxicity profiles highlighted by the NCI-60 data suggest that certain cancer lineages may be preferentially sensitive to either a topoisomerase I or a topoisomerase II inhibitor. Future research should focus on elucidating the molecular determinants of this differential sensitivity, which could lead to the development of predictive biomarkers and more personalized therapeutic strategies. Furthermore, the distinct DNA damage response pathways activated by these agents provide a rational basis for exploring novel combination therapies with targeted agents, such as PARP inhibitors or cell cycle checkpoint inhibitors, to enhance their therapeutic index.
References
- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comet assay measures of DNA damage as biomarkers of irinotecan response in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase III Trial of Irinotecan/Cisplatin Compared With Etoposide/Cisplatin in Extensive-Stage Small-Cell Lung Cancer: Clinical and Pharmacogenomic Results From SWOG S0124 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing irinotecan/cisplatin with etoposide/cisplatin in patients with ED-SCLC: a meta-analysis of efficacy and toxicity - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. RADical response puts an exceptional responder in CHKmate: a synthetic lethal curative response to DNA-damaging chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of irinotecan/platinum versus etoposide/platinum chemotherapy for extensive-stage small cell lung cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
Navigating the Maze of In Vitro Results: A Guide to the Reproducibility of Etopophos Cytotoxicity Assays
For researchers, scientists, and drug development professionals, understanding the consistency of in vitro cytotoxicity data is paramount for advancing cancer research and therapeutic development. Etopophos, a water-soluble prodrug of the widely used anticancer agent Etoposide (B1684455), is a cornerstone of many research endeavors. However, the reproducibility of its cytotoxic effects in laboratory assays can be a significant challenge. This guide delves into the factors influencing the variability of this compound cytotoxicity assays, provides standardized protocols to enhance consistency, and presents a comparative overview of reported cytotoxic concentrations.
Factors Influencing Reproducibility
Several key factors can introduce variability in this compound cytotoxicity assays, impacting the comparability of data across different labs and even between experiments within the same lab.
-
Cell Line Integrity and Variation: Different cell lines exhibit varying sensitivities to cytotoxic agents due to their unique genetic profiles and signaling pathways.[2] The choice of cell line significantly influences experimental outcomes.
-
Assay Methodology: The selection of the cytotoxicity assay itself is a major source of potential variation. Assays like MTT, XTT, and LDH measure different cellular endpoints, such as metabolic activity or membrane integrity, which can be affected differently by the test compound.[6]
-
Experimental Parameters: Minor variations in experimental protocols can lead to significant differences in results. These include:
-
Cell seeding density: The initial number of cells plated can affect growth rates and drug sensitivity.[6]
-
Drug concentration and preparation: Inaccurate serial dilutions or issues with compound solubility can alter the effective dose.
-
Incubation time: The duration of drug exposure is a critical parameter, with longer incubation times often resulting in lower IC50 values.[7][8]
-
Serum concentration: Components in fetal bovine serum (FBS) can interact with test compounds and influence cell growth, affecting assay results.[2]
-
-
Data Analysis: The methods used to calculate cell viability and determine IC50 values can introduce variability if not standardized.
Comparative Cytotoxicity of Etoposide Across Different Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Etoposide, the active form of this compound, in various cancer cell lines as reported in different studies. It is crucial to note that these values are not from a direct inter-laboratory comparison and are presented here to illustrate the potential range of reported cytotoxicities. This variability underscores the importance of in-house validation and consistent experimental conditions.
| Cell Line | Cancer Type | Approximate IC50 (µM) | Incubation Time (hours) |
| HeLa | Cervical Cancer | 1-5 | 48 |
| A549 | Lung Cancer | 10-30 | 48 |
| A549 | Lung Cancer | 3.49 | 72 |
| MCF-7 | Breast Cancer | 5-15 | 48 |
| MCF-7 | Breast Cancer | ~150 | 24 |
| Jurkat | T-cell Leukemia | 0.5-2 | 48 |
| U-87 MG | Glioblastoma | 20-50 | 48 |
| BEAS-2B | Normal Lung | 2.10 | 72 |
| HepG2 | Liver Cancer | 34.32 µg/mL | Not Specified |
| MOLT-3 | Acute Lymphoblastic Leukemia | >10 (significant viability reduction) | 24 |
-
Note: The IC50 values are approximate and can vary based on specific experimental conditions.[7][8][9][10][11] The conversion from µg/mL to µM depends on the molecular weight of Etoposide (~588.56 g/mol ).
Standardized Experimental Protocol: MTT Assay for this compound Cytotoxicity
To enhance reproducibility, adhering to a detailed and consistent experimental protocol is essential. The following is a generalized protocol for determining the cytotoxicity of this compound using the common MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[9][12]
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). This compound is a water-soluble prodrug of etoposide.[13]
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the various this compound concentrations.
-
Include vehicle-only controls (the solvent used to dissolve this compound) and untreated controls (medium only).[9]
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20-25 µL of MTT solution to each well.[9]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 540-590 nm.[9]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[9]
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in this compound cytotoxicity assays, the following diagrams illustrate the experimental workflow and the underlying biological mechanism of action.
Caption: Experimental workflow for an this compound cytotoxicity assay.
This compound is a prodrug that is rapidly converted to Etoposide in the body.[13][14] Etoposide's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication.[14][15] This inhibition leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response that culminates in programmed cell death, or apoptosis.[7][14][16]
Caption: Signaling pathway of this compound-induced apoptosis.
Conclusion and Recommendations
The reproducibility of this compound cytotoxicity assays is a multifaceted issue that requires careful attention to detail and standardization of protocols. While a definitive inter-laboratory comparison study for this compound is lacking, the principles of good in vitro practice are clear. To improve the consistency and reliability of cytotoxicity data, researchers should:
-
Thoroughly characterize and standardize cell lines.
-
Select and validate the most appropriate cytotoxicity assay for the research question.
-
Develop and strictly adhere to detailed, standardized operating procedures for all experimental steps.
-
Include appropriate controls in every experiment.
-
Utilize standardized methods for data analysis and reporting.
By implementing these measures, the scientific community can enhance the reproducibility of this compound cytotoxicity assays, leading to more robust and reliable data that can confidently drive the development of new and improved cancer therapies.
References
- 1. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | Scilit [scilit.com]
- 4. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 5. medrxiv.org [medrxiv.org]
- 6. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
- 7. benchchem.com [benchchem.com]
- 8. netjournals.org [netjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bms.com [bms.com]
- 14. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 15. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Cytotoxic mechanism and antineoplastic action of etoposide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Etopophos
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of cytotoxic agents like Etopophos (etoposide phosphate) is a critical component of laboratory safety and operational integrity. Adherence to established protocols not only mitigates risks of exposure and environmental contamination but also ensures regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
This compound is a water-soluble prodrug of etoposide, a topoisomerase II inhibitor used in cancer chemotherapy.[1] As a cytotoxic drug, all materials contaminated with this compound must be treated as hazardous waste and disposed of according to stringent guidelines.[2]
Immediate Safety and Handling Precautions
Before commencing any procedure involving this compound, it is imperative to consult the material safety data sheet (MSDS) and relevant institutional and national guidelines for handling cytotoxic agents.[3][4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. This includes:
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is recommended. Gloves should be changed regularly and immediately if contaminated or damaged.[5]
-
Gowns: Disposable, lint-free gowns with closed fronts and long sleeves should be worn.
-
Eye and Face Protection: Safety goggles and a face shield are essential to protect against splashes and aerosols.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and the potential for aerosol generation.
In Case of Accidental Exposure:
-
Skin Contact: Immediately and thoroughly wash the affected area with soap and water.[2]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spills: Spill kits specifically designed for cytotoxic agents should be readily available. Follow established spill cleanup procedures, which typically involve containing the spill with absorbent materials and decontaminating the area.
This compound Disposal Workflow
The proper disposal of this compound and contaminated materials is a multi-step process that ensures the agent is handled safely from the point of use to its final disposal.
Detailed Disposal Procedures
1. Unused or Expired this compound: Unused portions of this compound, whether in lyophilized powder or reconstituted solution form, must be disposed of as hazardous chemical waste.[6] Do not discard down the drain or in regular trash. The waste must be collected in a designated, leak-proof, and clearly labeled hazardous chemical waste container.
2. Contaminated Materials:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound should be placed in a puncture-resistant, yellow chemotherapy sharps container immediately after use.[7]
-
Solid Waste: Non-sharp contaminated items such as vials, gloves, gowns, and labware should be segregated into designated yellow chemotherapy waste bags.[6][7]
-
Liquid Waste: Aqueous waste containing this compound should be collected in a labeled, leak-proof container. Avoid disposing of liquid chemotherapy waste down the sanitary sewer.[6]
All waste containers must be clearly labeled with "Chemotherapeutic Waste" or "Cytotoxic Waste" to ensure proper handling by waste management personnel.[6]
Decontamination and Inactivation Protocols
For spills or routine cleaning of contaminated surfaces, effective decontamination is crucial. Several methods have been studied for the chemical degradation and inactivation of etoposide.
| Decontamination/Inactivation Method | Reagents | Efficacy | Reference |
| Oxidation | 5.25% Sodium Hypochlorite (B82951) (Bleach) or Potassium Permanganate | Complete degradation and inactivation | [8] |
| Fenton Reaction | Fenton Reagents | >99.99% intact drug loss | [9] |
| Heterogeneous Photocatalysis | Strontium Stannate (SrSnO3) with Hydrogen Peroxide (H2O2) | 97.98% total organic carbon removal | [10] |
| Surface Decontamination | 0.5% Sodium Hypochlorite Solution | High efficiency for removing this compound phosphate (B84403) from stainless steel surfaces | [11] |
Experimental Protocol for Chemical Inactivation via Oxidation:
The following protocol is a summary of a widely applicable method for the degradation and inactivation of etoposide.[8]
-
Preparation: Work in a certified chemical fume hood and wear appropriate PPE.
-
Reagent: Prepare a solution of 5.25% sodium hypochlorite (household bleach) or a solution of potassium permanganate.
-
Application: For liquid this compound waste, slowly add the oxidizing agent to the waste container, ensuring a sufficient excess to complete the reaction. For spills, after absorbing the bulk of the spill, apply the oxidizing solution to the contaminated surface and allow for a sufficient contact time (e.g., 30 minutes).
-
Neutralization (if necessary): For potassium permanganate, the resulting solution may require neutralization before final disposal.
-
Disposal: The treated waste should be disposed of as hazardous chemical waste, following all local and institutional regulations.
Note: The efficacy of these decontamination methods should be validated under specific laboratory conditions.
By implementing these robust handling and disposal procedures, laboratories can significantly minimize the risks associated with the use of this compound, fostering a safer research environment for all personnel. Always refer to your institution's specific safety guidelines and the manufacturer's recommendations for the most current and detailed information.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mtpinnacle.com [mtpinnacle.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 6. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Etopophos
Essential protocols for the safe handling, emergency response, and disposal of Etopophos are critical for protecting laboratory personnel. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals working with this potent chemotherapeutic agent.
This compound, a phosphate (B84403) ester prodrug of the topoisomerase II inhibitor etoposide (B1684455), requires stringent safety measures to prevent occupational exposure. Adherence to proper personal protective equipment (PPE) protocols, established handling procedures, and emergency plans is paramount. This document outlines the necessary precautions and operational steps to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize the risk of dermal and inhalation exposure, a combination of appropriate PPE and engineering controls is required. All handling of this compound should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a designated cytotoxic fume hood.
| Control Measure | Specification | Rationale |
| Primary Engineering Control | Class II Biological Safety Cabinet or Cytotoxic Fume Hood | Provides containment of aerosols and powders, protecting the user and the laboratory environment. |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves | Offers enhanced protection against permeation and contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Body Protection | Disposable, solid-front gown with cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required when handled in a BSC or fume hood. For large spills or when aerosols may be generated outside of primary containment, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. | Ensures protection from inhalation of airborne particles. |
Operational Plans: Safe Handling and Disposal
Receiving and Storage: Upon receipt, inspect the container for any damage or leakage. This compound vials should be stored according to the manufacturer's instructions, typically under refrigeration at 2°C to 8°C (36°F to 46°F) and protected from light.[1]
Preparation and Administration:
-
All preparation procedures should be performed in a designated area within a BSC or fume hood.
-
Use Luer-Lok syringes and other safety-engineered devices to prevent needle sticks and aerosol generation.
-
Before handling, ensure all necessary spill cleanup materials are readily accessible.
Disposal Plan: All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Sharps: Needles, syringes, and broken glass should be placed in a designated, puncture-resistant sharps container for cytotoxic waste.
-
Contaminated PPE and Materials: Gloves, gowns, absorbent pads, and other contaminated materials must be segregated into clearly labeled cytotoxic waste containers.
-
Unused or Expired this compound: Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.
Emergency Procedures
Spill Management: In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.
Decontamination Solutions: Several solutions can be used for the decontamination of surfaces contaminated with this compound. The effectiveness of these solutions can vary.
| Decontamination Solution | Concentration | Notes |
| Sodium Hypochlorite | 0.5% | Effective, but may be corrosive to some surfaces. |
| 70% Isopropanol | 70% | Commonly used, but may have lower efficacy for some cytotoxic drugs. |
| Sodium Dodecyl Sulfate (SDS) in Isopropanol | 10⁻² M SDS in 80:20 Isopropanol:Water | Shown to be effective in removing etoposide phosphate.[2] |
Personnel Exposure: Immediate action is crucial in the event of personal exposure to this compound.
-
Skin Contact: Immediately and thoroughly wash the affected area with soap and water.[3][4] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
All exposure incidents must be reported to the institutional environmental health and safety office.
Quantitative Exposure Limits
Occupational exposure limits (OELs) are established to protect laboratory personnel from the harmful effects of chemical exposure.
| Organization | Occupational Exposure Limit (OEL) - Time-Weighted Average (TWA) |
| Pfizer | 0.7 µg/m³ |
It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to the necessary safety equipment. Regular review and updating of safety protocols are essential to ensure a safe working environment. By adhering to these guidelines, research institutions can build a culture of safety and trust, providing value beyond the products they use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
